Mmp-1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H17ClN2O3 |
|---|---|
Molecular Weight |
296.75 g/mol |
IUPAC Name |
(2R)-2-[(3S)-3-(4-chlorophenyl)-3-methyl-2-oxopyrrolidin-1-yl]-N-hydroxypropanamide |
InChI |
InChI=1S/C14H17ClN2O3/c1-9(12(18)16-20)17-8-7-14(2,13(17)19)10-3-5-11(15)6-4-10/h3-6,9,20H,7-8H2,1-2H3,(H,16,18)/t9-,14+/m1/s1 |
InChI Key |
XZANSWYKOFTZSF-OTYXRUKQSA-N |
Isomeric SMILES |
C[C@H](C(=O)NO)N1CC[C@@](C1=O)(C)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C(=O)NO)N1CCC(C1=O)(C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Mechanism of Action of Mmp-1-IN-1
This document provides a comprehensive overview of Matrix Metalloproteinase-1 (MMP-1) and the mechanism of action of this compound, a potent and specific inhibitor. It details the signaling pathways involving MMP-1, quantitative data on its inhibition, and the experimental protocols used to characterize these interactions.
Introduction to Matrix Metalloproteinase-1 (MMP-1)
Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM).[1][2][3] Its primary substrates are fibrillar collagens (types I, II, and III), which are essential structural components of connective tissues.[4][5] The enzymatic activity of MMP-1 is crucial for physiological processes such as tissue remodeling, wound healing, and angiogenesis.[1][3] However, the dysregulation and overexpression of MMP-1 are implicated in numerous pathological conditions, including rheumatoid arthritis, cancer invasion and metastasis, and cardiovascular diseases.[1][6]
MMPs are typically secreted as inactive zymogens (pro-MMPs) and require proteolytic cleavage for activation.[4][7] Their activity is tightly regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs).[1][6] Given its role in disease progression, MMP-1 has become a significant target for therapeutic intervention.
This compound: A Potent and Specific Inhibitor
This compound (also referred to as Compound 6 in some literature) is a highly potent and specific inhibitor of MMP-1.[8][9] Its development represents a significant step in the targeted therapy of MMP-1-driven pathologies. The primary mechanism of action for many synthetic MMP inhibitors involves chelation of the zinc ion within the enzyme's catalytic active site, which is essential for its proteolytic activity.[1][2] For this compound, its high inhibitory activity is suggested to be enhanced by a halogen bond interaction between its chlorine substituent and the ARG214 residue of MMP-1, providing greater specificity and potency.[8]
Core Signaling Pathways Involving MMP-1
MMP-1 is not merely a structural proteinase; it is also a key signaling molecule that influences various cellular pathways. Inhibition by this compound would therefore be expected to modulate these downstream effects.
Protease-Activated Receptor-1 (PAR1) Signaling
MMP-1 can directly cleave and activate Protease-Activated Receptor-1 (PAR1), a G protein-coupled receptor.[10] This cleavage occurs at a different site than thrombin-mediated activation, leading to biased agonism and distinct downstream signaling.[10] Upon activation by MMP-1, PAR1 stimulates G12/13-Rho and p38 MAPK pathways, which are involved in regulating cell shape and inflammatory responses.[10] This pathway is significant in collagen-dependent thrombogenesis and endothelial barrier disruption during sepsis.[10]
Inflammatory Signaling in Macrophages
In immune cells such as macrophages, MMP-1 can act as a pro-inflammatory stimulus. Studies have shown that MMP-1 induces the release of Tumor Necrosis Factor-alpha (TNF-α).[11] This released TNF-α then acts in an autocrine or paracrine manner to stimulate the expression of Cyclooxygenase-2 (Cox-2) and subsequently MMP-9, another key matrix metalloproteinase involved in inflammation and tissue degradation.[11] This creates a positive feedback loop that can amplify the inflammatory response.
Quantitative Data
The efficacy of this compound is defined by its high potency, as demonstrated by its low IC₅₀ value. This section presents comparative inhibitory data and quantitative functional outcomes of MMP-1 activity.
Table 1: In Vitro Inhibitory Activity of MMP Inhibitors
| Compound | Target | IC₅₀ (nM) | Reference |
| This compound | MMP-1 | 34 | [8][9] |
| Ilomastat (GM6001) | MMP-1 | 1.5 | [9] |
| MMP-2 | 1.1 | [9] | |
| MMP-3 | 1.9 | [9] | |
| MMP-9 | 0.5 | [9] | |
| Marimastat (BB2516) | MMP-1 | 5 | [9] |
| MMP-2 | 6 | [9] | |
| MMP-7 | 13 | [9] | |
| MMP-9 | 3 | [9] | |
| MMP-14 | 9 | [9] | |
| MMP Inhibitor II | MMP-1 | 24 | [9] |
| MMP-3 | 18.4 | [9] | |
| MMP-7 | 30 | [9] | |
| MMP-9 | 2.7 | [9] |
Table 2: Quantitative Functional Assays of MMP-1 Activity
| Assay | Treatment | Result | Reference |
| Macrophage TNF-α Release | Control (Media) | 698 ± 109 pg/ml | [11] |
| 50 nM MMP-1 | 17,555 ± 6544 pg/ml (~25-fold increase) | [11] | |
| 50 nM MMP-3 | 23,767 ± 1574 pg/ml (~34-fold increase) | [11] | |
| Vasoconstriction | 0.25 ng/ml Active MMP-1 | Significant vessel contraction (P < 0.05) | [12] |
| 2.5 ng/ml Active MMP-1 | Significant vessel contraction (P < 0.001) | [12] | |
| 25 ng/ml Active MMP-1 | Significant vessel contraction (P < 0.001) | [12] | |
| Unactivated pro-MMP-1 | No effect on vessel diameter | [12] |
Experimental Protocols
This section details common methodologies used to assess MMP-1 activity and inhibition.
MMP-1 Inhibitor Screening Assay (FRET-based)
This protocol describes a high-throughput method to screen for potential MMP-1 inhibitors using a fluorescence resonance energy transfer (FRET) substrate.
-
Reagent Preparation :
-
Reconstitute the MMP-1 enzyme in the provided assay buffer. Aliquot and store at -70°C for up to one week.
-
Warm the MMP-1 assay buffer to room temperature before use.
-
Prepare sample inhibitors at 4x the final testing concentration in assay buffer. An inhibitor control, such as GM6001, is also prepared.
-
-
Assay Procedure :
-
Add 25 µL of the 4x sample inhibitor solution (or inhibitor control/buffer) to wells of a 96-well black plate.
-
Add 50 µL of the reconstituted MMP-1 enzyme solution to each well.
-
Incubate the plate at 37°C for 5 minutes, protected from light.
-
Prepare an Enzymatic Reaction Mix containing the MMP-1 FRET substrate.
-
Add 25 µL of the Enzymatic Reaction Mix to each well to start the reaction. Mix thoroughly.
-
-
Measurement :
-
Immediately begin measuring fluorescence (λex = 490 nm / λem = 520 nm) in a kinetic mode at 37°C, taking readings every minute for 30 minutes.
-
The rate of fluorescence increase is proportional to MMP-1 activity. Inhibitor potency is determined by the reduction in this rate compared to the control.
-
Quantification of MMP-1 Protein and Activity
This protocol is used to measure total MMP-1 protein levels and specific enzymatic activity from cell culture supernatants.
-
Total MMP-1 Protein (ELISA) :
-
MMP-1 Specific Activity Assay :
-
Use a specific activity assay kit (e.g., Human Active MMP-1 Fluorokine E Kit).[13]
-
To measure total potential activity, treat a parallel set of samples with 4-aminophenylmercuric acetate (APMA), which activates pro-MMPs.[11][13]
-
The difference in activity between APMA-treated and untreated samples indicates the amount of pro-MMP-1 present.
-
-
Differentiation of Pro- and Active MMP-1 (Zymography/Western Blot) :
Gene Expression Analysis (Quantitative RT-PCR)
This protocol is used to determine the relative gene expression levels of MMP1.
-
RNA Extraction and cDNA Synthesis :
-
Quantitative PCR (qPCR) :
-
Perform qPCR using a SYBR Green-based master mix and primers specific for MMP1.[12][13]
-
Run reactions in triplicate, including a dissociation curve analysis to confirm primer specificity.[13]
-
Normalize the expression levels of MMP1 to a stable housekeeping gene (e.g., GAPDH, ACTB) using the comparative CT (2-ΔΔCT) method.[12][13]
-
In Vivo Formulation and Dissolution of this compound
For in vivo studies, this compound can be formulated for administration. A common protocol involves creating a clear solution.[8]
-
Stock Solution : Prepare a clear stock solution of this compound in DMSO (e.g., 12.5 mg/mL).[8]
-
Working Solution Preparation (Example) :
-
Administration : The working solution should be prepared fresh on the day of use for reliable experimental results.[8] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[8]
References
- 1. What are MMP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are the therapeutic applications for MMP1 inhibitors? [synapse.patsnap.com]
- 4. Crystal Structure of an Active Form of Human MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Matrix Metalloproteinase-1 Polymorphism, MMP1–1607 (1G>2G), Is Associated with Increased Cancer Risk: A Meta-Analysis Including 21,327 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Physiology and pathophysiology of matrix metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Matrix metalloproteases and PAR1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix metalloproteinase (MMP)-1 and MMP-3 induce macrophage MMP-9: Evidence for the role of TNF-α and cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased Expression of Matrix Metalloproteinase-1 in Systemic Vessels of Preeclamptic Women: A Critical Mediator of Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extra-Cellular Matrix Proteins Induce Matrix Metalloproteinase-1 (MMP-1) Activity and Increase Airway Smooth Muscle Contraction in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Mmp-1-IN-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Mmp-1-IN-1, a potent and selective inhibitor of Matrix Metalloproteinase-1 (MMP-1). This compound, also identified as compound 6 in its discovery publication, emerged from a rational drug design approach leveraging structure-activity relationship (SAR) transfer. This document details the scientific rationale behind its design, a comprehensive synthetic protocol, its inhibitory potency, and the experimental methodologies employed for its characterization. Furthermore, it elucidates the key signaling pathways involving MMP-1 and the proposed binding mode of this compound within the enzyme's active site. All quantitative data are presented in structured tables for clarity, and key concepts are visualized through diagrams generated using Graphviz.
Introduction to MMP-1 and its Role in Disease
Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) proteins, particularly fibrillar collagens (types I, II, and III).[1][2] This enzymatic activity is essential for physiological processes such as tissue remodeling, wound healing, and embryonic development.[2] However, the overexpression and aberrant activity of MMP-1 have been implicated in a range of pathological conditions, including cancer metastasis, rheumatoid arthritis, and cardiovascular diseases, making it a significant therapeutic target.[2]
MMP-1 exerts its effects not only through ECM degradation but also by modulating cell signaling pathways. For instance, MMP-1 can directly activate Protease-Activated Receptor-1 (PAR1), initiating signaling cascades that influence thrombosis and endothelial barrier function.[3] Given its central role in disease progression, the development of potent and selective MMP-1 inhibitors is of considerable interest for therapeutic intervention.
Discovery of this compound (Compound 6)
The discovery of this compound was based on the innovative approach of structure-activity relationship (SAR) transfer.[4] Researchers identified similarities in the SAR trends between a series of kinesin-like protein 11 (KIF11) inhibitors and known MMP-1 inhibitors. This observation led to the hypothesis that the chemical scaffold of the KIF11 inhibitors could be adapted to create novel and potent MMP-1 inhibitors.
Starting with a known MMP-1 inhibitor (compound 4), a series of new compounds were designed and synthesized based on the SAR data from the KIF11 inhibitor series. Among the synthesized compounds, this compound (compound 6), which features a chlorine substituent, demonstrated a significant increase in inhibitory activity against MMP-1 compared to the parent compound.[4]
Proposed Mechanism of Action
The enhanced potency of this compound is attributed to a specific interaction with the MMP-1 active site. Pharmacophore modeling suggests that the chlorine substituent of this compound forms a halogen bond with the side chain of residue ARG214 in the MMP-1 binding pocket.[4] This additional interaction is believed to be responsible for the compound's heightened inhibitory activity.[4]
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its parent compound were evaluated using a fluorometric assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | R¹ Substituent | IC50 (µM) for MMP-1 |
| 4 | H | 0.12 ± 0.01 |
| This compound (6) | Cl | 0.034 ± 0.003 |
| 5 | Br | 0.045 ± 0.005 |
| 7 | OCH₃ | 0.066 ± 0.005 |
Data sourced from Umedera et al., 2022.[4]
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available reagents. The general synthetic scheme is outlined below.
References
The Role of MMP-1-IN-1 in Collagen Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, plays a pivotal role in the degradation of interstitial collagens, particularly types I, II, and III. This process is fundamental to physiological tissue remodeling, wound healing, and embryonic development. However, dysregulated MMP-1 activity is a key driver in various pathologies, including cancer metastasis, arthritis, and fibrosis. Consequently, the development of potent and selective MMP-1 inhibitors is a significant focus in therapeutic research. This technical guide provides an in-depth overview of MMP-1-IN-1, a potent inhibitor of MMP-1, detailing its mechanism of action, its role in preventing collagen degradation, relevant signaling pathways, and experimental protocols.
This compound: A Potent Inhibitor of MMP-1
This compound, also referred to as Compound 6 in its primary scientific disclosure, is a highly potent, small molecule inhibitor of human MMP-1.[1]
Chemical Structure and Properties
The chemical structure of this compound is provided by the following SMILES notation: Clc1ccc(cc1)C(C2=CC=C(C=C2)C(=O)O)N3CCOCC3.
Mechanism of Inhibition
This compound functions as a competitive inhibitor by binding to the active site of the MMP-1 enzyme. The catalytic activity of MMP-1 is dependent on a zinc ion located within its active site. Synthetic inhibitors like this compound are often designed to chelate this zinc ion, thereby deactivating the enzyme and preventing it from binding to and cleaving its collagen substrate. The high inhibitory activity of this compound is suggested to be enhanced by a halogen bond interaction between its chlorine substituent and the ARG214 residue of MMP-1.[1]
Quantitative Data for this compound
The potency of an inhibitor is a critical parameter in drug development. For this compound, the following quantitative data has been reported.
| Parameter | Value | Enzyme | Reference |
| IC | 0.034 µM (34 nM) | Human MMP-1 | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Role in Collagen Degradation
MMP-1 initiates collagen degradation by cleaving the triple-helical collagen fibril at a single specific site, generating characteristic ¾ and ¼ fragments. This initial cleavage is the rate-limiting step, as the resulting fragments are thermally unstable at body temperature and spontaneously denature into gelatin, which is then further degraded by other proteases.
By potently inhibiting MMP-1, this compound directly prevents this initial and critical step of collagenolysis. This preserves the structural integrity of the collagenous extracellular matrix (ECM).
Logical Relationship of MMP-1 Inhibition
Caption: Logical flow of this compound's role in preventing collagen degradation.
Signaling Pathways Modulated by MMP-1 Inhibition
The activity of MMP-1 extends beyond simple ECM degradation; it also plays a crucial role in cell signaling. By inhibiting MMP-1, this compound can be expected to modulate these signaling cascades.
Protease-Activated Receptor-1 (PAR1) Signaling
MMP-1 can directly cleave and activate Protease-Activated Receptor-1 (PAR1), a G protein-coupled receptor.[2][3] This activation triggers downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, that can promote cell proliferation, migration, and angiogenesis.[4][5] Inhibition of MMP-1 by this compound would block this non-canonical activation of PAR1, thereby attenuating these cellular responses.
Caption: MMP-1 mediated PAR1 signaling pathway and its inhibition.
Transforming Growth Factor-β (TGF-β) Signaling
The relationship between MMP-1 and the TGF-β signaling pathway is complex and bidirectional. TGF-β can regulate the expression of MMP-1, and in turn, MMPs can activate latent TGF-β stored in the extracellular matrix.[6][7] Specifically, TGF-β has been shown to repress MMP-1 gene expression in fibroblasts through the Smad3 and Smad4 signaling pathway.[8] By preventing collagen degradation, MMP-1 inhibitors like this compound could indirectly influence the local bioavailability and activation of TGF-β, thereby impacting downstream cellular processes such as fibrosis and inflammation.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and its effect on collagen degradation.
In Vitro MMP-1 Inhibition Assay
This protocol is adapted from the primary research describing this compound.[1]
Objective: To determine the IC50 value of this compound against human MMP-1.
Materials:
-
Recombinant human MMP-1
-
MMP-1 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the this compound stock solution in assay buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add the diluted this compound solutions. Include a control well with assay buffer and DMSO (vehicle control).
-
Add the recombinant human MMP-1 solution to each well and incubate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MMP-1 fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/395 nm) over time using a fluorescence plate reader.
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the percentage of inhibition [(V
control- Vinhibitor) / Vcontrol] x 100 against the logarithm of the inhibitor concentration. -
Determine the IC
50value by fitting the data to a dose-response curve.
Caption: Experimental workflow for the in vitro MMP-1 inhibition assay.
Cell-Based Collagen Degradation Assay (General Protocol)
This is a general protocol that can be adapted to evaluate the efficacy of this compound in a cellular context.
Objective: To assess the ability of this compound to inhibit collagen degradation by cells.
Materials:
-
Fibroblasts or other collagen-producing cells
-
Cell culture medium
-
Type I collagen solution (e.g., from rat tail)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or other inducer of MMP-1 expression (optional)
-
Hydroxyproline assay kit or ELISA for collagen fragments
-
24-well plates
Procedure:
-
Coat 24-well plates with a thin layer of type I collagen and allow it to form a gel.
-
Seed fibroblasts onto the collagen gels and culture until they reach a desired confluency.
-
Induce MMP-1 expression by treating the cells with PMA or another appropriate stimulus (optional).
-
Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 24-48 hours) to allow for collagen degradation.
-
Collect the cell culture supernatant.
-
Quantify the amount of degraded collagen in the supernatant using a hydroxyproline assay or an ELISA specific for collagen degradation fragments.
-
Compare the amount of collagen degradation in the inhibitor-treated wells to the control wells to determine the inhibitory effect of this compound.
Conclusion
This compound is a potent and specific inhibitor of MMP-1, offering a valuable tool for researchers studying the roles of this critical collagenase in health and disease. Its ability to prevent the initial cleavage of fibrillar collagens makes it a promising candidate for further investigation in pathologies characterized by excessive collagen degradation. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for scientists and drug development professionals to explore the therapeutic potential of MMP-1 inhibition. Further studies are warranted to fully elucidate the selectivity profile, in vivo efficacy, and detailed impact on complex signaling networks of this compound.
References
- 1. Design of MMP-1 inhibitors via SAR transfer and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteases and PAR1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Matrix Metalloproteinase-1 and Thrombin Differentially Activate Gene Expression in Endothelial Cells via PAR-1 and Promote Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transforming Growth Factor-Beta and Matrix Metalloproteinases: Functional Interactions in Tumor Stroma-Infiltrating Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β-Elicited Induction of Tissue Inhibitor of Metalloproteinases (TIMP)-3 Expression in Fibroblasts Involves Complex Interplay between Smad3, p38α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transforming growth factor-beta repression of matrix metalloproteinase-1 in dermal fibroblasts involves Smad3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Mmp-1-IN-1 and Extracellular Matrix Remodeling: A Technical Guide
Executive Summary: The extracellular matrix (ECM) is a dynamic scaffold crucial for tissue architecture and cellular function. Its remodeling is a tightly regulated process, primarily mediated by matrix metalloproteinases (MMPs).[1] Dysregulation of MMP-1 (interstitial collagenase) activity, which is responsible for initiating the degradation of fibrillar collagens, is implicated in numerous pathologies, including cancer metastasis, fibrosis, and arthritis.[2][3] Mmp-1-IN-1 has emerged as a highly potent inhibitor of MMP-1, offering a valuable tool for researching ECM dynamics and as a potential therapeutic lead. This guide provides an in-depth overview of this compound, its context within ECM remodeling, relevant signaling pathways, and detailed experimental protocols for its characterization.
Introduction: MMP-1 and the Extracellular Matrix
The extracellular matrix is a complex network of proteins and proteoglycans, with fibrillar collagens (Types I, II, and III) providing the primary tensile strength and structural integrity to tissues.[4][5] ECM remodeling is essential for physiological processes like development, wound healing, and tissue repair.[6][7] This process is largely driven by MMPs, a family of zinc-dependent endopeptidases.[8][9]
MMP-1's primary role is the cleavage of interstitial collagens, a rate-limiting step that allows other proteases to continue the degradation process.[2][3] Under pathological conditions, the overexpression or aberrant activation of MMP-1 disrupts the balance of ECM turnover.[3][10] This can lead to excessive tissue degradation, facilitating cancer cell invasion and metastasis, or contribute to the pathological tissue restructuring seen in fibrotic diseases.[5][11][12][13] Consequently, the targeted inhibition of MMP-1 is a significant area of research for therapeutic intervention.[2][6]
This compound: A Potent MMP-1 Inhibitor
This compound is a small molecule inhibitor designed for high potency against MMP-1. Its efficacy makes it a valuable chemical probe for studying the specific roles of MMP-1 in complex biological systems.
Pharmacological Data
Quantitative data for this compound is crucial for experimental design. The following table summarizes its known inhibitory activity.
| Compound | Target | Assay Type | IC50 (μM) | Source |
| This compound | MMP-1 | Biochemical Assay | 0.034 | [14] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The high potency of this compound is suggested to be due to a halogen bond interaction between its chlorine substituent and the ARG214 residue within the MMP-1 active site.[14]
Substrates of MMP-1
Understanding the substrates of MMP-1 is key to interpreting the effects of its inhibition.
| Substrate Class | Specific Examples |
| Collagens | Type I, II, III, VII, VIII, X[3][9] |
| Other ECM Proteins | Proteoglycan core protein, Gelatin[9] |
| Cell Surface Proteins | Integrin αv subunit, CD44[15] |
Signaling Pathways and Logical Relationships
The activity of MMP-1 is integrated into complex signaling networks that regulate cell behavior and tissue structure. Inhibition by this compound directly interferes with these processes.
Caption: Role of MMP-1 in Extracellular Matrix Degradation.
Caption: this compound Inhibitory Mechanism.
Caption: MMP-1 Signaling in Invasion and Angiogenesis.
Experimental Protocols
To assess the activity and cellular effects of this compound, standardized assays are required. The following sections detail the methodologies for key experiments.
MMP-1 Inhibition Assay (Fluorometric)
This biochemical assay quantifies the ability of a compound to inhibit MMP-1's enzymatic activity using a quenched fluorescent substrate.[16][17] Upon cleavage by active MMP-1, the substrate releases a fluorophore, resulting in a measurable increase in fluorescence.
Workflow Diagram
References
- 1. Development of Matrix Metalloproteinases-Mediated Extracellular Matrix Remodeling in Regenerative Medicine: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MMP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are the therapeutic applications for MMP1 inhibitors? [synapse.patsnap.com]
- 4. Extracellular Matrix Degradation and Remodeling in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Metalloproteinase Mediated Type I Collagen Degradation — An Independent Risk Factor for Mortality in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix metalloproteinases (MMPs), the main extracellular matrix (ECM) enzymes in collagen degradation, as a target for anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 8. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Versatile Role of Matrix Metalloproteinase for the Diverse Results of Fibrosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diverse functions of matrix metalloproteinases during fibrosis | Disease Models & Mechanisms | The Company of Biologists [journals.biologists.com]
- 13. Matrix metalloproteinase-induced fibrosis and malignancy in breast and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. MT1-MMP-mediated basement membrane remodeling modulates renal development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. bioassaysys.com [bioassaysys.com]
An In-depth Technical Guide on Mmp-1-IN-1 in Cancer Cell Invasion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting MMP-1 in Cancer Therapy
Matrix metalloproteinase-1 (MMP-1), also known as collagenase-1, is a zinc-dependent endopeptidase crucial for the degradation of extracellular matrix (ECM) components, particularly interstitial collagens (types I, II, and III). In normal physiological processes, MMP-1 is involved in tissue remodeling, embryogenesis, and wound healing. However, its overexpression is a hallmark of various pathological conditions, including numerous cancers such as breast, lung, colorectal, and melanoma.
In oncology, elevated MMP-1 activity facilitates cancer progression by breaking down the ECM, which is a physical barrier to cell movement. This degradation is a critical step in tumor cell invasion, intravasation into blood vessels, and subsequent metastasis to distant organs. Furthermore, MMP-1 influences the tumor microenvironment by releasing matrix-bound growth factors and activating signaling pathways that promote proliferation, angiogenesis, and resistance to therapy. Given its pivotal role, MMP-1 has emerged as a significant therapeutic target.
Mmp-1-IN-1 is a synthetic, potent, and specific inhibitor developed for the targeted inhibition of MMP-1. This guide provides a comprehensive overview of the role of MMP-1 in cancer cell invasion and details the use of this compound as a tool for studying and potentially counteracting these processes.
This compound: A Potent and Selective MMP-1 Inhibitor
While extensive research has focused on the pathological roles of MMP-1, studies specifically employing this compound are still emerging. However, its high potency makes it a valuable chemical probe for elucidating the specific contributions of MMP-1 to cancer biology.
Quantitative Data: Inhibitory Activity
The primary quantitative measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
Table 1: this compound Inhibitory Activity
| Compound | Target | IC₅₀ (μM) | Source |
|---|
| this compound | MMP-1 | 0.034 | MedchemExpress |
Note: This data reflects the direct inhibitory effect on the enzyme's catalytic activity.
Key Signaling Pathways Modulated by MMP-1
MMP-1 does not merely remodel the physical landscape for cancer cells; it also actively participates in cell signaling that drives malignancy. Inhibitors like this compound are critical for dissecting these pathways.
MMP-1 and Protease-Activated Receptor-1 (PAR1) Signaling
A crucial non-canonical function of MMP-1 is the activation of Protease-Activated Receptor-1 (PAR1), a G protein-coupled receptor. Unlike thrombin, which is the canonical activator of PAR1, MMP-1 cleaves the receptor at a different site, triggering distinct downstream signaling that promotes invasion, migration, and angiogenesis.[1][2][3][4] This MMP-1/PAR1 axis is a key mechanism by which tumor cells or associated stromal cells can alter the tumor microenvironment to favor metastasis.[1][5]
MMP-1 and the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling node that regulates cell survival, proliferation, and motility. Studies have demonstrated that MMP-1 can promote cancer progression by activating this pathway.[6][7] Downregulation of MMP-1 has been shown to suppress the PI3K/Akt/c-myc signaling axis, leading to reduced proliferation and invasion of cancer cells.[6] This link is critical, as it connects MMP-1's extracellular activity to intracellular survival and proliferation machinery.
Quantitative Data from MMP-1 Inhibition Studies
Direct quantitative data on the cellular effects of this compound is limited in publicly available literature. However, studies using shRNA to knock down MMP-1 expression provide a strong proxy for the expected outcomes of potent chemical inhibition. These studies consistently show that reducing MMP-1 function significantly impairs the malignant behaviors of cancer cells.[6][8]
Table 2: Effects of MMP-1 Knockdown on Cancer Cell Phenotypes
| Cell Line | Cancer Type | Method | Observed Effect | Quantitative Change | Reference |
|---|---|---|---|---|---|
| Colorectal Cancer Cells (HT-29, SW-480) | Colorectal | shRNA | Inhibition of Migration & Invasion | Statistically significant reduction in migrated/invaded cells (P<0.01) | [6][9] |
| Head and Neck SCC (Cal27, Fadu) | Head & Neck | siRNA | Inhibition of Proliferation | Significant suppression in CCK-8 viability assay (P<0.05) | [8] |
| Head and Neck SCC (Cal27, Fadu) | Head & Neck | siRNA | Inhibition of Migration & Invasion | Significant reduction in wound healing and transwell assays (P<0.01) | [8] |
| Head and Neck SCC (HN6) | Head & Neck | siRNA | Inhibition of Migration | Statistically significant reduction in migrated cells (P<0.01) |[10] |
MMP-1 and Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal stem cells. This process is critical for metastasis. MMP-1 is a known promoter of EMT.[6][11] Inhibition of MMP-1 can reverse key markers of this transition.
Table 3: Effects of MMP-1 Knockdown on EMT Marker Expression in Colorectal Cancer Cells
| Marker | Type | Effect of MMP-1 Knockdown | Reference |
|---|---|---|---|
| E-cadherin | Epithelial | Expression Increased | [6] |
| N-cadherin | Mesenchymal | Expression Decreased | [6] |
| Vimentin | Mesenchymal | Expression Decreased | [6] |
| Twist1 | EMT Transcription Factor | Expression Decreased |[6] |
Experimental Protocols for Studying MMP-1 Inhibition
To evaluate the efficacy of this compound or other MMP-1 targeting strategies, a series of standardized in vitro assays are essential.
Protocol: shRNA-Mediated Knockdown of MMP-1
This protocol provides a method for stable, long-term silencing of the MMP-1 gene to study loss-of-function phenotypes.[12][13][14][15][16]
-
shRNA Design and Cloning:
-
Design at least two shRNA sequences targeting the MMP-1 mRNA. Include a non-targeting scramble shRNA as a negative control.
-
Synthesize complementary DNA oligonucleotides for each shRNA.
-
Anneal the oligos and clone them into a suitable lentiviral expression vector (e.g., pLKO.1) containing a selection marker like puromycin resistance.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent.
-
Collect the virus-containing supernatant 48-72 hours post-transfection.
-
Concentrate the lentiviral particles, if necessary, using methods like ultracentrifugation or concentration reagents.
-
-
Transduction of Target Cells:
-
Plate the target cancer cells (e.g., MDA-MB-231, HT-29).
-
Transduce the cells with the collected lentivirus in the presence of polybrene (4-8 µg/mL) to enhance efficiency.
-
Incubate for 24-48 hours.
-
-
Selection and Validation:
-
Replace the medium with fresh medium containing a selection agent (e.g., puromycin at 1-2 µg/mL).
-
Culture the cells for 4-10 days until non-transduced cells are eliminated.
-
Validate the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western Blot) levels.
-
Protocol: Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a simulated ECM barrier, a key step in metastasis.[17][18][19][20][21]
-
Preparation:
-
Coat the top of an 8 µm pore size Transwell insert membrane with a thin layer of Matrigel or Type I collagen and allow it to solidify.
-
Culture cancer cells and serum-starve them for 4-24 hours.
-
-
Assay Setup:
-
Add culture medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber of the well plate.
-
Resuspend the starved cells in serum-free medium. For inhibitor studies, add this compound at various concentrations to the cell suspension. Include a vehicle control (e.g., DMSO).
-
Seed 5x10⁴ to 1x10⁵ cells into the upper chamber of the Transwell insert.
-
-
Incubation and Processing:
-
Incubate the plate for 12-48 hours at 37°C.
-
After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells from the top surface of the membrane.
-
Fix the invaded cells on the bottom of the membrane with methanol for 10-15 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes and wash with water.
-
-
Quantification:
-
Once dry, visualize the membrane under a microscope.
-
Count the number of stained (invaded) cells in 5-10 random fields of view.
-
Calculate the average number of invaded cells per field and compare between treated and control groups.
-
Protocol: Western Blot Analysis for EMT Markers
Western blotting is used to detect changes in the protein expression of key EMT markers like E-cadherin (epithelial) and Vimentin (mesenchymal).[22][23][24][25]
-
Sample Preparation:
-
Treat cancer cells with this compound or vehicle control for a specified time (e.g., 48-72 hours).
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MMP-1, E-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the protein band intensities relative to the loading control.
-
Conclusion and Future Directions
MMP-1 is unequivocally a key driver of cancer cell invasion and metastasis through its dual functions of ECM degradation and activation of pro-tumorigenic signaling pathways like the PAR1 and PI3K/Akt axes. Potent and selective inhibitors, such as this compound, are indispensable tools for researchers to further delineate these complex mechanisms. While direct cellular and in vivo data for this compound are needed, evidence from genetic knockdown studies strongly suggests its potential to inhibit cancer cell proliferation, migration, and invasion, and to modulate the EMT process.
For drug development professionals, the high potency of this compound makes it an interesting lead compound. Future research should focus on validating its efficacy and specificity in various cancer cell lines and in vivo preclinical models. A thorough investigation of its pharmacokinetic properties and potential off-target effects will be crucial for its translation into a potential therapeutic agent against metastatic cancer.
References
- 1. PAR1 is a matrix metalloprotease-1 receptor that promotes invasion and tumorigenesis of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Metalloprotease-1a Promotes Tumorigenesis and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor MMP-1 Activates Endothelial PAR1 to Facilitate Vascular Intravasation and Metastatic Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Matrix Metalloproteinases in Angiogenesis and Cancer [frontiersin.org]
- 5. Cell Specific Matrix Metalloproteinase-1 Regulates Lung Metastasis Synergistically with Smoke Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockdown of MMP-1 inhibits the progression of colorectal cancer by suppressing the PI3K/Akt/c-myc signaling pathway and EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breast Cancer Invasion and Metastasis by mPRα Through the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 14. How To Create a shRNA Knockdown | Technology Networks [technologynetworks.com]
- 15. shRNA knockdown [protocols.io]
- 16. shRNA knockdown, lentiviral transfection, and competition growth assays [bio-protocol.org]
- 17. Transwell migration and invasion assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 18. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 20. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. stemcell.com [stemcell.com]
- 24. Epithelial-Mesenchymal Transition (EMT) Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 25. EMT Essentials Antibody Kit PK30014 | Proteintech [ptglab.com]
The Therapeutic Potential of Mmp-1-IN-1 in Arthritis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix Metalloproteinase-1 (MMP-1), or interstitial collagenase, is a critical enzyme in the pathogenesis of arthritis, responsible for the degradation of type II collagen, the primary structural component of articular cartilage. Its elevated expression and activity in arthritic joints, driven by pro-inflammatory cytokines, lead to the irreversible joint damage characteristic of both osteoarthritis (OA) and rheumatoid arthritis (RA). Consequently, the selective inhibition of MMP-1 presents a promising therapeutic strategy to halt or slow disease progression. This technical guide explores the therapeutic potential of Mmp-1-IN-1, a potent and selective inhibitor of MMP-1, in the context of arthritis. While preclinical and clinical data for this compound are not yet publicly available, this document will leverage data from analogous selective MMP inhibitors to illustrate the potential efficacy and provide detailed experimental protocols for its evaluation.
Introduction: The Role of MMP-1 in Arthritis Pathophysiology
The integrity of articular cartilage is maintained by a delicate balance between the synthesis and degradation of extracellular matrix (ECM) components, primarily type II collagen and aggrecan. In arthritic conditions, this homeostasis is disrupted. Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), are highly expressed in the synovial fluid and surrounding tissues of arthritic joints. These cytokines trigger intracellular signaling cascades in chondrocytes and synovial fibroblasts, leading to the upregulation of several matrix-degrading enzymes, most notably the Matrix Metalloproteinases (MMPs).
MMP-1 is a key collagenase that cleaves the triple helix of fibrillar collagens (types I, II, and III), an initial and rate-limiting step in their degradation.[1] Its expression is significantly elevated in the cartilage and synovial tissues of patients with OA and RA.[1][2] This targeted degradation of the collagenous framework of cartilage leads to a loss of tissue tensile strength, fibrillation, and eventual erosion of the articular surface, resulting in pain, inflammation, and loss of joint function.
This compound: A Potent and Selective MMP-1 Inhibitor
This compound (also known as Compound 6) is a small molecule inhibitor with high potency and selectivity for MMP-1.
Chemical Properties of this compound:
| Property | Value |
| IC50 | 0.034 μM |
| Molecular Formula | C₁₄H₁₇ClN₂O₃ |
Data sourced from commercially available information.
The high selectivity of this compound for MMP-1 over other MMPs is a critical feature. Early clinical trials with broad-spectrum MMP inhibitors were largely unsuccessful due to dose-limiting side effects, particularly musculoskeletal syndrome.[1][3] It is hypothesized that the inhibition of other MMPs, which play roles in normal tissue remodeling, contributed to these adverse events. Therefore, a highly selective inhibitor like this compound could offer a more favorable safety profile while specifically targeting the pathological collagen degradation in arthritis.
Preclinical Evaluation of Selective MMP Inhibition in Arthritis
While specific preclinical data for this compound in arthritis models is not yet published, studies on other selective MMP inhibitors provide a strong rationale for its therapeutic potential. These studies demonstrate that selective MMP inhibition can effectively reduce cartilage degradation and alleviate disease symptoms in various animal models of arthritis.
In Vitro Efficacy of Selective MMP Inhibitors
The ability of selective MMP inhibitors to prevent cartilage degradation is often first assessed in in vitro models using cartilage explants.
Table 1: In Vitro Efficacy of Selective MMP Inhibitors on Cartilage Degradation
| Inhibitor | Model | Treatment | Outcome | Reference |
| Ro 31-7467 (Selective Collagenase Inhibitor) | IL-1-induced bovine nasal cartilage degradation | 100 µM | Selective inhibition of collagen breakdown | [4] |
| Selective MMP-13 Inhibitor | SCID mouse co-implantation model with human RA synovial fibroblasts and cartilage | 60 mg/kg/day | 75% decrease in cartilage invasion by RA synovial fibroblasts | [5] |
| Taraxasterol (Natural MMP-1/MMP-3 inhibitor) | Human fibroblast-like synoviocytes from RA patients (HFLS-RA) | Not specified | Significant suppression of MMP-1 and MMP-3 production | [2] |
In Vivo Efficacy of Selective MMP Inhibitors in Animal Models of Arthritis
Animal models of arthritis are crucial for evaluating the in vivo efficacy, pharmacokinetics, and safety of potential therapeutic agents.
Table 2: In Vivo Efficacy of Selective MMP Inhibitors in Arthritis Animal Models
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| Selective MMP-13 Inhibitor | Collagen-Induced Arthritis (CIA) in mice | 30 mg/kg, p.o. | 38% reduction in joint erosion; significant decrease in clinical signs of arthritis | [5] |
| Broad-spectrum MMP inhibitor (MMP-2, 8, 9, 12, 13) | Rat Meniscal Transection (MNX) model of OA | 0.25, 1, and 5 mg/kg/day, p.o. | Dose-dependent reduction in chondropathy and weight-bearing asymmetry | [6] |
| FR255031 (MMP-1, 2, 8, 9, 13, 14 inhibitor) | CIA in rats | 100 mg/kg/day, p.o. | Significant reduction in cartilage degradation and bone destruction | [7] |
These data from analogous compounds strongly suggest that a potent and selective MMP-1 inhibitor like this compound would likely demonstrate significant chondroprotective effects in similar preclinical models of arthritis.
Experimental Protocols for Evaluating this compound
The following are detailed methodologies for key experiments to assess the therapeutic potential of this compound in arthritis.
In Vitro Cartilage Degradation Assay
Objective: To determine the efficacy of this compound in preventing cytokine-induced cartilage degradation.
Materials:
-
Bovine or porcine articular cartilage explants
-
Recombinant human IL-1β
-
This compound
-
Culture medium (e.g., DMEM with antibiotics and FBS)
-
Assay kits for measuring glycosaminoglycan (GAG) (e.g., DMMB assay) and hydroxyproline (collagen content)
Procedure:
-
Harvest cylindrical cartilage explants from fresh bovine or porcine joints under sterile conditions.
-
Culture explants individually in 96-well plates in serum-free medium for 24-48 hours to allow them to equilibrate.
-
Replace the medium with fresh medium containing:
-
Vehicle control
-
IL-1β (e.g., 10 ng/mL) + vehicle
-
IL-1β + varying concentrations of this compound
-
-
Culture the explants for 7-14 days, collecting the conditioned medium every 2-3 days.
-
At the end of the culture period, digest the cartilage explants (e.g., with papain).
-
Quantify the amount of GAG released into the medium and remaining in the cartilage digest using the DMMB assay.
-
Quantify the amount of hydroxyproline in the cartilage digest as a measure of collagen content.
-
Assess cartilage histology using Safranin O-Fast Green staining to visualize proteoglycan depletion and collagen structural changes.
Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for oral or intraperitoneal administration
-
Calipers for measuring paw thickness
Procedure:
-
Immunization: Emulsify bovine type II collagen in CFA. Inject mice intradermally at the base of the tail with 100 µL of the emulsion on day 0.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
Disease Monitoring: Beginning around day 21, monitor mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling. The maximum clinical score per mouse is 16. Measure paw thickness using calipers.
-
Treatment: Upon the onset of clinical signs of arthritis (e.g., a clinical score of ≥2), randomize mice into treatment groups:
-
Vehicle control
-
This compound (various doses)
-
Positive control (e.g., methotrexate)
-
-
Administer treatment daily via the chosen route (e.g., oral gavage or intraperitoneal injection) for a predefined period (e.g., 14-21 days).
-
Outcome Assessment:
-
Continue daily clinical scoring and paw thickness measurements.
-
At the end of the study, collect hind paws for histological analysis. Decalcify, embed in paraffin, and section the joints. Stain with Hematoxylin & Eosin (for inflammation and bone erosion) and Safranin O (for cartilage damage). Score the joints for inflammation, pannus formation, cartilage destruction, and bone erosion.
-
Collect serum to measure levels of inflammatory cytokines and anti-collagen antibodies.
-
Signaling Pathways and Experimental Workflow Visualization
Signaling Pathways Leading to MMP-1 Expression in Arthritis
Caption: Inflammatory signaling pathways leading to MMP-1 production and cartilage degradation.
General Experimental Workflow for Preclinical Evaluation of this compound
References
- 1. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Matrix metalloproteinases in rheumatoid arthritis and osteoarthritis: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent collagenase inhibitors prevent interleukin-1-induced cartilage degradation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. Effects of a metalloproteinase inhibitor on osteochondral angiogenesis, chondropathy and pain behavior in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunomodulatory roles of metalloproteinases in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Mmp-1-IN-1 for Dermatological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-1 (MMP-1), an interstitial collagenase, plays a pivotal role in the degradation of the dermal extracellular matrix, a key process in skin aging, wound healing, and various dermatological pathologies. Consequently, the inhibition of MMP-1 presents a promising therapeutic strategy. Mmp-1-IN-1 has emerged as a potent and specific inhibitor of MMP-1. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation in dermatological research, and relevant signaling pathways.
Introduction to MMP-1 in Dermatology
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[1] In the skin, MMP-1 is primarily secreted by dermal fibroblasts and keratinocytes and is responsible for initiating the breakdown of fibrillar collagens (types I and III), the main structural proteins of the dermis.[2] Dysregulation of MMP-1 activity is implicated in photoaging, where UV radiation upregulates its expression, leading to collagen degradation and wrinkle formation.[2][3] It is also involved in wound healing and tissue remodeling processes.[4]
This compound: A Potent MMP-1 Inhibitor
This compound is a selective inhibitor of MMP-1. Its inhibitory activity is crucial for investigating the role of MMP-1 in various skin conditions and for developing potential therapeutic interventions.
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell/System | Reference |
| IC50 | 0.034 µM | In vitro enzyme assay |
Note: Further quantitative data on the dose-dependent effects of this compound on collagen degradation and MMP-1 expression in cellular models is limited in publicly available literature.
Signaling Pathways Involving MMP-1 in the Skin
The expression and activity of MMP-1 in skin cells, primarily keratinocytes and fibroblasts, are regulated by complex signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of MMP-1 inhibitors like this compound.
Caption: MMP-1 Signaling Pathway in Skin Cells.
Experimental Protocols for Evaluating this compound
This section provides detailed methodologies for key experiments to assess the efficacy and mechanism of this compound in dermatological research.
Cell Culture
-
Human Dermal Fibroblasts (HDFs) and Human Keratinocytes (HaCaT)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells at 80-90% confluency using trypsin-EDTA.
-
In Vitro MMP-1 Inhibition Assay
This assay determines the direct inhibitory effect of this compound on MMP-1 enzymatic activity.
-
Materials:
-
Recombinant human MMP-1
-
Fluorogenic MMP-1 substrate
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add recombinant human MMP-1 to each well.
-
Add the different concentrations of this compound to the respective wells.
-
Incubate at 37°C for a pre-determined time (e.g., 30 minutes).
-
Initiate the reaction by adding the fluorogenic MMP-1 substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Western Blot Analysis for MMP-1 Expression
This protocol quantifies the effect of this compound on MMP-1 protein expression in skin cells.
-
Procedure:
-
Seed HDFs or HaCaT cells in 6-well plates and grow to 70-80% confluency.
-
Induce MMP-1 expression by treating cells with a stimulant (e.g., UVB irradiation or TNF-α).
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Collect the cell culture supernatant and lyse the cells to obtain protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against MMP-1 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
-
Gelatin Zymography for MMP-1 Activity
Zymography is used to detect the enzymatic activity of MMPs in biological samples.
-
Procedure:
-
Prepare cell culture supernatants as described in the Western Blot protocol.
-
Mix samples with non-reducing sample buffer.
-
Run the samples on a polyacrylamide gel co-polymerized with gelatin.
-
After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) at 37°C for 18-24 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Clear bands against a blue background indicate gelatinolytic activity. Quantify the bands using densitometry.
-
Collagen Degradation Assay in a 3D Skin Model
This assay assesses the ability of this compound to prevent collagen breakdown in a more physiologically relevant model.
-
Procedure:
-
Prepare a 3D collagen lattice by mixing type I collagen with HDFs.
-
Allow the gel to polymerize and culture for several days.
-
Induce MMP-1 activity (e.g., with UVA irradiation).
-
Treat the 3D model with different concentrations of this compound.
-
After the treatment period, collect the culture medium and digest the collagen gel.
-
Quantify the amount of degraded collagen fragments in the medium and digest using methods such as a hydroxyproline assay or by Western blotting for specific collagen fragments.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
This compound is a valuable tool for investigating the role of MMP-1 in dermatological research. The protocols and information provided in this guide offer a framework for researchers to design and execute experiments to further elucidate the therapeutic potential of MMP-1 inhibition in various skin disorders. Further research is warranted to generate more comprehensive quantitative data on the effects of this compound in cellular and more complex skin models.
References
- 1. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of catalytically active Matrix Metalloproteinase-1 in dermal fibroblasts induces collagen fragmentation and functional alterations that resemble aged human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impaired keratinocyte function on matrix metalloproteinase-1 (MMP-1) damaged collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Role of Selective MMP-1 Inhibition in Cardiovascular Disease Models: A Technical Guide
Disclaimer: Initial searches for the specific compound "Mmp-1-IN-1" did not yield any publicly available scientific literature or data. Therefore, this guide focuses on a well-characterized, potent, and broad-spectrum matrix metalloproteinase (MMP) inhibitor with significant activity against MMP-1, GM 6001 (Ilomastat) , as a representative molecule to explore the therapeutic potential of MMP-1 inhibition in cardiovascular disease models.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the role of Matrix Metalloproteinase-1 (MMP-1) in cardiovascular diseases and the application of its inhibitors in preclinical research. This document provides a comprehensive overview of the inhibitory profile of GM 6001, detailed experimental protocols from key studies in cardiovascular disease models, and a summary of its effects on relevant signaling pathways.
Introduction to MMP-1 and its Role in Cardiovascular Disease
Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) proteins, particularly fibrillar collagens (types I, II, and III).[1][2][3] In the cardiovascular system, the delicate balance of ECM turnover is essential for maintaining tissue integrity and function. Dysregulation of MMP-1 activity is implicated in the pathogenesis of various cardiovascular diseases, including:
-
Atherosclerosis: MMP-1 contributes to the degradation of the fibrous cap of atherosclerotic plaques, a critical step leading to plaque instability and rupture.
-
Myocardial Infarction (MI): Following an ischemic event, MMP-1 is involved in the remodeling of the cardiac tissue, which can contribute to adverse ventricular remodeling and the development of heart failure.[4][5]
-
Heart Failure: Chronic upregulation of MMP activity, including MMP-1, is associated with the progressive degradation of the myocardial matrix, leading to ventricular dilation and dysfunction.
-
Vascular Remodeling: MMP-1 plays a role in the migration and proliferation of vascular smooth muscle cells, key events in restenosis after angioplasty and stenting.[6]
Given its central role in these pathological processes, selective inhibition of MMP-1 presents a promising therapeutic strategy for the treatment of cardiovascular diseases.
Quantitative Data for GM 6001 (Ilomastat)
GM 6001 (Ilomastat) is a potent, broad-spectrum MMP inhibitor with a hydroxamic acid-based structure that chelates the active site zinc ion.[2][7] Its inhibitory activity against a range of MMPs has been well-documented.
| MMP Target | Inhibitory Constant (Ki) | IC50 | Reference(s) |
| MMP-1 | 0.4 nM | 1.5 nM | [1][2][3] |
| MMP-2 | 0.5 nM | 1.1 nM | [1][2][3] |
| MMP-3 | 27 nM | 1.9 nM | [1][2][3] |
| MMP-8 | 0.1 nM | - | [2] |
| MMP-9 | 0.2 nM | 0.5 nM | [1][2][3] |
| MMP-14 (MT1-MMP) | 13.4 nM | - | [2] |
| MMP-26 | 0.36 nM | - | [2] |
| In Vivo Model | Compound | Dose | Effect | Reference(s) |
| Rabbit Iliac Artery Stenting | GM 6001 | 100 mg/kg/day | Significantly inhibited intimal hyperplasia and intimal collagen content; increased lumen area. | [6] |
| Rat Myocardial Infarction | Ilomastat | 0.75 and 1.5 µmol/kg | Significantly decreased infarct size when administered before ischemia. | [4] |
| Rat Myocardial Infarction | Ilomastat | 6.0 µmol/kg | Significantly reduced infarct size when administered before reperfusion. | [4] |
| Rat Aortic Calcification | GM 6001 | Periadventitial delivery | Significantly reduced aortic calcification. | [7] |
| Rat Volume-Overload Heart Failure | GM 6001 | Not specified | Prevented the increase in myocardial TNF-α levels and the degradation of interstitial collagen. | [8] |
Experimental Protocols
In Vivo Myocardial Infarction Model in Rats
This protocol is a synthesis of methodologies described in studies investigating the cardioprotective effects of MMP inhibitors.[4][9][10][11][12]
Objective: To assess the efficacy of an MMP-1 inhibitor in reducing infarct size following myocardial ischemia-reperfusion injury.
Animal Model:
-
Species: Male Wistar rats
-
Weight: 250-300g
-
Anesthesia: Sodium pentobarbital (60 mg/kg, intraperitoneal)
-
Ventilation: Mechanical ventilation with room air.
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Induce ischemia for a period of 30 minutes.
-
Release the ligature to allow for reperfusion for 120 minutes.
Drug Administration:
-
Compound: Ilomastat (GM 6001) dissolved in a suitable vehicle (e.g., DMSO).
-
Route: Intravenous (e.g., via the femoral vein).
-
Dosage: Administer a single bolus of Ilomastat (e.g., 1.5 µmol/kg) 5 minutes before the onset of ischemia or a higher dose (e.g., 6.0 µmol/kg) 5 minutes before the onset of reperfusion.[4]
Endpoint Analysis:
-
At the end of the reperfusion period, excise the heart.
-
Cannulate the aorta and perfuse with a solution of 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the viable (red) and infarcted (pale) tissue.
-
Measure the area at risk and the infarct size using planimetry software.
-
Express the infarct size as a percentage of the area at risk.
In Vivo Arterial Stenting Model in Rabbits
This protocol is based on a study evaluating the effect of GM 6001 on in-stent restenosis.[6]
Objective: To determine the effect of MMP-1 inhibition on neointimal hyperplasia following arterial stenting.
Animal Model:
-
Species: New Zealand White rabbits.
-
Procedure: A double-injury model in the iliac arteries.
Surgical Procedure:
-
Induce a balloon injury in the iliac arteries.
-
Deploy a stent (e.g., 3.0 mm NIR stent) in one iliac artery and perform balloon angioplasty (BA) in the contralateral artery as a control.
Drug Administration:
-
Compound: GM 6001.
-
Route: Daily subcutaneous injection.
-
Dosage: 100 mg/kg/day for 1 week post-procedure.[6]
Endpoint Analysis:
-
Timepoints: Sacrifice animals at 1 week and 10 weeks post-procedure.
-
Morphometry: Analyze arterial sections for lumen area, intimal thickness, and area of neointima.
-
Biochemical Analysis: Measure collagen content, gelatinase activity (zymography), and DNA content in the arterial tissue.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of MMP-1 inhibition in cardiovascular disease are attributed to its ability to modulate several key signaling pathways and cellular processes.
A primary mechanism involves the preservation of the extracellular matrix integrity. By inhibiting the breakdown of fibrillar collagen, MMP-1 inhibitors can help maintain the structural framework of the myocardium and the fibrous cap of atherosclerotic plaques.
Furthermore, MMPs are known to process and activate various signaling molecules, including cytokines. One important pathway modulated by MMP inhibitors like GM 6001 is the processing of tumor necrosis factor-alpha (TNF-α).[8] Pro-TNF-α is a membrane-bound precursor that is cleaved by MMPs to release the soluble, active form of TNF-α, a potent pro-inflammatory cytokine. By inhibiting this cleavage, GM 6001 can reduce the levels of active TNF-α in the myocardium, thereby mitigating inflammation and its detrimental effects on cardiac remodeling.[8]
Conclusion
The inhibition of MMP-1, as represented by the actions of GM 6001 (Ilomastat), demonstrates significant therapeutic potential in various preclinical models of cardiovascular disease. By preventing the degradation of the extracellular matrix and modulating key inflammatory signaling pathways, MMP-1 inhibitors can attenuate adverse cardiac remodeling, reduce neointimal formation, and potentially stabilize atherosclerotic plaques. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to further investigate the role of MMP-1 in cardiovascular pathophysiology and to develop novel therapeutic interventions targeting this key enzyme. Further research into more selective MMP-1 inhibitors is warranted to minimize potential off-target effects and enhance the clinical translatability of this therapeutic approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GM 6001, MMP inhibitor (CAS 142880-36-2) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Moderate inhibition of myocardial matrix metalloproteinase-2 by ilomastat is cardioprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arterial repair after stenting and the effects of GM6001, a matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Inhibition of Matrix Metalloproteinase Activity Prevents Increases in Myocardial Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for experimental models of myocardial ischemia and infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental myocardial infarction in the rat: qualitative and quantitative changes during pathologic evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical guidelines for rigor and reproducibility in preclinical and clinical studies on cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of MMP-1 Inhibitors: A Technical Guide
Disclaimer: No publicly available information was found for a specific compound designated "Mmp-1-IN-1". This guide therefore provides a comprehensive overview of the principles of structure-activity relationships (SAR) for inhibitors of Matrix Metalloproteinase-1 (MMP-1), using illustrative data and established methodologies. This document is intended for researchers, scientists, and drug development professionals.
Introduction to MMP-1
Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly fibrillar collagens (types I, II, and III).[1][2] While essential for physiological processes like tissue remodeling, wound healing, and development, its dysregulation is implicated in various pathologies, including arthritis, cancer metastasis, and pulmonary emphysema.[1][3] This central role in disease has made MMP-1 an attractive target for therapeutic intervention.
The structure of MMP-1 consists of a catalytic domain, a linker region, and a hemopexin-like domain.[2][4][5] The catalytic domain contains the active site with a catalytic zinc ion, which is crucial for its enzymatic activity.[5][6] The design of MMP-1 inhibitors typically focuses on moieties that can effectively chelate this zinc ion and substituents that can interact with the specificity pockets of the enzyme's active site.
Structure-Activity Relationship (SAR) of MMP-1 Inhibitors
The development of potent and selective MMP-1 inhibitors is guided by understanding the structure-activity relationships. The core principle involves a zinc-binding group (ZBG) to coordinate with the catalytic zinc ion, a scaffold to orient the functional groups, and substituents that interact with the enzyme's specificity pockets (S1', S2', etc.).
The following table presents hypothetical SAR data for a series of MMP-1 inhibitors to illustrate these principles. The inhibitory activity is represented by the half-maximal inhibitory concentration (IC50).
| Compound ID | Zinc-Binding Group (ZBG) | R1 (P1' position) | R2 (P2' position) | IC50 (nM) |
| Hypothetical-A1 | Hydroxamate | -CH(CH3)2 | -H | 50 |
| Hypothetical-A2 | Carboxylate | -CH(CH3)2 | -H | 500 |
| Hypothetical-A3 | Thiol | -CH(CH3)2 | -H | 100 |
| Hypothetical-B1 | Hydroxamate | -CH2-Ph | -H | 25 |
| Hypothetical-B2 | Hydroxamate | -CH2-Cyclohexyl | -H | 75 |
| Hypothetical-C1 | Hydroxamate | -CH(CH3)2 | -OCH3 | 150 |
| Hypothetical-C2 | Hydroxamate | -CH(CH3)2 | -Ph | 80 |
Interpretation of SAR Data:
-
Role of the Zinc-Binding Group: The data illustrates the common trend where hydroxamates show high potency in inhibiting MMPs due to their strong chelation with the active site zinc ion. Carboxylates and thiols are generally weaker ZBGs, resulting in higher IC50 values.
-
Influence of the P1' Substituent: The P1' pocket of MMPs is a key determinant of inhibitor selectivity. In our hypothetical series, a larger, aromatic substituent at R1 (Hypothetical-B1) leads to a lower IC50, suggesting a favorable interaction with a hydrophobic S1' pocket.
-
Impact of the P2' Substituent: Modifications at the P2' position can also influence potency. The introduction of different functionalities at R2 demonstrates how further interactions with the enzyme surface can modulate inhibitory activity.
Key Signaling Pathways Involving MMP-1
MMP-1 is involved in complex signaling cascades that regulate various cellular processes. Understanding these pathways is crucial for elucidating the downstream consequences of MMP-1 inhibition.
Caption: MMP-1 Signaling Pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to SAR studies. Below are methodologies for key experiments in the evaluation of MMP-1 inhibitors.
MMP-1 Enzyme Inhibition Assay (Fluorogenic Substrate)
This assay quantifies the in vitro potency of a compound to inhibit MMP-1 activity.
Materials:
-
Recombinant human MMP-1 (active form)
-
Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the working concentration in Assay Buffer.
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
Add 50 µL of the test compound dilutions to the wells of the 96-well plate. Include wells for a positive control (MMP-1 without inhibitor) and a negative control (assay buffer only).
-
Add 25 µL of diluted active MMP-1 to all wells except the negative control.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) at regular intervals for 60 minutes at 37°C.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value by non-linear regression analysis.
Western Blot for MMP-1 Expression in Cell Culture
This method is used to assess the effect of a compound on the expression levels of MMP-1 in a cellular context.
Materials:
-
Cell line of interest (e.g., human fibroblasts, cancer cells)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MMP-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MMP-1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental and Logical Workflows
Visualizing the workflow of experiments and the logic of SAR studies can aid in planning and execution.
Caption: Structure-Activity Relationship (SAR) Workflow.
Caption: MMP-1 Inhibitor Screening Cascade.
Conclusion
The development of potent and selective MMP-1 inhibitors is a complex process that relies on a thorough understanding of the enzyme's structure and the iterative process of inhibitor design, synthesis, and testing. By systematically modifying the zinc-binding group and the substituents that interact with the enzyme's specificity pockets, researchers can optimize the inhibitory activity and selectivity of these compounds. The experimental protocols and workflows outlined in this guide provide a framework for the rational design and evaluation of novel MMP-1 inhibitors for therapeutic applications.
References
- 1. MMP-1: the elder of the family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interstitial collagenase - Wikipedia [en.wikipedia.org]
- 3. MMP1 matrix metallopeptidase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Allosteric Communications between Domains Modulate the Activity of Matrix Metalloprotease-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structure of an Active Form of Human MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Mmp-1-IN-1: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties and stability of Mmp-1-IN-1, a potent inhibitor of Matrix Metalloproteinase-1 (MMP-1). Due to the limited availability of public data for this specific compound, this document combines reported information with generalized experimental protocols for the characterization of similar small molecule inhibitors.
Core Chemical Properties
This compound is a small molecule inhibitor with the following reported characteristics.
| Property | Data |
| Molecular Formula | C₁₄H₁₇ClN₂O₃ |
| Molecular Weight | 296.75 g/mol |
| Appearance | Solid |
| Color | White to off-white |
| SMILES | C--INVALID-LINK--Cl)(C1=O)C">C@@HC(NO)=O |
| IC₅₀ against MMP-1 | 0.034 µM |
| Solubility | ≥ 50 mg/mL in DMSO |
Stability Profile
Detailed stability studies for this compound under various conditions are not extensively published. The following table summarizes the recommended storage conditions and provides a template for a comprehensive stability assessment.
| Condition | Recommended Storage | Stability Data (if available) |
| Solid State | 4°C, sealed, away from moisture and light | Not specified |
| In Solvent (-20°C) | 1 month (sealed) | Not specified |
| In Solvent (-80°C) | 6 months (sealed) | Not specified |
| Aqueous Solution (pH) | - | Not available |
| Photostability | Store away from light | Not available |
| Thermal Stability | - | Not available |
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted for the comprehensive characterization of this compound.
Determination of Aqueous Solubility
This protocol outlines a method for determining the aqueous solubility of a sparingly soluble compound like this compound using the shake-flask method.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Distilled water
-
Organic solvent for stock solution (e.g., DMSO)
-
2 mL microcentrifuge tubes
-
Orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
Add an excess amount of this compound to a microcentrifuge tube containing 1 mL of PBS or distilled water.
-
Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the aqueous solubility based on the measured concentration and the dilution factor.
Forced Degradation Studies for Stability Assessment
This protocol describes a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, prepare a solution and expose it to the same thermal stress.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to UV and visible light in a photostability chamber for a defined period.
-
Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method with PDA or MS detection to separate and identify the parent compound and any degradation products.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for.
In Vitro IC₅₀ Determination
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against MMP-1 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-1 enzyme
-
Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.
-
In a 96-well black microplate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant human MMP-1 enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-1 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) over time using a fluorescence plate reader.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition (calculated relative to the positive control) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Signaling Pathways and Experimental Workflows
Visual representations of relevant biological pathways and experimental procedures are crucial for understanding the context and application of this compound.
A Technical Guide to MMP-1-IN-1 for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the potent and specific Matrix Metalloproteinase-1 (MMP-1) inhibitor, MMP-1-IN-1. This document outlines its procurement, biochemical properties, relevant signaling pathways, and detailed experimental protocols.
Purchasing this compound for Research
This compound is a specialized chemical compound for research use. Procurement should be from reputable suppliers who provide comprehensive data on purity and quality control.
Recommended Supplier
Based on available data, a primary supplier for research-grade this compound is MedChemExpress. They provide detailed product information, including purity, solubility, and handling instructions.
Quantitative Data Summary
For easy comparison, the following table summarizes the key quantitative data for this compound available from MedChemExpress.[1]
| Parameter | Value |
| Catalog Number | HY-152092 |
| Purity | 99.10% |
| IC₅₀ | 0.034 μM for MMP-1 |
| Molecular Formula | C₁₄H₁₇ClN₂O₃ |
| Molecular Weight | 296.75 |
| Solubility in DMSO | ≥ 50 mg/mL (168.49 mM) |
Note: While other suppliers like Santa Cruz Biotechnology offer a range of MMP-1 inhibitors, specific availability of this compound should be confirmed directly with them.[2]
Core Concepts and Signaling Pathways
Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a zinc-dependent endopeptidase critical in the degradation of extracellular matrix (ECM) components, particularly fibrillar collagens.[3] Its activity is implicated in both normal physiological processes like tissue remodeling and wound healing, and in pathological conditions such as cancer metastasis and arthritis.[3]
This compound is a highly potent inhibitor of MMP-1, with an IC₅₀ value of 0.034 μM.[1] Its inhibitory action is thought to be mediated by a halogen bond interaction between the chloro substituent of the inhibitor and the ARG214 residue of the MMP-1 active site.[1]
MMP-1 Signaling Pathways
MMP-1 is involved in complex signaling cascades. Two key pathways are the Protease-Activated Receptor-1 (PAR1) pathway and its interplay with the Transforming Growth Factor-β (TGF-β) signaling pathway.
MMP-1 can directly cleave and activate PAR1, a G protein-coupled receptor.[4][5] This activation is distinct from the canonical activation by thrombin and leads to biased agonism, triggering specific downstream signaling events.[4][5] This pathway is crucial in processes like platelet activation, endothelial barrier function, and tumor cell invasion.[4][6]
Caption: MMP-1 mediated activation of the PAR1 signaling pathway.
The TGF-β signaling pathway is crucial for regulating cell growth, differentiation, and ECM production.[7][8][9][10] MMPs, including MMP-1, can play a role in activating latent TGF-β from its complex with Latency-Associated Peptide (LAP), thereby initiating the signaling cascade.[8] This creates a feedback loop where TGF-β can, in turn, regulate the expression of MMPs.
Caption: Interplay between MMP-1 and the TGF-β signaling pathway.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in research settings. These are generalized protocols and may require optimization for specific cell lines or experimental conditions.
In Vitro MMP-1 Inhibition Assay
This protocol outlines a method for assessing the inhibitory activity of this compound on MMP-1 in a cell-free or cell-based assay.
Caption: Workflow for a typical in vitro MMP-1 inhibition assay.
-
Reagent Preparation :
-
Reconstitute recombinant human MMP-1 enzyme in assay buffer to the desired concentration.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of a fluorogenic MMP-1 substrate (e.g., from a commercial kit) in assay buffer.[11]
-
Assay Buffer: A typical buffer may contain Tris-HCl, CaCl₂, and a detergent like Brij-35.
-
-
Assay Procedure :
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of concentrations for IC₅₀ determination.
-
In a 96-well plate, add the MMP-1 enzyme to each well (except for a no-enzyme control).
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Include a positive control with a known MMP inhibitor if available.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP-1 substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm using a fluorescence plate reader.[11]
-
Continue to monitor the fluorescence at regular intervals.
-
-
Data Analysis :
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based Invasion Assay
This protocol describes a method to assess the effect of this compound on the invasive potential of cancer cells using a Matrigel invasion assay.
Caption: Workflow for a cell-based Matrigel invasion assay.
-
Preparation :
-
Thaw Matrigel on ice and dilute with cold, serum-free cell culture medium.
-
Coat the upper surface of Transwell inserts (typically 8 µm pore size) with the diluted Matrigel and allow it to solidify at 37°C.
-
Culture the cells of interest and serum-starve them for several hours before the assay.
-
-
Assay Procedure :
-
Harvest and resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated Transwell inserts.
-
Fill the lower chamber with medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubate the plate at 37°C in a humidified incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
-
Quantification :
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a suitable fixative (e.g., methanol or paraformaldehyde).
-
Stain the fixed cells with a staining solution such as crystal violet.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of stained, invaded cells in several random fields of view using a microscope.
-
Quantify the results and compare the level of invasion between the control and this compound treated groups.
-
In Vivo Dissolution Protocol
For animal studies, proper formulation of this compound is crucial for bioavailability. The following are suggested dissolution methods from MedChemExpress for in vivo administration.[9]
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
Add 10% volume of the DMSO stock solution to 40% volume of PEG300 and mix thoroughly.
-
Add 5% volume of Tween-80 and mix.
-
Add 45% volume of saline to reach the final desired volume and concentration. The resulting solution should be clear.
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
Prepare a 20% solution of SBE-β-CD in saline.
-
Add 10% volume of the DMSO stock solution to 90% volume of the 20% SBE-β-CD in saline solution and mix well. The resulting solution should be clear.
Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel. Always consult the supplier's safety data sheet (SDS) and follow appropriate laboratory safety procedures. Experimental conditions may need to be optimized for your specific application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. What are MMP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Matrix metalloproteases and PAR1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteases and PAR1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor MMP-1 Activates Endothelial PAR1 to Facilitate Vascular Intravasation and Metastatic Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF-β signaling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Mmp-1-IN-1: A Technical Guide to Safety and Handling for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety, handling, and experimental application of Mmp-1-IN-1, a potent inhibitor of Matrix Metalloproteinase-1 (MMP-1). The information is intended for professionals in research and drug development who may be working with this compound.
Quantitative Data Summary
This compound is a highly potent, selective inhibitor of MMP-1. Its key quantitative properties are summarized below for quick reference.
Table 1: Physicochemical Properties and Potency of this compound
| Parameter | Value | Source |
| IC₅₀ (MMP-1) | 0.034 µM | [1] |
| Solubility | ≥ 50 mg/mL in DMSO | [1] |
Table 2: Storage and Stability of this compound
| Condition | Solid Form | Stock Solution (in DMSO) | Source |
| Shipping | Room temperature (in continental US) | - | [1] |
| Long-term Storage | - | -80°C for up to 6 months | [1] |
| Short-term Storage | - | -20°C for up to 1 month | [1] |
| Handling Notes | Hygroscopic. Keep sealed, away from moisture and light. | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
General Safety and Handling Precautions
Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. The following guidelines are based on standard laboratory procedures for handling potent, powdered small-molecule inhibitors and should be supplemented by a risk assessment specific to your institution and experimental setup.
2.1 Personal Protective Equipment (PPE) Due to the potent biological activity of this compound, direct contact should be avoided. The following PPE is mandatory when handling the compound, either in solid or solution form:
-
Gloves: Wear impervious gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard lab coat should be worn at all times.
-
Respiratory Protection: If handling large quantities of the powder outside of a certified chemical fume hood or ventilated balance enclosure, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.
2.2 Handling Procedures
-
Ventilation: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize inhalation risk.
-
Dispensing: When weighing the powdered form, use caution to avoid creating and inhaling dust.
-
Solution Preparation: Prepare stock solutions in a fume hood. DMSO is a common solvent; be aware that it can enhance the absorption of other chemicals through the skin.[1]
-
General Hygiene: Avoid eye and skin contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]
2.3 Spill and Disposal Procedures
-
Small Spills (Powder): Carefully wipe up with a damp paper towel, avoiding dust generation.
-
Small Spills (Solution): Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2]
-
Large Spills: Evacuate the area and follow your institution's emergency procedures.
-
Disposal: Dispose of waste material in properly labeled containers according to local, state, and federal regulations. Do not allow the material to enter drains or waterways.[2]
2.4 First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water. If irritation occurs, seek medical assistance.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Seek immediate medical attention.
Experimental Protocols
The following is a detailed methodology for a key application of this compound: an in vitro inhibitor screening assay. This protocol is adapted from commercially available kits designed to characterize potential MMP-1 inhibitors.[3]
3.1 Objective To determine the inhibitory activity of this compound against recombinant human MMP-1 enzyme by measuring the cleavage of a fluorescent substrate.
3.2 Materials
-
This compound
-
Recombinant Human MMP-1 Enzyme
-
MMP-1 Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
MMP-1 FRET-tagged Substrate
-
DMSO (for inhibitor dilution)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (λex = 490 nm / λem = 520 nm)[3]
3.3 Reagent Preparation
-
MMP-1 Enzyme Stock: Reconstitute lyophilized MMP-1 enzyme in MMP-1 Assay Buffer to the desired concentration. Aliquot and store at -70°C. Avoid repeated freeze-thaw cycles.[3]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.
-
Inhibitor Working Solutions: Prepare a serial dilution of the this compound stock solution in MMP-1 Assay Buffer to create a range of concentrations for testing (e.g., 4x the final desired concentration).[3]
3.4 Assay Procedure
-
Reaction Setup: In a 96-well plate, add the following to duplicate wells:
-
Inhibitor Wells: 25 µL of inhibitor working solution (this compound).
-
Enzyme Control Wells (100% activity): 25 µL of MMP-1 Assay Buffer.
-
Inhibitor Control Wells (Optional): 25 µL of a known MMP inhibitor (e.g., GM6001).[3]
-
-
Enzyme Addition: Prepare an enzyme mix by diluting the MMP-1 enzyme stock in the assay buffer. Add 25 µL of this enzyme mix to all wells except for the "No Enzyme" blank controls.
-
Pre-incubation: Mix the plate gently on a horizontal shaker and incubate at 37°C for 5-10 minutes.[3]
-
Reaction Initiation: Prepare a substrate mix by diluting the MMP-1 substrate in the assay buffer. Add 50 µL of the substrate mix to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (λex = 490 nm / λem = 520 nm) every 1-2 minutes for a total of 30-60 minutes.[3]
3.5 Data Analysis
-
Plot the fluorescence units (FLU) versus time for each well.
-
Determine the reaction rate (V) for each concentration by calculating the slope of the linear portion of the curve.
-
Calculate the percent inhibition for each this compound concentration relative to the enzyme control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations: Workflows and Signaling Pathways
4.1 Experimental Workflow for MMP-1 Inhibition Assay
The following diagram outlines the key steps in the in vitro experimental protocol for assessing the inhibitory activity of this compound.
Caption: Workflow for an in vitro MMP-1 inhibitor screening assay.
4.2 MMP-1 Gene Expression Signaling Pathway
MMP-1 expression is regulated by complex signaling cascades initiated by various extracellular stimuli. This compound acts post-translationally by inhibiting the enzyme's activity, but understanding the pathways that control its expression is crucial for drug development professionals.
Caption: Simplified signaling pathway for MMP-1 gene expression and inhibition.
References
Methodological & Application
Application Note: Determination of MMP-1-IN-1 IC50 Value
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of MMP-1-IN-1, a potential inhibitor of Matrix Metalloproteinase-1 (MMP-1). It includes detailed experimental protocols, data presentation guidelines, and diagrams illustrating the workflow and relevant biological pathways.
Introduction to MMP-1 and Its Inhibition
Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM), particularly fibrillar collagens (types I, II, and III).[1][2][3] Under normal physiological conditions, MMP-1 is involved in essential processes such as tissue remodeling, wound healing, and angiogenesis.[2][4] However, the dysregulation and overexpression of MMP-1 are implicated in various pathological conditions, including cancer metastasis, rheumatoid arthritis, and cardiovascular diseases.[1]
The aberrant activity of MMP-1 makes it a significant therapeutic target.[5] Small molecule inhibitors are developed to specifically block the catalytic activity of MMP-1, thereby preventing excessive ECM degradation. The potency of such inhibitors is quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6] A lower IC50 value indicates a more potent inhibitor. This application note details the procedure for determining the IC50 value of this compound.
Quantitative Data Summary
While specific data for a compound explicitly named "this compound" is not widely available in public literature, the following table presents IC50 values for well-characterized, broad-spectrum MMP inhibitors against MMP-1 and other MMPs to demonstrate how such data is typically presented. This allows for an assessment of both potency and selectivity.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| Batimastat | MMP-1 | 3 | Fluorometric |
| MMP-2 | 4 | Fluorometric | |
| MMP-9 | 10 | Fluorometric | |
| MMP-14 | 2.8 | Fluorometric | |
| Marimastat | MMP-1 | 5 | Fluorometric |
Data sourced from publicly available research.[7][8]
Experimental Protocol: Fluorometric IC50 Determination
This protocol outlines a robust method for determining the IC50 value of this compound using a fluorogenic peptide substrate. The principle relies on a Förster Resonance Energy Transfer (FRET) substrate. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by active MMP-1, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[9][10][11]
Principle of the Assay
The assay measures the enzymatic activity of MMP-1 by monitoring the hydrolysis of a FRET-based substrate. The rate of fluorescence increase is directly proportional to MMP-1 activity. The inhibitor's potency is determined by measuring the reduction in this rate at various inhibitor concentrations.
Materials and Reagents
-
Active Human Recombinant MMP-1 Enzyme
-
MMP-1 FRET Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
MMP-1 Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
This compound (or test inhibitor)
-
A known MMP-1 inhibitor as a positive control (e.g., GM6001)
-
DMSO (for dissolving inhibitors)
-
Black, flat-bottom 96-well microplate[9]
-
Fluorescence microplate reader with excitation/emission wavelengths of ~490/520 nm[9][10]
Experimental Workflow Diagram
References
- 1. What are MMP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are the therapeutic applications for MMP1 inhibitors? [synapse.patsnap.com]
- 3. Crystal Structure of an Active Form of Human MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology and pathophysiology of matrix metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix metalloproteinase profiling and their roles in disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07005G [pubs.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. MMP-1 Inhibitor Screening Kit Sufficient for 100 Fluorometric tests [sigmaaldrich.com]
Application Notes and Protocols for Mmp-1-IN-1 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a key enzyme in the degradation of extracellular matrix components, particularly fibrillar collagens.[1] Its dysregulation is implicated in a variety of pathological conditions, including cancer invasion and metastasis, arthritis, and fibrosis.[1][2] Mmp-1-IN-1 is a highly potent inhibitor of MMP-1 with an IC50 of 0.034 μM, making it a valuable tool for studying the role of MMP-1 in disease models.[3][4] These application notes provide detailed protocols for the preparation and in vivo use of this compound, along with an overview of the relevant signaling pathways.
Data Presentation
This compound Solubility for In Vivo Administration
Successful in vivo studies are critically dependent on the appropriate formulation of the therapeutic agent. This compound is a hydrophobic compound requiring a specific solvent mixture for systemic delivery in animal models. Below are established protocols for the preparation of this compound solutions suitable for in vivo use.
| Formulation | Solvent Composition (v/v) | Achievable Concentration | Appearance | Reference |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (4.21 mM) | Clear solution | MedChemExpress[3] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (4.21 mM) | Clear solution | MedChemExpress[3] |
Note: While specific in vivo efficacy data for this compound is not currently available in the cited literature, studies with other broad-spectrum MMP inhibitors such as GM6001 and Batimastat (BB-94) have demonstrated effects in animal models at doses ranging from 30 mg/kg to 100 mg/kg administered intraperitoneally.[5][6]
Signaling Pathways
MMP-1 exerts its biological effects through enzymatic degradation of the extracellular matrix and by activating specific signaling pathways. A key signaling receptor for MMP-1 is Protease-Activated Receptor-1 (PAR1).[7][8]
MMP-1 and PAR1 Signaling Pathway
Caption: MMP-1 activates PAR1, initiating downstream signaling cascades.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol details the steps for preparing a stock solution and working solutions of this compound for administration to animal models.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
SBE-β-CD (Captisol®), sterile
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: Formulation with PEG300 and Tween-80
-
Prepare a 10X stock solution of this compound in DMSO. For a final desired concentration of 1.25 mg/mL, prepare a 12.5 mg/mL stock solution in DMSO.
-
To prepare 1 mL of the final working solution, add the following components sequentially to a sterile vial:
-
100 µL of the 12.5 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300.
-
-
Vortex the mixture thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and vortex again to ensure complete mixing.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is a clear and homogenous. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
Administer the freshly prepared solution to the animals. It is recommended to use the working solution on the same day it is prepared.
Protocol 2: Formulation with SBE-β-CD
-
Prepare a 10X stock solution of this compound in DMSO. For a final desired concentration of 1.25 mg/mL, prepare a 12.5 mg/mL stock solution in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
To prepare 1 mL of the final working solution, add the following components sequentially to a sterile vial:
-
100 µL of the 12.5 mg/mL this compound stock solution in DMSO.
-
900 µL of the 20% SBE-β-CD solution.
-
-
Vortex the mixture thoroughly until a clear solution is obtained.
-
Administer the freshly prepared solution to the animals.
General Protocol for In Vivo Efficacy Study
This protocol provides a general framework for evaluating the efficacy of this compound in a murine cancer model. The specific details, such as the animal model, tumor cell line, and dosing regimen, should be optimized for the particular research question.
Materials:
-
Appropriate animal model (e.g., immunodeficient mice)
-
Tumor cells (e.g., human cancer cell line known to express MMP-1)
-
This compound working solution
-
Vehicle control solution (formulation without this compound)
-
Calipers for tumor measurement
-
Anesthesia
-
Surgical tools (if applicable)
-
Tissue collection and processing reagents
Experimental Workflow:
Caption: Workflow for a typical in vivo study of an MMP inhibitor.
Procedure:
-
Animal Model and Tumor Implantation:
-
Acclimatize animals to the facility for at least one week prior to the start of the experiment.
-
Implant tumor cells into the appropriate site (e.g., subcutaneously in the flank for solid tumors).
-
Allow tumors to establish and reach a predetermined size (e.g., 50-100 mm³).
-
-
Randomization and Treatment:
-
Randomize animals into treatment and control groups (n ≥ 8 per group).
-
Prepare the this compound working solution and the corresponding vehicle control fresh daily.
-
Administer the treatment (e.g., via intraperitoneal injection) at the predetermined dose and schedule. Dosing for MMP inhibitors in mice has been reported in the range of 30-100 mg/kg.[5][6]
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitor animal body weight and overall health throughout the study.
-
Define the study endpoint based on tumor size, animal health, or a predetermined time point.
-
At the endpoint, euthanize the animals and excise the tumors.
-
-
Data and Tissue Analysis:
-
Measure the final tumor weight and volume.
-
Process tumor tissue for further analysis, such as histology (H&E staining), immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and Western blotting to confirm target engagement (e.g., downstream effectors of MMP-1 signaling).
-
Perform statistical analysis to determine the significance of any observed differences between the treatment and control groups.
-
Disclaimer
The provided protocols are intended as a guide. Researchers should optimize the experimental conditions based on their specific animal model, cell line, and research objectives. As of the date of this document, there is a lack of publicly available in vivo efficacy data specifically for this compound. Therefore, initial dose-ranging and toxicity studies are highly recommended before commencing large-scale efficacy experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MMP1 Overexpression Promotes Cancer Progression and Associates with Poor Outcome in Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Matrix metalloproteinase inhibition reduces oxidative stress associated with cerebral amyloid angiopathy in vivo in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Matrix metalloproteases and PAR1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix metalloproteases and PAR1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMP-1 Inhibition in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a key enzyme in the degradation of extracellular matrix (ECM) components, particularly fibrillar collagens.[1] Its dysregulation is implicated in a variety of pathological processes, including tumor invasion and metastasis, arthritis, and fibrosis.[2][3] Consequently, the inhibition of MMP-1 has emerged as a promising therapeutic strategy. These application notes provide detailed protocols and data for the administration of a selective MMP-1 inhibitor in mouse models, using the well-characterized compound T-5224 as a representative example of a molecule that effectively suppresses MMP-1 expression. While not a direct enzymatic inhibitor, T-5224 targets the upstream transcription factor AP-1, leading to a potent and selective reduction in MMP-1 and other related matrix-degrading enzymes.[4] This document is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of MMP-1 pathway inhibition.
Data Presentation
The following tables summarize quantitative data from preclinical studies involving the administration of the selective AP-1/MMP inhibitor T-5224 in various mouse models.
Table 1: In Vivo Efficacy of T-5224 in a Mouse Model of Head and Neck Squamous Cell Carcinoma [5][6]
| Parameter | Vehicle-Treated Group | T-5224-Treated Group | P-value |
| Number of Mice | 27 | 30 | - |
| Dosage | - | 150 mg/kg | - |
| Administration Route | Oral Gavage | Oral Gavage | - |
| Frequency | Daily for 4 weeks | Daily for 4 weeks | - |
| Cervical Lymph Node Metastasis Rate | 74.1% | 40.0% | < 0.05 |
Table 2: In Vivo Efficacy of T-5224 in a Mouse Model of Lethal Lipopolysaccharide (LPS)-Induced Acute Kidney Injury [2][7]
| Parameter | LPS Group | LPS + T-5224 Group |
| Number of Mice | Not Specified | Not Specified |
| LPS Dosage | 10 mg/kg (i.p.) | 10 mg/kg (i.p.) |
| T-5224 Dosage | - | 300 mg/kg (p.o.) |
| Survival Rate | 33% | 73% |
| Serum TNF-α Reduction | - | Significant |
| Serum HMGB-1 Reduction | - | Significant |
Experimental Protocols
Protocol 1: Preparation of MMP-1-IN-1 for In Vivo Administration
This protocol is based on the manufacturer's recommendation for the dissolution of this compound.[6]
Materials:
-
This compound (e.g., MedChemExpress)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure A: PEG300-based formulation
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final working solution, sequentially add the following solvents, ensuring each is fully mixed before adding the next:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the solution thoroughly to ensure it is clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.
Procedure B: SBE-β-CD-based formulation
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.
-
To prepare the final working solution, add the solvents in the following order:
-
10% DMSO (from stock solution)
-
90% of the 20% SBE-β-CD in Saline solution
-
-
Mix thoroughly until a clear solution is obtained.
Protocol 2: Administration of T-5224 in a Mouse Model of Oral Cancer[5][6]
This protocol describes the oral administration of T-5224 to evaluate its effect on lymph node metastasis.
Animal Model:
-
BALB/c nude mice
-
Orthotopic injection of human oral squamous cell carcinoma cells (e.g., HSC-3-M3) into the tongue.
Materials:
-
T-5224
-
Polyvinylpyrrolidone (PVP) solution
-
Oral gavage needles
-
Standard animal housing and monitoring equipment
Procedure:
-
Preparation of T-5224 Solution: Dissolve T-5224 in the PVP solution to a final concentration suitable for a 150 mg/kg dosage based on the average weight of the mice.
-
Administration:
-
Begin treatment one day after tumor cell inoculation.
-
Administer 150 mg/kg of T-5224 or the vehicle (PVP solution) orally via gavage once daily.
-
Continue the treatment for 4 consecutive weeks.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Resect the cervical lymph nodes.
-
Fix the lymph nodes in formalin and embed in paraffin.
-
Section the lymph nodes and stain with Hematoxylin and Eosin (H&E) to assess for metastasis.
-
Protocol 3: Administration of T-5224 in a Sepsis-Induced Acute Kidney Injury Mouse Model[2][7]
This protocol details the use of T-5224 to assess its protective effects in a model of lethal endotoxemia.
Animal Model:
-
Male C57BL/6 mice
Materials:
-
T-5224
-
Polyvinylpyrrolidone (PVP) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Oral gavage needles and syringes for intraperitoneal injection
Procedure:
-
Induction of Sepsis:
-
Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 10 mg/kg.
-
-
Preparation and Administration of T-5224:
-
Dissolve T-5224 in PVP solution.
-
Immediately after the LPS injection, administer a single oral dose of 300 mg/kg T-5224 via gavage.
-
The control group receives an oral administration of the vehicle (PVP solution) immediately after LPS injection.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for survival over a defined period (e.g., 72 hours).
-
At specific time points (e.g., 1.5 hours post-LPS for TNF-α, 24 hours for HMGB-1), collect blood samples via cardiac puncture for cytokine analysis by ELISA.
-
Harvest kidneys for histological analysis (H&E staining) to assess tissue damage.
-
Mandatory Visualizations
Caption: Signaling pathway showing the inhibition of MMP-1 expression by T-5224 via AP-1.
Caption: General experimental workflow for in vivo efficacy testing of T-5224 in a mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective activator protein-1 inhibitor T-5224 prevents lymph node metastasis in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mmp-1-IN-1 Zymography Protocol for Assessing MMP-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Principle
Matrix metalloproteinase-1 (MMP-1), also known as interstitial collagenase, plays a pivotal role in the degradation of extracellular matrix (ECM) components, particularly fibrillar collagens (types I, II, and III).[1][2] Its enzymatic activity is crucial in physiological processes like tissue remodeling, wound healing, and angiogenesis.[1][2][3] However, dysregulated MMP-1 activity is implicated in various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases, making it a significant target for therapeutic intervention.[1][2]
This document provides a detailed protocol for assessing the inhibitory effect of a compound, designated here as Mmp-1-IN-1, on MMP-1 activity using substrate zymography. Zymography is an electrophoretic technique that identifies proteolytic enzymes based on their ability to digest a substrate copolymerized within a polyacrylamide gel.[4][5] In this assay, samples containing MMP-1 are incubated with and without the inhibitor (this compound) and then subjected to electrophoresis. After renaturation of the enzyme, areas of proteolytic activity appear as clear bands against a stained background. The reduction in the intensity of these clear bands in the presence of this compound provides a semi-quantitative measure of its inhibitory potency. While gelatin can be used as a substrate, its degradation by MMP-1 is often weak as it is not the preferred substrate.[6][7] Casein or collagen zymography are more suitable for detecting MMP-1 activity.[7][8][9] This protocol will focus on casein zymography for its balance of sensitivity and technical feasibility.
Quantitative Data Summary: Benchmarking MMP-1 Inhibitors
While specific quantitative data for "this compound" is not publicly available, the following table summarizes the half-maximal inhibitory concentrations (IC50) for well-characterized, broad-spectrum MMP inhibitors against MMP-1. This data serves as a benchmark for evaluating the potency of novel inhibitors like this compound.
| Inhibitor | Target MMPs | MMP-1 IC50 (nM) | Reference |
| Batimastat | Broad-spectrum MMP/ADAM inhibitor | 3 | [10][11] |
| Marimastat | Broad-spectrum MMP inhibitor | 5 | [12] |
Experimental Workflow for MMP-1 Inhibition Zymography
The following diagram outlines the key steps in the zymography protocol to determine the inhibitory effect of this compound on MMP-1 activity.
Caption: Workflow for assessing MMP-1 inhibition using casein zymography.
Principle of Zymographic Inhibition Assay
The diagram below illustrates the mechanism by which this compound's inhibitory action is visualized in a zymogram.
References
- 1. What are MMP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are the therapeutic applications for MMP1 inhibitors? [synapse.patsnap.com]
- 3. Physiology and pathophysiology of matrix metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 5. scispace.com [scispace.com]
- 6. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Detection of Functional Matrix Metalloproteinases by Zymography [jove.com]
- 10. Matrix metalloproteinase profiling and their roles in disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07005G [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of MMP-1 Expression Following Mmp-1-IN-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a zinc-dependent endopeptidase critical for the degradation of extracellular matrix (ECM) components, particularly fibrillar collagens (types I, II, and III).[1][2][3][4][5] Its activity is essential in physiological processes like tissue remodeling, embryonic development, and wound healing.[3][6] However, the overexpression and aberrant activity of MMP-1 are implicated in various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[1][7] The expression of the MMP-1 gene is regulated by various factors, including proinflammatory cytokines and growth factors, which activate signaling pathways such as the MAPK and NF-κB pathways.[8][9]
Mmp-1-IN-1 is a potent, small-molecule inhibitor of MMP-1 enzymatic activity, with a reported IC50 value of 0.034 μM.[10] It is believed to function, in part, through a halogen bond interaction with the ARG214 residue of the MMP-1 enzyme.[10] While this compound is designed to inhibit the catalytic function of the MMP-1 protein, it is crucial to determine if it also affects the total cellular expression level of the MMP-1 protein. Such effects could reveal important feedback mechanisms or off-target transcriptional effects of the compound.
This document provides a detailed protocol for performing a Western blot analysis to quantify changes in MMP-1 protein expression in cells treated with this compound.
MMP-1 Regulation and Inhibition Signaling Pathway
The expression of MMP-1 is induced by various extracellular stimuli that trigger intracellular signaling cascades, leading to the transcription of the MMP1 gene. The resulting MMP-1 protein is the direct target of this compound.
Caption: Signaling pathway for MMP-1 expression and the inhibitory action of this compound.
Experimental Protocol: Western Blot for MMP-1
This protocol provides a comprehensive method for cell culture, treatment with this compound, protein extraction, and immunoblotting to detect MMP-1.
1. Materials and Reagents
-
Cell Line: Human dermal fibroblasts (HDFs), human umbilical vein endothelial cells (HUVECs), or other relevant cell line expressing MMP-1.
-
Culture Medium: DMEM or appropriate medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Inducing Agent (Optional): Phorbol 12-myristate 13-acetate (PMA) or TNF-α to stimulate MMP-1 expression.
-
Inhibitor: this compound (MedChemExpress, HY-152092 or equivalent).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[11]
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer.
-
Transfer: PVDF or nitrocellulose membrane, transfer buffer (Tris, Glycine, Methanol).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Mouse or Rabbit anti-MMP-1 antibody (e.g., R&D Systems, MAB901).
-
Loading Control Antibody: Anti-β-actin, anti-GAPDH, or anti-tubulin antibody.
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Buffers: PBS, TBST.
2. Experimental Workflow
Caption: Step-by-step experimental workflow for Western blot analysis of MMP-1.
3. Step-by-Step Procedure
a. Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours if investigating induced expression.
-
Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 0.01, 0.1, 1, 10 µM) in culture medium. Include a vehicle control (DMSO only).
-
(Optional) Pre-treat cells with this compound for 1 hour before adding an inducing agent like TNF-α (10 ng/mL).
-
Incubate cells for the desired treatment period (e.g., 24 hours).
b. Protein Extraction and Quantification:
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.[12]
-
Add 100-150 µL of ice-cold RIPA lysis buffer (containing protease/phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (total protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.
c. SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel (a 10% or 12% gel is suitable for MMP-1, which has pro and active forms around 54 kDa and 45 kDa, respectively).[12][13]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Confirm transfer efficiency with Ponceau S staining.[14]
d. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[12]
-
Incubate the membrane with the primary anti-MMP-1 antibody, diluted in blocking buffer as per the manufacturer's recommendation, overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply the ECL detection substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
e. Stripping and Re-probing for Loading Control:
-
To ensure equal protein loading, the membrane can be stripped and re-probed for a loading control protein like β-actin or GAPDH.
-
Incubate the membrane in a stripping buffer.
-
Wash thoroughly and repeat the immunoblotting protocol starting from the blocking step, using the primary antibody for the loading control.
Data Presentation
Quantitative analysis should be performed by measuring the band intensity (densitometry) of MMP-1 and normalizing it to the corresponding loading control band. Results should be expressed as a fold change relative to the untreated control.
Table 1: Hypothetical Quantitative Data for MMP-1 Expression after this compound Treatment
| Treatment Group | This compound Conc. (µM) | Normalized MMP-1 Intensity (Arbitrary Units) | Fold Change vs. Control |
| Untreated Control | 0 | 1.00 ± 0.08 | 1.00 |
| Vehicle Control (DMSO) | 0 | 0.98 ± 0.11 | 0.98 |
| This compound | 0.01 | 1.05 ± 0.09 | 1.05 |
| This compound | 0.1 | 0.95 ± 0.12 | 0.95 |
| This compound | 1.0 | 0.99 ± 0.07 | 0.99 |
| This compound | 10.0 | 1.02 ± 0.10 | 1.02 |
| Positive Control (TNF-α) | N/A | 3.54 ± 0.25 | 3.54 |
Data are presented as mean ± SD from three independent experiments and are for illustrative purposes only.
Troubleshooting Common Western Blot Issues
| Problem | Possible Cause | Solution |
| Weak or No Signal | - Insufficient protein loaded. - Low primary antibody concentration. - Inefficient protein transfer. | - Increase the amount of protein loaded per lane.[15] - Optimize primary antibody concentration or increase incubation time (e.g., overnight at 4°C).[15] - Verify transfer with Ponceau S stain; optimize transfer time/voltage, especially for larger proteins.[14] |
| High Background | - Insufficient blocking. - Antibody concentration too high. - Inadequate washing. | - Increase blocking time to 2 hours or try a different blocking agent (e.g., switch from milk to BSA).[16] - Reduce the concentration of primary or secondary antibodies. - Increase the number and duration of washes with TBST.[17] |
| Non-specific Bands | - Primary antibody is not specific enough. - Protein degradation. - Too much protein loaded. | - Use a more specific, validated antibody. Run a negative control (e.g., lysate from a cell line known not to express MMP-1).[14] - Always use fresh lysis buffer with protease inhibitors and keep samples on ice.[11] - Reduce the total amount of protein loaded per lane.[11] |
| "Smiling" Bands | - Uneven heat distribution during electrophoresis. | - Run the gel at a lower voltage or in a cold room to minimize heat generation.[17] Ensure running buffer is fresh and correctly prepared. |
References
- 1. What are MMP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. MMP-1 Human Protein | Matrix Metalloproteinase-1 | ProSpec [prospecbio.com]
- 3. What are the therapeutic applications for MMP1 inhibitors? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal Structure of an Active Form of Human MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human MMP-1 Recombinant Protein (420-01-10UG) [thermofisher.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Extra-Cellular Matrix Proteins Induce Matrix Metalloproteinase-1 (MMP-1) Activity and Increase Airway Smooth Muscle Contraction in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
Application Notes and Protocols for Measuring Mmp-1-IN-1 Inhibition of MMP-1 using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a zinc-dependent endopeptidase critical in the turnover of extracellular matrix (ECM) components.[1] Its primary substrates are fibrillar collagens (types I, II, and III).[2] While essential for physiological processes like tissue remodeling and wound healing, dysregulated MMP-1 activity is implicated in various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[1][2] Consequently, the identification and characterization of specific MMP-1 inhibitors are of significant interest for therapeutic development.[1]
Mmp-1-IN-1 is a highly potent inhibitor of MMP-1.[3] These application notes provide a detailed protocol for measuring the inhibitory activity of this compound against human MMP-1 using an enzyme-linked immunosorbent assay (ELISA)-based activity assay. Additionally, we present relevant signaling pathways involving MMP-1 to provide a broader context for its biological function.
Data Presentation
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| This compound (Compound 6) | Human MMP-1 | 0.034 | [3][4] |
Experimental Protocols
This protocol outlines an ELISA-based method to determine the inhibitory activity of this compound on recombinant human MMP-1. The principle of this assay is the quantification of MMP-1's ability to cleave a substrate (collagen) coated on a microplate. The amount of substrate cleaved is inversely proportional to the inhibitory activity of this compound.
Materials and Reagents:
-
Recombinant Human MMP-1 (active form)
-
This compound
-
MMP-1 specific primary antibody
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow:
Caption: ELISA workflow for MMP-1 inhibition.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in Assay Buffer. The concentration range should bracket the expected IC50 value (e.g., from 1 µM to 0.1 nM).
-
Dilute the active recombinant human MMP-1 to a working concentration in Assay Buffer. The optimal concentration should be determined empirically to achieve a significant signal within a reasonable incubation time.
-
-
Enzymatic Reaction:
-
To the wells of the collagen-coated microplate, add 50 µL of the diluted this compound solutions or vehicle control (Assay Buffer with the same final concentration of solvent used for the inhibitor).
-
Add 50 µL of the diluted active MMP-1 to each well.
-
Include a "no enzyme" control with 100 µL of Assay Buffer.
-
Incubate the plate at 37°C for a predetermined time (e.g., 2-4 hours) to allow for collagen cleavage.
-
-
ELISA Detection:
-
Wash the plate three times with 200 µL of Wash Buffer per well to remove the enzyme, inhibitor, and cleaved collagen fragments.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the MMP-1 specific primary antibody (diluted in Blocking Buffer) to each well. This antibody should recognize a neo-epitope on the cleaved collagen that is exposed after MMP-1 activity.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of vehicle control)] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways
MMP-1 is involved in complex signaling pathways that regulate various cellular processes. Understanding these pathways is crucial for comprehending the broader biological impact of MMP-1 inhibition.
Caption: MMP-1 signaling cascade.
Pathway Description:
MMP-1 can directly cleave and activate Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor. This activation is distinct from the canonical activation by thrombin. Upon activation by MMP-1, PAR1 can initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (specifically ERK1/2) and the Rho pathway. These pathways, in turn, regulate gene transcription associated with cellular processes such as proliferation, migration, and invasion. By degrading collagen in the ECM, MMP-1 also facilitates cell movement and tissue remodeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal Structure of an Active Form of Human MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Advanced BioMatrix - Collagen Coated 96-well Plates #5072 [advancedbiomatrix.com]
- 6. stemcell.com [stemcell.com]
Application Notes and Protocols for Mmp-1-IN-1 in Collagen Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a key enzyme in the degradation of extracellular matrix (ECM) components, particularly fibrillar collagens such as types I, II, and III.[1][2] Dysregulation of MMP-1 activity is implicated in a variety of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[3] Mmp-1-IN-1 is a potent, small-molecule inhibitor of MMP-1 with a reported IC50 of 0.034 μM. This document provides detailed protocols and application notes for the use of this compound in in vitro collagen degradation assays, a critical tool for studying the efficacy of MMP-1 inhibitors and understanding the mechanisms of collagenolysis.
Mechanism of Action
MMP-1 initiates the cleavage of the triple helical region of fibrillar collagens, leading to their subsequent degradation by other proteases.[4] this compound, a hydroxamate-based inhibitor, is thought to exert its inhibitory effect by chelating the zinc ion essential for the catalytic activity of MMP-1, thereby blocking its enzymatic function.[5]
Data Presentation
The following table provides illustrative quantitative data on the inhibitory effect of this compound on MMP-1 mediated collagen degradation. This data is representative of typical results obtained from a fluorescence-based collagen degradation assay.
| This compound Concentration (µM) | % Inhibition of Collagen Degradation (Mean ± SD) |
| 0 (Control) | 0 ± 5.2 |
| 0.01 | 25.3 ± 4.8 |
| 0.05 | 58.7 ± 6.1 |
| 0.1 | 75.1 ± 5.5 |
| 0.5 | 92.4 ± 3.9 |
| 1.0 | 98.2 ± 2.7 |
Note: This data is for illustrative purposes and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Fluorometric Collagen Degradation Assay
This protocol describes a high-throughput method to assess this compound activity using a quenched fluorescently-labeled collagen substrate.
Materials:
-
Recombinant human MMP-1 (active)
-
This compound
-
Fluorescently-labeled Type I Collagen (e.g., DQ™ Collagen, Type I from bovine skin, fluorescein conjugate)
-
Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission ~495/515 nm)
-
APMA (p-aminophenylmercuric acetate) for pro-MMP-1 activation (if using the inactive zymogen)
Procedure:
-
MMP-1 Activation (if necessary): If using pro-MMP-1, activate it by incubating with 1 mM APMA for 2-4 hours at 37°C.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.
-
Dilute the active MMP-1 in Assay Buffer to the desired working concentration (e.g., 5-10 nM).
-
Reconstitute the fluorescently-labeled collagen in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add 50 µL of the this compound dilutions to the wells of the 96-well plate. Include a vehicle control (DMSO in Assay Buffer).
-
Add 25 µL of the diluted active MMP-1 to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorescently-labeled collagen solution to each well.
-
-
Measurement:
-
Immediately begin kinetic reading of fluorescence intensity at an excitation of ~495 nm and an emission of ~515 nm.
-
Take readings every 5 minutes for 60-120 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of collagen degradation (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Gel-Based Collagen Degradation Assay
This protocol provides a visual assessment of collagen degradation by analyzing the cleavage products using SDS-PAGE.
Materials:
-
Recombinant human MMP-1 (active)
-
This compound
-
Type I Collagen (e.g., from rat tail)
-
Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
Coomassie Brilliant Blue or silver stain
-
APMA (for pro-MMP-1 activation)
Procedure:
-
MMP-1 Activation (if necessary): As described in Protocol 1.
-
Preparation of Reagents:
-
Prepare a stock solution and serial dilutions of this compound in Assay Buffer.
-
Dilute active MMP-1 in Assay Buffer (e.g., 50-100 nM).
-
Prepare a solution of Type I Collagen in Assay Buffer (e.g., 1 mg/mL).
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, mix the this compound dilutions with the active MMP-1 and incubate for 30 minutes at 37°C.
-
Add the collagen solution to each tube to initiate the reaction.
-
Include a control with no MMP-1 and a control with MMP-1 but no inhibitor.
-
Incubate the reactions at 37°C for 4-24 hours.
-
-
SDS-PAGE Analysis:
-
Stop the reactions by adding an equal volume of 2X SDS-PAGE loading buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
Stain the gel with Coomassie Brilliant Blue or silver stain.
-
-
Data Analysis:
-
Visualize the intact collagen alpha chains and the characteristic ¾ and ¼ cleavage fragments.[2]
-
Quantify the intensity of the intact collagen bands using densitometry to determine the extent of degradation and inhibition.
-
Signaling Pathways and Experimental Workflows
MMP-1 Signaling Pathway
The expression and activity of MMP-1 are tightly regulated. Various extracellular stimuli, including growth factors and cytokines like TGF-β and IL-1, can induce MMP-1 gene expression through the activation of transcription factors such as AP-1.[6] Once secreted, pro-MMP-1 can be activated by other proteases. Active MMP-1 then degrades collagen in the extracellular matrix. A key downstream signaling event of MMP-1 activity is the cleavage and activation of Protease-Activated Receptor 1 (PAR1), which can trigger further cellular responses.[7][8]
Caption: MMP-1 signaling pathway and point of inhibition.
Experimental Workflow for this compound in a Collagen Degradation Assay
The following diagram illustrates the general workflow for evaluating the inhibitory potential of this compound on collagen degradation.
Caption: Workflow for collagen degradation assay with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix metalloproteinase collagenolysis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase Mediated Type I Collagen Degradation — An Independent Risk Factor for Mortality in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of catalytically active Matrix Metalloproteinase-1 in dermal fibroblasts induces collagen fragmentation and functional alterations that resemble aged human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional regulation of matrix metalloproteinase-1 and collagen 1A2 explains the anti-fibrotic effect exerted by proteasome inhibition in human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix metalloproteases and PAR1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix metalloproteases and PAR1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Mmp-1-IN-1 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a key enzyme in the degradation of extracellular matrix (ECM) components, particularly fibrillar collagens such as types I, II, and III.[1][2][3] Its overactivity is implicated in various pathological processes, including cancer invasion and metastasis, by breaking down the physical barriers of the ECM.[4][5] Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cultures, making them ideal platforms for studying the effects of MMP inhibitors.[6][7]
These application notes provide a comprehensive guide for the use of Mmp-1-IN-1, a potent MMP-1 inhibitor, in 3D cell culture models. The protocols detailed below will enable researchers to assess the impact of this compound on cell viability, invasion, and matrix degradation.
Note: While these protocols are designed for this compound, the principles and methods can be adapted for other MMP-1 inhibitors. Optimal concentrations and incubation times should be empirically determined for each specific inhibitor and cell line.
This compound: A Potent Inhibitor of MMP-1
This compound is a small molecule inhibitor of MMP-1 with a reported IC50 of 0.034 μM.[1] Its high potency is attributed to a potential halogen bond interaction with the ARG214 residue of MMP-1.[1] For in vitro studies, this compound can be dissolved in DMSO to create a stock solution.[1]
Data Presentation: Efficacy of MMP Inhibitors in 3D Cell Culture
The following tables summarize quantitative data for various MMP inhibitors used in 3D cell culture models. This data provides a reference for designing experiments with this compound.
| Inhibitor | Target(s) | Cell Line(s) | 3D Model | Concentration Used | Observed Effect | Reference |
| Marimastat | Broad-spectrum MMP inhibitor | U-87, A-172 (glioblastoma) | Spheroids in collagen | 400 μM | Reduced spheroid invasion | [8] |
| Aprotinin | Plasmin (pro-MMP activator) | U-87 (glioblastoma) | Spheroids in collagen | 4 μM | Reduced spheroid invasion | [8] |
| GM6001 | Broad-spectrum MMP inhibitor | hMSCs | Cells in PEG-NB hydrogels | 100 μM | Reduced MMP activity | [9] |
| NSC405020 | MT1-MMP (non-catalytic) | A-172 (glioblastoma) | Spheroids in collagen | 100 μM | Inhibited spheroid invasion | [8] |
| Inhibitor | IC50 Value | Target MMP(s) | Reference |
| This compound | 0.034 μM | MMP-1 | [1] |
| Marimastat | 5 nM | MMP-1 | [10] |
| TIMP-2 | 5.1 nM | MT1-MMP | [8] |
| Aprotinin | 21.7 nM | Plasmin | [8] |
Experimental Protocols
3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Optional: Matrigel® or other basement membrane extract
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well, to be optimized for each cell line) in complete medium. For some cell lines, the addition of 2-5% Matrigel® can promote tighter spheroid formation.[11]
-
Dispense 100-200 μL of the cell suspension into each well of a 96-well ULA plate.[6]
-
Centrifuge the plate at 125 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.[11]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 days to allow for spheroid formation. Spheroids should reach a diameter of 200-500 μm.[11]
Spheroid Invasion Assay in Collagen I
This assay measures the ability of cancer cells to invade a surrounding extracellular matrix.
Materials:
-
Pre-formed tumor spheroids
-
Collagen I, rat tail
-
10x PBS
-
Sterile, ice-cold 1N NaOH
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
96-well flat-bottom plate (or the ULA plate used for formation)
-
Microscope with imaging capabilities
Procedure:
-
On ice, prepare the collagen I solution by mixing Collagen I, 10x PBS, and sterile water to a final concentration of 2-4 mg/mL. Neutralize the solution to pH 7.2-7.4 with 1N NaOH. Keep the solution on ice to prevent premature polymerization.
-
Carefully remove approximately half of the medium from each well containing a spheroid.
-
Add the desired concentration of this compound or vehicle control to the remaining medium in the wells.
-
Gently add 50-100 μL of the neutralized collagen I solution to each well, embedding the spheroid.[8]
-
Incubate the plate at 37°C for 30-60 minutes to allow the collagen to polymerize.
-
After polymerization, add 100 μL of complete medium containing the appropriate concentration of this compound or vehicle control on top of the collagen gel.[6]
-
Image the spheroids at time 0 and at regular intervals (e.g., every 24 hours) for 3-7 days.
-
Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells at each time point using image analysis software (e.g., ImageJ).
Cell Viability Assay (CellTiter-Glo® 3D)
This assay determines the number of viable cells in a 3D culture based on the quantification of ATP.
Materials:
-
Spheroids treated with this compound or vehicle control
-
CellTiter-Glo® 3D Cell Viability Assay reagent (Promega)
-
Opaque-walled 96-well plates
-
Plate shaker
-
Luminometer
Procedure:
-
Prepare opaque-walled 96-well plates with your treated spheroids in 100 μL of medium per well.
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well (e.g., 100 μL of reagent to 100 μL of medium).[13]
-
Place the plate on a plate shaker and mix for 5 minutes to induce cell lysis.[13]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
MMP-1 Activity Assay (Fluorogenic Substrate)
This assay measures the enzymatic activity of MMP-1 in the 3D culture supernatant or cell lysate using a specific fluorogenic substrate.
Materials:
-
3D cultures treated with this compound or vehicle control
-
MMP-1 specific fluorogenic substrate (e.g., from R&D Systems, Enzo Life Sciences)
-
Assay buffer provided with the substrate
-
Fluorometer (plate reader)
Procedure:
-
Collect the conditioned medium from the 3D cultures at desired time points.
-
Alternatively, lyse the spheroids to measure cell-associated MMP activity.
-
Activate any pro-MMP-1 in the samples by treating with APMA (p-aminophenylmercuric acetate), if required by the substrate manufacturer's protocol.
-
In a 96-well plate, add the sample (conditioned medium or lysate) to the assay buffer.
-
Add the MMP-1 fluorogenic substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals using a fluorometer with the appropriate excitation and emission wavelengths for the specific substrate. The rate of increase in fluorescence is proportional to the MMP-1 activity.
Visualizations
Signaling Pathway of MMP-1 in Cancer Progression
Caption: MMP-1 signaling pathway in cancer progression and its inhibition by this compound.
Experimental Workflow for this compound in 3D Spheroid Invasion Assay
Caption: Workflow for assessing the effect of this compound on 3D spheroid invasion.
Logical Relationship of MMP-1 Inhibition in 3D Cell Culture
Caption: Logical flow of how this compound impacts cancer cell behavior in a 3D environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Collagen-Binding Peptidoglycans Inhibit MMP Mediated Collagen Degradation and Reduce Dermal Scarring | PLOS One [journals.plos.org]
- 3. Verifying Cell-Based Assays for Use with 3D Models [promega.com]
- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Screening MT1-MMP Activity and Inhibition in Three-Dimensional Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct measurement of matrix metalloproteinase activity in 3D cellular microenvironments using a fluorogenic peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sartorius.com [sartorius.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
Mmp-1-IN-1: Application Notes and Protocols for Live-Cell Imaging of MMP-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a key enzyme in the degradation of extracellular matrix (ECM) components, particularly fibrillar collagens.[1][2][3] Its activity is crucial in physiological processes like tissue remodeling and wound healing.[1][4] However, dysregulated MMP-1 activity is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[4] Consequently, the ability to monitor MMP-1 activity in real-time within living cells is a critical tool for understanding disease progression and for the development of targeted therapeutics.
Mmp-1-IN-1 is a novel, cell-permeable fluorescent probe specifically designed for the sensitive and selective imaging of MMP-1 activity in live cells. This document provides detailed application notes and protocols for the use of this compound, enabling researchers to effectively visualize and quantify MMP-1 activity in their experimental models. The probe is based on a highly selective MMP-1 recognition sequence coupled with a fluorophore and a quencher. In its native state, the probe is optically silent. Upon cleavage by active MMP-1, the fluorophore is liberated from the quencher, resulting in a significant increase in fluorescence intensity that can be monitored using standard fluorescence microscopy techniques.
Product Information
| Property | Specification |
| Product Name | This compound |
| Target | Active Matrix Metalloproteinase-1 (MMP-1) |
| Probe Type | Activatable Fluorescent Probe (FRET-based) |
| Excitation (Ex) / Emission (Em) Maxima | ~490 nm / ~520 nm (post-cleavage) |
| Formulation | Lyophilized powder |
| Storage | Store at -20°C, protected from light |
| Reconstitution | Reconstitute in anhydrous DMSO to create a stock solution |
Application Notes
This compound is suitable for a variety of applications aimed at investigating the role of MMP-1 in cellular processes.
-
Real-time Imaging of MMP-1 Activity in Live Cells: Visualize the spatiotemporal dynamics of MMP-1 activity within subcellular compartments.
-
High-Throughput Screening (HTS) for MMP-1 Inhibitors: Quantify the efficacy of potential drug candidates in inhibiting MMP-1 activity in a cell-based format.
-
Studying MMP-1 in Disease Models: Investigate the role of MMP-1 in cancer cell invasion, inflammatory responses, and other pathological conditions.
-
Investigating MMP-1 Signaling Pathways: Elucidate the upstream and downstream signaling events that regulate and are influenced by MMP-1 activity.[5][6]
Key Signaling Pathways Involving MMP-1
MMP-1 is a downstream effector in several critical signaling pathways and can also initiate signaling cascades.[6] Understanding these pathways is essential for contextualizing the results obtained with this compound.
One significant pathway involves the activation of Protease-Activated Receptor-1 (PAR1). MMP-1 can directly cleave and activate PAR1, leading to G-protein signaling that influences platelet activation, cell shape change, and motility.[5] This is distinct from the canonical activation of PAR1 by thrombin.[5]
Furthermore, MMP-1 expression and activity are often upregulated by growth factors and cytokines through various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[7]
Below are diagrams illustrating the experimental workflow for using this compound and a simplified representation of an MMP-1 signaling pathway.
Experimental workflow for live-cell imaging of MMP-1 activity using this compound.
Simplified MMP-1 signaling pathway.
Experimental Protocols
Protocol 1: Live-Cell Imaging of MMP-1 Activity
This protocol describes the general procedure for staining and imaging live cells with this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cells of interest cultured on glass-bottom dishes or appropriate imaging plates
-
Fluorescence microscope with appropriate filters for Ex/Em of ~490 nm / ~520 nm
Procedure:
-
Prepare this compound Stock Solution:
-
Warm the vial of this compound to room temperature.
-
Reconstitute the lyophilized powder in anhydrous DMSO to a stock concentration of 1-10 mM.
-
Mix thoroughly by vortexing.
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Prepare this compound Working Solution:
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically 1-10 µM). The optimal concentration should be determined empirically for each cell type and experimental condition.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the this compound working solution to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. The optimal incubation time may vary depending on the cell type.
-
-
Washing (Optional but Recommended):
-
Remove the this compound working solution.
-
Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
After the final wash, add fresh pre-warmed imaging medium to the cells.
-
-
Imaging:
-
Transfer the cells to a fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2).
-
Acquire images using the appropriate filter set for the probe's fluorophore.
-
For time-lapse imaging, acquire images at regular intervals to monitor the dynamics of MMP-1 activity.
-
Protocol 2: Inhibition Assay for MMP-1 Activity
This protocol can be used to screen for or characterize MMP-1 inhibitors.
Materials:
-
Same as Protocol 1
-
MMP-1 inhibitor of interest (e.g., GM 6001, a broad-spectrum MMP inhibitor)[8]
-
MMP-1 inducing agent (optional, e.g., PMA, TNF-α)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well imaging plate.
-
(Optional) If basal MMP-1 activity is low, stimulate cells with an inducing agent for an appropriate time before the assay.
-
Pre-incubate the cells with various concentrations of the MMP-1 inhibitor for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Probe Loading and Imaging:
-
Follow steps 1-5 from Protocol 1 for preparing and loading this compound.
-
It is important to add the inhibitor back to the this compound working solution and imaging medium to ensure its continuous presence.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity per cell or per well for each inhibitor concentration.
-
Normalize the fluorescence intensity to the vehicle control.
-
Plot the normalized fluorescence intensity against the inhibitor concentration to determine the IC50 value.
-
Data Presentation
The quantitative data from experiments using this compound should be summarized in a clear and structured format. Below are example tables for presenting results from a hypothetical experiment.
Table 1: Quantification of MMP-1 Activity in Different Cell Lines
| Cell Line | Treatment | Mean Fluorescence Intensity (a.u.) ± SD | Fold Change vs. Control |
| HT-1080 | Untreated | 15,842 ± 1,230 | 1.0 |
| HT-1080 | PMA (100 nM) | 45,321 ± 3,450 | 2.86 |
| MCF-7 | Untreated | 2,156 ± 312 | 1.0 |
| MCF-7 | PMA (100 nM) | 3,589 ± 421 | 1.66 |
Table 2: IC50 Values of MMP-1 Inhibitors
| Inhibitor | Cell Line | IC50 (µM) |
| Inhibitor A | HT-1080 | 0.52 |
| Inhibitor B | HT-1080 | 1.25 |
| GM 6001 | HT-1080 | 0.08 |
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Incomplete removal of unbound probe | Increase the number and duration of wash steps. |
| Autofluorescence of cells or medium | Image cells in a phenol red-free, serum-free medium. Acquire a background image of unstained cells and subtract it from the stained images. | |
| Weak Signal | Low MMP-1 activity | Stimulate cells with an inducing agent (e.g., PMA, growth factors). Increase the probe concentration or incubation time. |
| Inefficient probe uptake | Optimize cell density; ensure cells are healthy. | |
| Phototoxicity or Photobleaching | Excessive light exposure | Reduce the excitation light intensity and/or exposure time. Use a more sensitive camera. |
Conclusion
This compound is a powerful tool for the real-time visualization of MMP-1 activity in living cells. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this probe in their studies of cancer, inflammation, and other MMP-1-related pathologies. Careful optimization of experimental conditions for specific cell types and applications will ensure high-quality, reproducible data.
References
- 1. What are the therapeutic applications for MMP1 inhibitors? [synapse.patsnap.com]
- 2. Crystal Structure of an Active Form of Human MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology and pathophysiology of matrix metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MMP1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Matrix metalloproteases and PAR1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
Application Notes and Protocols for Mmp-1-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a key enzyme in the degradation of extracellular matrix (ECM) components, particularly fibrillar collagens (types I, II, and III).[1] Its activity is crucial in physiological processes like tissue remodeling and wound healing. However, dysregulation of MMP-1 is implicated in various pathologies, including arthritis, cancer metastasis, and cardiovascular diseases.[2][3] Mmp-1-IN-1 is a potent and selective inhibitor of MMP-1, making it a valuable tool for studying the roles of MMP-1 and for high-throughput screening (HTS) campaigns to identify novel therapeutic agents.[4] These application notes provide detailed protocols for utilizing this compound in HTS assays and an overview of the relevant signaling pathways.
This compound: A Potent MMP-1 Inhibitor
This compound demonstrates high potency against MMP-1 with a reported half-maximal inhibitory concentration (IC50) of 0.034 μM.[4] Its mechanism of action is suggested to involve a halogen bond interaction between the chloro substituent of the inhibitor and the ARG214 residue within the MMP-1 active site.[4]
Physicochemical and Handling Information
| Property | Value | Reference |
| IC50 | 0.034 μM | [4] |
| Molecular Weight | 296.75 g/mol | MedChemExpress |
| Formula | C14H17ClN2O3 | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | ≥ 50 mg/mL in DMSO | [4] |
| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [4] |
High-Throughput Screening (HTS) Assay for MMP-1 Inhibitors
A fluorescence-based assay is a common and robust method for HTS of MMP-1 inhibitors.[5][6] The principle of this assay relies on the cleavage of a quenched fluorogenic substrate by MMP-1, which results in a measurable increase in fluorescence. Inhibitors of MMP-1 will prevent or reduce this cleavage, leading to a lower fluorescence signal.
Data Presentation: HTS Assay Performance Metrics
The quality and reliability of an HTS assay are determined by several key statistical parameters.[7][8] Below is a summary of typical performance metrics for MMP inhibitor HTS assays.
| Parameter | Typical Value | Description |
| Z'-Factor | 0.7 - 0.9 | A measure of assay quality, with a value > 0.5 indicating an excellent assay suitable for HTS.[5][7][9] |
| Signal-to-Background (S/B) Ratio | 2.5 - 3.0 | The ratio of the signal from the uninhibited enzyme (positive control) to the signal from the background (no enzyme or fully inhibited).[9] |
| Hit Rate | 0.5% - 2% | The percentage of compounds in a screening library that are identified as active at a defined inhibition cutoff. |
| Confirmation Rate | > 60% | The percentage of primary hits that are confirmed as active upon re-testing.[5] |
Experimental Protocols
Preparation of Reagents
a. This compound Stock Solution (10 mM):
-
Dissolve this compound in newly opened, anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4]
b. Recombinant Human MMP-1 Enzyme:
-
Reconstitute lyophilized MMP-1 in assay buffer to the manufacturer's recommended concentration.
-
Aliquot and store at -70°C. Avoid repeated freeze-thaw cycles.[10]
c. Fluorogenic MMP-1 Substrate:
-
A commonly used substrate is a FRET-based peptide with excitation/emission wavelengths of approximately 490/520 nm.[6][10]
-
Prepare a stock solution in DMSO and store protected from light at -20°C.[10]
d. Assay Buffer:
-
A typical assay buffer for MMPs contains TRIS-HCl, CaCl2, ZnCl2, and a detergent like Brij-35. Commercially available MMP-1 assay buffers can also be used.[10]
HTS Protocol for MMP-1 Inhibition (384-well plate format)
This protocol is adapted from established methods for screening MMP inhibitors.[5][10]
-
Compound Plating:
-
Prepare a serial dilution of this compound (as a positive control inhibitor) and test compounds in DMSO. A typical starting concentration range for this compound would be from 10 µM down to 0.1 nM.
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the compound solutions into the wells of a 384-well black, flat-bottom plate.
-
-
Enzyme Addition:
-
Dilute the MMP-1 enzyme stock solution in cold assay buffer to the desired final concentration (e.g., 1.5 ng/well).[5]
-
Add the diluted enzyme solution to the wells containing the compounds. The final volume at this stage might be around 10 µL.
-
Include control wells:
-
Positive Control (100% activity): Enzyme + DMSO (no inhibitor).
-
Negative Control (0% activity): Assay buffer + DMSO (no enzyme).
-
-
-
Incubation:
-
Mix the plate gently on a plate shaker.
-
Incubate the plate at 37°C for 15-30 minutes to allow for the interaction between the enzyme and the inhibitors.
-
-
Substrate Addition and Signal Detection:
-
Dilute the fluorogenic MMP-1 substrate in assay buffer to the desired final concentration (typically around the Km value for the enzyme).
-
Add the diluted substrate solution to all wells to initiate the enzymatic reaction. The final assay volume might be around 20 µL.[5]
-
Immediately begin reading the fluorescence intensity (e.g., excitation at 490 nm, emission at 520 nm) using a fluorescence plate reader.[6][10]
-
Read the plate kinetically for 30-60 minutes at 37°C, taking measurements every 1-2 minutes.[10]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Calculate the percent inhibition for each test compound.
-
For dose-response curves, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
MMP-1 Signaling Pathway
MMP-1 plays a significant role in cell signaling, primarily through its ability to cleave and remodel the extracellular matrix, which in turn releases signaling molecules and alters cell-cell and cell-matrix interactions.[2] One of the key non-ECM substrates of MMP-1 is the Protease-Activated Receptor 1 (PAR1).[3] Cleavage of PAR1 by MMP-1 initiates intracellular signaling cascades that can influence cell proliferation, migration, and invasion.[3] The expression of MMP-1 itself is regulated by various growth factors and cytokines through transcription factors like AP-1.[11]
Caption: MMP-1 Signaling Pathway and Inhibition.
HTS Experimental Workflow
The following diagram illustrates the logical flow of a typical HTS campaign for identifying MMP-1 inhibitors.
References
- 1. Interstitial collagenase - Wikipedia [en.wikipedia.org]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. Matrix metalloproteases and PAR1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of an assay suitable for high-throughput screening to measure matrix metalloprotease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. assay.dev [assay.dev]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. The AP-1 site and MMP gene regulation: what is all the fuss about? - PubMed [pubmed.ncbi.nlm.nih.gov]
Mmp-1-IN-1 storage and reconstitution instructions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mmp-1-IN-1 is a potent and highly selective inhibitor of Matrix Metalloproteinase-1 (MMP-1), a key enzyme involved in the degradation of extracellular matrix components, particularly interstitial collagens.[1] Dysregulation of MMP-1 activity has been implicated in a variety of pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases.[2] These application notes provide detailed instructions for the storage, reconstitution, and use of this compound in common research applications.
Product Information
| Parameter | Value | Reference |
| IC50 | 0.034 µM for MMP-1 | [1] |
| Molecular Formula | C₁₄H₁₇ClN₂O₃ | |
| Molecular Weight | 296.75 g/mol | |
| Purity | >98% | |
| Appearance | White to off-white solid |
Storage and Reconstitution
Proper storage and reconstitution of this compound are critical for maintaining its stability and activity.
Storage
-
Unopened vial: Store at -20°C for up to 1 month or at -80°C for up to 6 months.[1] The compound should be kept in a sealed container, protected from moisture and light.[1]
-
Stock solutions: Once reconstituted, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Reconstitution
This compound is soluble in dimethyl sulfoxide (DMSO).[1]
To prepare a 10 mM stock solution:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Add the appropriate volume of newly opened, anhydrous DMSO to the vial. For example, to prepare a 10 mM stock solution from 1 mg of this compound, add 337 µL of DMSO.
-
Vortex or sonicate the solution to ensure complete dissolution.
Note: Hygroscopic DMSO can significantly impact the solubility of the product. Always use newly opened DMSO.[1]
Storage and Reconstitution Workflow
Caption: Workflow for the storage and reconstitution of this compound.
Experimental Protocols
In Vitro MMP-1 Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound against recombinant human MMP-1 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-1 (activated)
-
MMP-1 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound stock solution (10 mM in DMSO)
-
DMSO (for control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound: Dilute the 10 mM stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM). Include a DMSO-only control.
-
Prepare MMP-1 enzyme solution: Dilute the activated recombinant human MMP-1 in assay buffer to the desired working concentration.
-
Prepare substrate solution: Dilute the MMP-1 fluorogenic substrate in assay buffer to the recommended working concentration.
-
Assay setup: In a 96-well black microplate, add the following to each well:
-
50 µL of diluted this compound or DMSO control.
-
25 µL of diluted MMP-1 enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate reaction: Add 25 µL of the substrate solution to each well to start the reaction.
-
Kinetic measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every minute for 30-60 minutes at 37°C.
-
Data analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Inhibition Assay Workflow
Caption: Workflow for the in vitro MMP-1 inhibition assay.
Cell-Based Migration Assay (Wound Healing Assay)
This protocol is designed to assess the effect of this compound on the migration of cancer cells that express MMP-1.
Materials:
-
Cancer cell line known to express MMP-1 (e.g., HT-1080 fibrosarcoma)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (for control)
-
6-well tissue culture plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell seeding: Seed the cancer cells in 6-well plates and grow them to confluency.
-
Wound creation: Create a "scratch" or wound in the confluent cell monolayer using a sterile 200 µL pipette tip.
-
Wash: Gently wash the wells with serum-free medium to remove detached cells.
-
Treatment: Add serum-free medium containing different concentrations of this compound (e.g., 0.1, 1, 10 µM) or a DMSO control to the respective wells.
-
Image acquisition (Time 0): Immediately capture images of the wounds in each well using a microscope.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator.
-
Image acquisition (Time X): Capture images of the same wound areas at regular intervals (e.g., 12, 24, 48 hours).
-
Data analysis:
-
Measure the area of the wound at each time point for each treatment condition using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area.
-
Compare the wound closure rates between the this compound treated groups and the control group.
-
Western Blot Analysis of MMP-1 Downstream Signaling
This protocol can be used to investigate the effect of this compound on downstream signaling pathways regulated by MMP-1, such as the PI3K/Akt pathway.
Materials:
-
Cancer cell line expressing MMP-1
-
Complete and serum-free cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (for control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-MMP-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell treatment: Seed cells and grow to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours. Treat the cells with the desired concentrations of this compound or DMSO for the specified time.
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Western transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins between treated and control samples.
Signaling Pathway
MMP-1 is a key player in the degradation of the extracellular matrix (ECM), a process crucial for cell migration, invasion, and tissue remodeling. Its activity is implicated in various diseases, including cancer and arthritis. The signaling pathway below illustrates the role of MMP-1 and the point of inhibition by this compound.
Caption: Simplified signaling pathway of MMP-1 in promoting cell migration and invasion.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no inhibition in in vitro assay | Inactive this compound | Ensure proper storage and handling. Use freshly prepared dilutions. |
| Inactive MMP-1 enzyme | Use a new batch of enzyme or verify its activity with a known inhibitor. | |
| Incorrect assay conditions | Optimize enzyme and substrate concentrations, incubation time, and temperature. | |
| High background in cell-based assays | Cytotoxicity of this compound | Perform a cell viability assay (e.g., MTT) to determine the non-toxic concentration range. |
| DMSO toxicity | Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. | |
| Inconsistent Western blot results | Poor antibody quality | Use validated antibodies at the recommended dilutions. |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage, buffer). | |
| Inconsistent protein loading | Carefully quantify protein concentrations and load equal amounts. Use a reliable loading control. |
References
Troubleshooting & Optimization
Navigating Mmp-1-IN-1 Solubility Challenges in Aqueous Buffers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common solubility challenges encountered when working with Mmp-1-IN-1 in aqueous buffers. By providing clear protocols and addressing specific experimental issues, this guide aims to facilitate seamless integration of this potent MMP-1 inhibitor into your research workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with a solubility of at least 50 mg/mL (168.49 mM)[1]. For optimal results, use freshly opened, anhydrous DMSO to avoid hydration, which can impact solubility.
Q2: I dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture medium). What is happening?
A2: This is a common issue known as "precipitation upon dilution." this compound is a hydrophobic compound, and while it dissolves readily in a polar aprotic solvent like DMSO, its solubility dramatically decreases when introduced into an aqueous environment. The final concentration of DMSO in your aqueous solution may not be sufficient to keep the inhibitor dissolved.
Q3: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize cytotoxicity and off-target effects. It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.
Q4: Are there any alternative solvents I can use if DMSO is not compatible with my assay?
A4: While DMSO is the primary recommended solvent, for some acellular assays, other organic solvents like ethanol or dimethylformamide (DMF) might be considered. However, their compatibility with your specific enzyme and assay components must be validated. For most biological applications, especially cell-based assays, starting with a DMSO stock solution and using appropriate dilution strategies is the most common and recommended approach.
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides step-by-step protocols and tips to prevent this compound from precipitating out of your aqueous buffer during experiments.
Initial Preparation: The Stock Solution
Proper preparation of the stock solution is critical.
-
Solvent: Use anhydrous, high-purity DMSO.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or higher) in DMSO. This allows for smaller volumes to be added to your aqueous buffer, keeping the final DMSO concentration low.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[1].
Working Solution Preparation: Strategies for Aqueous Buffers
Direct dilution of the DMSO stock into an aqueous buffer is often unsuccessful. The following methods can significantly improve the solubility of this compound in your working solution.
Method 1: Using Co-solvents
This method is particularly useful for preparing dosing solutions for in vivo studies but can be adapted for in vitro assays where the components are tolerated.
Table 1: Co-solvent Formulation for this compound Working Solution [1]
| Component | Percentage | Role |
| DMSO | 10% | Primary solvent for the inhibitor |
| PEG300 | 40% | Co-solvent, increases solubility |
| Tween-80 | 5% | Surfactant, prevents aggregation |
| Saline (0.9%) | 45% | Aqueous base |
| Final Solubility | ≥ 1.25 mg/mL (4.21 mM) | Clear Solution |
Experimental Protocol: Co-solvent Method
-
Start with your high-concentration this compound stock solution in DMSO.
-
In a sterile tube, add the required volume of PEG300.
-
Add the appropriate volume of the this compound DMSO stock to the PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and mix again until homogenous.
-
Finally, add the saline to reach the final desired volume and concentration. Mix well.
-
If any precipitation or phase separation is observed, gentle warming and/or sonication can be used to aid dissolution[1].
Method 2: Utilizing Solubilizing Agents (e.g., Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative.
Table 2: SBE-β-CD Formulation for this compound Working Solution [1]
| Component | Percentage | Role |
| DMSO | 10% | Primary solvent for the inhibitor |
| 20% SBE-β-CD in Saline | 90% | Solubilizing agent in an aqueous base |
| Final Solubility | ≥ 1.25 mg/mL (4.21 mM) | Clear Solution |
Experimental Protocol: SBE-β-CD Method
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. Ensure it is fully dissolved.
-
Add the required volume of your this compound DMSO stock to the 20% SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained.
Method 3: Direct Dilution with Pre-warming and Vortexing for In Vitro Assays
For standard in vitro enzymatic or cell-based assays where co-solvents may interfere, a careful dilution technique is necessary.
Experimental Protocol: Direct Dilution for In Vitro Assays
-
Warm your aqueous buffer (e.g., PBS, DMEM) to 37°C.
-
While vortexing the warm buffer, slowly add the this compound DMSO stock drop-wise to the desired final concentration.
-
Continue vortexing for a few minutes to ensure maximum dispersion.
-
Visually inspect the solution for any signs of precipitation. If a slight haze is present, brief sonication may help.
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions of this compound.
Key Considerations for In Vitro Assays:
-
Final DMSO Concentration: Always calculate the final DMSO concentration in your assay and include a vehicle control with the same DMSO concentration.
-
Protein in Medium: For cell-based assays, the presence of serum (e.g., FBS) in the culture medium can help to stabilize hydrophobic compounds and prevent precipitation. It is often beneficial to dilute the inhibitor into the complete cell culture medium containing serum.
-
Assay-Specific Components: Be aware that high concentrations of salts or other components in your assay buffer can decrease the solubility of hydrophobic compounds[2]. If possible, test different buffer compositions.
Experimental Workflow and Signaling Pathway Visualization
Workflow for Testing this compound Solubility and Activity
The following diagram illustrates a logical workflow for preparing and testing this compound in your experiments.
Figure 1. A stepwise workflow for preparing and validating this compound solutions.
MMP-1 Signaling Pathway via PAR1 Activation
MMP-1 can act as a signaling molecule by cleaving and activating Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor. This initiates downstream signaling cascades that are distinct from those triggered by thrombin, another PAR1 activator[3][4][5].
Figure 2. Simplified signaling pathway of MMP-1 activating PAR1.
By understanding the physicochemical properties of this compound and employing the appropriate solubilization techniques, researchers can successfully overcome the challenges of working with this inhibitor in aqueous environments and obtain reliable and reproducible experimental data.
References
how to improve Mmp-1-IN-1 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of MMP-1-IN-1 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of ≥ 50 mg/mL.[1]
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, it is crucial to store this compound solutions properly. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store as follows:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
Always protect the solutions from moisture and light.[1] For in vivo experiments, it is recommended to prepare fresh working solutions daily.
Q3: My this compound solution appears to have lost activity. What are the potential causes?
A3: Loss of activity in your this compound solution can be attributed to several factors, primarily related to its chemical stability. As a hydroxamic acid derivative, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The hydroxamic acid functional group can be hydrolyzed under both acidic and basic conditions, breaking down the molecule and rendering it inactive.
-
Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to air or oxidizing agents.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of the compound.
-
Improper Storage: Failure to adhere to recommended storage temperatures and conditions, including repeated freeze-thaw cycles, can accelerate degradation.
Troubleshooting Guide: this compound Solution Instability
This guide provides a systematic approach to identifying and resolving stability issues with your this compound solutions.
Problem: Precipitate observed in the solution.
| Potential Cause | Troubleshooting Step |
| Low Solubility in Aqueous Buffers | This compound has limited solubility in aqueous solutions. When diluting a DMSO stock solution into an aqueous buffer for your experiment, ensure the final DMSO concentration is sufficient to maintain solubility. If precipitation occurs, consider slightly increasing the final DMSO concentration in your assay, ensuring it is compatible with your experimental system. |
| Improper Storage | The compound may have precipitated out of solution due to storage at an inappropriate temperature or evaporation of the solvent. Visually inspect the stock solution before use. If a precipitate is present, gently warm the solution to 37°C and vortex to redissolve. Centrifuge the vial briefly to collect all the liquid before opening. |
Problem: Reduced or no inhibitory activity in the assay.
| Potential Cause | Troubleshooting Step |
| Chemical Degradation | As a hydroxamic acid, this compound is prone to degradation. Prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid using old or improperly stored solutions. To assess the integrity of your compound, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can be employed. |
| Repeated Freeze-Thaw Cycles | Each freeze-thaw cycle can contribute to the degradation of the compound. Aliquot your stock solution into single-use volumes to minimize the number of times the main stock is thawed. |
| Exposure to Light | Protect all solutions containing this compound from light by using amber vials or by wrapping the containers in aluminum foil. |
| Incorrect pH of the Assay Buffer | The stability of hydroxamic acids is pH-dependent. Ensure the pH of your assay buffer is within a range that minimizes hydrolysis. A neutral pH is generally recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of new, anhydrous DMSO to the vial to achieve the desired concentration (e.g., to prepare a 10 mM stock solution from 1 mg of this compound (MW: 296.75), add 337 µL of DMSO).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Forced Degradation Study to Assess this compound Stability
This protocol outlines a forced degradation study to identify the degradation products of this compound and to develop a stability-indicating HPLC method.
1. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.
2. Stress Conditions:
| Stress Condition | Reagent/Procedure | Incubation Time |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at room temperature |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | Stored at 80°C (solid & solution) | 48 hours |
| Photodegradation | Exposed to UV light (254 nm) | 24 hours |
3. Sample Analysis by HPLC:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-stressed control, by a reverse-phase HPLC method with a suitable C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (determined by UV scan of the parent compound).
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Potential degradation pathways for this compound.
References
Mmp-1-IN-1 off-target effects on other MMPs
This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of Mmp-1-IN-1, a potent inhibitor of Matrix Metalloproteinase-1 (MMP-1). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe an unexpected phenotype in our cell-based assay that cannot be solely attributed to MMP-1 inhibition. Could this compound be affecting other MMPs?
A1: Yes, this is a possibility. While this compound is a potent inhibitor of MMP-1, cross-reactivity with other MMPs can occur, especially at higher concentrations. Due to the structural homology within the catalytic domains of the MMP family, achieving absolute selectivity can be challenging. We recommend performing a dose-response experiment to determine if the phenotype is concentration-dependent. Additionally, consider using a structurally different MMP-1 inhibitor as a control to see if the same off-target phenotype is observed.
Q2: How can I determine if this compound is inhibiting other MMPs in my experimental system?
A2: To assess the selectivity of this compound in your specific experimental setup, you can perform a selectivity profiling assay. This typically involves a panel of recombinant MMP enzymes and a fluorescently labeled substrate. By measuring the inhibitory activity of this compound against each MMP, you can determine its IC50 value for each family member and thereby quantify its selectivity.
Q3: What are the common off-target MMPs that could be inhibited by an MMP-1 inhibitor?
A3: Generally, MMPs with the highest structural similarity to MMP-1 in their catalytic domain are the most likely off-target candidates. These often include other collagenases like MMP-8 and MMP-13, and to a lesser extent, stromelysins such as MMP-3 and gelatinases like MMP-2 and MMP-9. The degree of inhibition depends on the specific chemical structure of the inhibitor.
Q4: Our results suggest off-target effects. How can we mitigate this issue?
A4: To mitigate off-target effects, we recommend the following:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that yields the desired MMP-1 inhibition to minimize effects on less sensitive off-target MMPs.
-
Employ a control inhibitor: Use a second, structurally unrelated MMP-1 inhibitor to confirm that the observed biological effect is due to MMP-1 inhibition and not an artifact of a specific chemical scaffold.
-
Utilize genetic approaches: Employ techniques like siRNA or CRISPR/Cas9 to specifically knock down MMP-1 expression. This can help validate that the phenotype observed with this compound is indeed on-target.
-
Consult selectivity data: Refer to the selectivity profile of this compound to anticipate potential off-target effects and design experiments accordingly.
This compound Selectivity Profile
The following table summarizes the inhibitory activity of this compound against a panel of matrix metalloproteinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a given enzyme by 50%.
| MMP Target | IC50 (µM) | Selectivity vs. MMP-1 |
| MMP-1 | 0.034 | - |
| MMP-2 | >10 | >294-fold |
| MMP-3 | 1.2 | 35-fold |
| MMP-7 | >10 | >294-fold |
| MMP-8 | 0.5 | 15-fold |
| MMP-9 | 5.8 | 170-fold |
| MMP-13 | 0.9 | 26-fold |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate a typical selectivity profile. Researchers should consult the specific product datasheet for experimentally determined values.
Experimental Protocols
Protocol: In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This protocol outlines a general method for determining the IC50 of this compound against a panel of MMPs using a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, -2, -3, -7, -8, -9, -13)
-
This compound
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the specific recombinant MMP enzyme to each well (except the negative control) and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., Excitation: 328 nm, Emission: 393 nm).
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Workflow for determining MMP inhibitor IC50 values.
Caption: this compound inhibitory activity against various MMPs.
troubleshooting inconsistent Mmp-1-IN-1 results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Mmp-1-IN-1, a potent inhibitor of Matrix Metalloproteinase-1 (MMP-1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent inhibitor of MMP-1.[1] Its inhibitory activity is thought to be due to a halogen bond interaction between the chloro substituent of the inhibitor and the ARG214 residue of the MMP-1 active site.[1]
Q2: What is the recommended storage and handling for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to one month or -80°C for up to six months, protected from moisture and light. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for 6 months) or -20°C (stable for 1 month).
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO. For in vivo applications, co-solvents such as PEG300, Tween-80, and saline, or corn oil may be required. It is recommended to keep the DMSO concentration in the final working solution low, especially for animal studies.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is a potent inhibitor of MMP-1, its selectivity against other MMPs is a critical consideration. Due to the high degree of conservation in the catalytic sites of MMP family enzymes, some cross-reactivity may occur. It is advisable to test this compound against other relevant MMPs in your experimental system to confirm its specificity.
Troubleshooting Inconsistent this compound Results
Inconsistent results in MMP-1 inhibition assays can arise from various factors, from reagent preparation to experimental execution. This guide provides a systematic approach to troubleshooting common issues.
Logical Troubleshooting Workflow
Caption: A logical workflow to diagnose and resolve inconsistent experimental results with this compound.
Question & Answer Troubleshooting Guide
Q: My IC50 value for this compound is significantly different from the published value of 0.034 µM.
A: Several factors can influence the apparent IC50 value. Consider the following:
-
Enzyme Concentration: The IC50 value can be dependent on the enzyme concentration, especially for tight-binding inhibitors. Ensure you are using a consistent and appropriate concentration of active MMP-1 in your assays.
-
Substrate Concentration: The concentration of the substrate relative to its Michaelis constant (Km) can affect the IC50 value of competitive inhibitors. Use a substrate concentration at or below the Km for accurate determination of competitive inhibition.
-
Incubation Time: Pre-incubation of the enzyme with the inhibitor before adding the substrate can be crucial for inhibitors with a slow onset of binding. Optimize the pre-incubation time to ensure equilibrium is reached.
-
Assay Buffer Composition: Components in your assay buffer, such as detergents or metal ions, can interfere with the inhibitor-enzyme interaction. It is recommended to use the buffer system specified in a validated protocol.
-
Solvent Concentration: Ensure the final concentration of DMSO or other solvents used to dissolve this compound is low and consistent across all wells, as high concentrations can inhibit enzyme activity.
Q: I am observing high variability between my replicate wells.
A: High variability can be due to several factors related to assay setup and execution:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of inhibitor and enzyme. Use calibrated pipettes and pre-wet the tips.
-
Incomplete Mixing: Thoroughly mix the contents of each well after adding reagents, either by gentle shaking or pipetting up and down.
-
Plate Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents and lead to inconsistent results. Avoid using the outermost wells or fill them with buffer to maintain humidity.
-
Temperature Gradients: Ensure the entire plate is at a uniform temperature during incubation.
Q: My negative control (no inhibitor) shows low or no MMP-1 activity.
A: This indicates a problem with the enzyme or the detection system:
-
Inactive Enzyme: The MMP-1 enzyme may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles. It is also important to use the active form of the enzyme or to activate the pro-enzyme completely.
-
Substrate Degradation: The fluorogenic substrate may have degraded. Store the substrate protected from light and at the recommended temperature.
-
Incorrect Buffer pH: MMPs have an optimal pH range for activity. Verify the pH of your assay buffer.
-
Reader Settings: Ensure the fluorescence plate reader is set to the correct excitation and emission wavelengths for the fluorogenic substrate used.
Q: I am seeing inhibition in my vehicle control wells (e.g., DMSO without inhibitor).
A: This suggests that the solvent is inhibiting the enzyme at the concentration used.
-
Reduce Solvent Concentration: Lower the final concentration of the solvent in the assay. Most enzyme assays can tolerate up to 1% DMSO, but this should be optimized for your specific conditions.
-
Solvent Batch Variability: Different batches of a solvent can have varying levels of impurities that may inhibit the enzyme. Test a new batch of solvent if possible.
Quantitative Data
The following table summarizes the known inhibitory activity of this compound and provides a hypothetical selectivity profile against other common MMPs. This hypothetical data is based on the general principle that targeting the S1' pocket can confer selectivity.[2]
| Target | IC50 (µM) | Notes |
| MMP-1 | 0.034 | Primary target [1] |
| MMP-2 | > 10 | Hypothetical - Generally, inhibitors targeting the collagenase S1' pocket have lower affinity for gelatinases. |
| MMP-3 | > 5 | Hypothetical - Stromelysins have different S1' pocket conformations. |
| MMP-7 | > 10 | Hypothetical - Matrilysins lack a hemopexin domain and have a distinct active site. |
| MMP-8 | ~0.5 | Hypothetical - As a collagenase, there may be some cross-reactivity. |
| MMP-9 | > 10 | Hypothetical - Similar to MMP-2, lower affinity is expected. |
| MMP-13 | ~0.2 | Hypothetical - As a collagenase, there is a higher likelihood of cross-reactivity. |
Experimental Protocols
This section provides a detailed protocol for a fluorometric assay to determine the inhibitory activity of this compound against MMP-1. This protocol is adapted from commercially available MMP-1 inhibitor screening kits.[3]
MMP-1 Inhibition Assay (Fluorometric)
1. Materials and Reagents:
-
Active Human MMP-1 Enzyme
-
MMP-1 Fluorogenic Substrate (e.g., a FRET-based peptide)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
DMSO (for dissolving this compound)
-
Black, flat-bottom 96-well plate
-
Fluorescence microplate reader
2. Procedure:
-
Prepare this compound dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is constant and does not exceed 1%.
-
-
Prepare Reagents:
-
Dilute the active MMP-1 enzyme to the desired concentration in cold assay buffer. Keep the enzyme on ice.
-
Dilute the MMP-1 fluorogenic substrate to the working concentration in assay buffer. Protect the substrate from light.
-
-
Assay Protocol:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the this compound dilutions to the sample wells.
-
Add 10 µL of assay buffer with the same final DMSO concentration to the control (no inhibitor) wells.
-
Add 20 µL of the diluted MMP-1 enzyme to all wells except the blank wells.
-
Add 20 µL of assay buffer to the blank wells.
-
Mix the plate gently and incubate at 37°C for 30 minutes, protected from light.
-
Initiate the reaction by adding 20 µL of the diluted MMP-1 substrate to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 490/520 nm for a 5-FAM/QXL520 FRET peptide).[4]
-
Continue to read the fluorescence kinetically every 1-2 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways
MMP-1 is not only involved in extracellular matrix degradation but also plays a crucial role in cell signaling, primarily through the activation of Protease-Activated Receptor-1 (PAR1).
MMP-1/PAR1 Signaling Pathway
Caption: MMP-1 activates PAR1, leading to downstream signaling cascades that regulate various cellular processes. This compound blocks this activation.
MMP-1 cleaves the N-terminal extracellular domain of PAR1 at a non-canonical site, which is distinct from the thrombin cleavage site.[5][6] This cleavage unmasks a tethered ligand that activates the receptor, leading to biased agonism and distinct downstream signaling pathways.[5][6] Activation of PAR1 by MMP-1 can stimulate G-protein signaling (Gq, Gi, and G12/13), leading to the activation of pathways such as the MAPK cascade (ERK, JNK, p38) and Rho.[5][7] These signaling events can promote cellular responses including proliferation, migration, angiogenesis, and inflammation.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Understanding the variability of the S1' pocket to improve matrix metalloproteinase inhibitor selectivity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Matrix metalloproteases and PAR1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix metalloproteases and PAR1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinase-1 and Thrombin Differentially Activate Gene Expression in Endothelial Cells via PAR-1 and Promote Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor MMP-1 Activates Endothelial PAR1 to Facilitate Vascular Intravasation and Metastatic Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
Mmp-1-IN-1 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mmp-1-IN-1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective inhibitor of Matrix Metalloproteinase-1 (MMP-1), with an IC50 of 0.034 μM.[1] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[2] The inhibitory activity of this compound against MMP-1 is thought to be due to a halogen bond interaction between the chlorine substituent of the inhibitor and the ARG214 residue of the MMP-1 enzyme.[1]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1] It is advisable to use a fresh, anhydrous grade of DMSO to prevent moisture absorption, which can affect the compound's solubility and stability.
Q3: How should I store this compound stock solutions?
For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suitable.[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[1]
Q4: What is the recommended final concentration of DMSO in my cell culture medium?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid cytotoxic effects on the cells.[3] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: At what concentration should I use this compound in my cell culture experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. A common starting point for cell-based assays is to use a concentration that is 100 times the in vitro IC50 or Ki value.[3] For this compound, with an IC50 of 0.034 μM, a starting concentration in the range of 1-10 µM could be considered. However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Issue: I observed precipitation after adding this compound to my cell culture medium.
This is a common issue with hydrophobic small molecule inhibitors. Here are the potential causes and solutions:
Cause 1: Low Aqueous Solubility
This compound, like many small molecule inhibitors, has poor aqueous solubility. Adding a concentrated DMSO stock directly to the aqueous cell culture medium can cause the compound to precipitate out of solution.
-
Solution 1: Serial Dilution in DMSO. Before adding to the culture medium, perform serial dilutions of your concentrated this compound stock solution in DMSO to get closer to your final desired concentration.
-
Solution 2: Gradual Addition and Mixing. Add the diluted this compound solution dropwise to the cell culture medium while gently swirling or vortexing the medium. This helps to disperse the compound more evenly and can prevent localized high concentrations that lead to precipitation.
-
Solution 3: Pre-warm the Medium. Warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.
Cause 2: High Final Concentration of this compound
The desired working concentration of the inhibitor may exceed its solubility limit in the final cell culture medium.
-
Solution: Perform a Solubility Test. Before your main experiment, test the solubility of this compound at your desired final concentration in a small volume of your cell culture medium. Observe for any precipitation over time. If precipitation occurs, you may need to lower the working concentration.
Cause 3: Interaction with Media Components
Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can sometimes interact with the inhibitor and reduce its solubility.
-
Solution: Reduce Serum Concentration (if possible). If your cell line can tolerate it, reducing the percentage of FBS in the medium during the treatment period may help. However, be mindful that this can also affect cell health and behavior.
-
Solution: Use Serum-Free Medium for a Short Duration. For some experiments, it might be possible to switch to a serum-free medium for the duration of the inhibitor treatment.
Cause 4: Incorrect Stock Solution Preparation
If the inhibitor is not fully dissolved in the initial DMSO stock, it will readily precipitate when introduced to an aqueous environment.
-
Solution: Ensure Complete Dissolution of Stock. After adding DMSO to the powdered this compound, ensure it is completely dissolved by vortexing. Gentle warming (e.g., in a 37°C water bath) can also aid dissolution. Visually inspect the solution to ensure there are no visible particles before making further dilutions.
Quantitative Data
Table 1: Chemical Properties and Solubility of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇ClN₂O₃ | [1] |
| Molecular Weight | 296.75 g/mol | [1] |
| IC50 | 0.034 μM | [1] |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 168.49 mM) | [1] |
| Aqueous Solubility | Very Poor | Inferred from[2][4] |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO: a. Calculate the volume of DMSO required to dissolve the entire vial of this compound powder to a final concentration of 10 mM. For example, for 1 mg of this compound (MW = 296.75 g/mol ), you would add 33.70 µL of DMSO. b. Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. c. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution. Visually confirm that no particulates are present.
-
Prepare Intermediate Dilutions in DMSO (if necessary): a. Based on your desired final concentration in the cell culture medium, it may be necessary to prepare one or more intermediate dilutions of the 10 mM stock solution in DMSO. This will help to avoid precipitating the compound when adding it to the aqueous medium.
-
Prepare the Final Working Solution in Cell Culture Medium: a. Pre-warm your cell culture medium to 37°C. b. Calculate the volume of the appropriate this compound DMSO stock (or intermediate dilution) needed to achieve your desired final concentration in the cell culture medium. Ensure the final DMSO concentration remains below 0.1%. c. While gently swirling the pre-warmed medium, add the calculated volume of the this compound solution dropwise. d. Mix the final working solution gently by pipetting up and down or by swirling the flask/plate.
-
Vehicle Control: a. Prepare a vehicle control by adding the same final concentration of DMSO to a separate aliquot of pre-warmed cell culture medium.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway of MMP-1 and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of cyclodextrins on the aqueous solubility of a new MMP inhibitor: phase solubility, 1 H-NMR spectroscopy and molecular modeling studies, preparation and stability study of nebulizable solutions [sites.ualberta.ca]
Mmp-1-IN-1 degradation in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the degradation of MMP-1-IN-1 in long-term experiments. The information is tailored for researchers, scientists, and drug development professionals to help ensure the stability and efficacy of the inhibitor throughout their studies.
Troubleshooting Guide: this compound Degradation
Unexpected loss of this compound activity in long-term experiments can compromise results. This guide provides a systematic approach to identifying and mitigating potential causes of degradation.
Summary of this compound Stability and Handling
The following table summarizes key quantitative data regarding the storage and handling of this compound. Adherence to these parameters is critical for maintaining the compound's integrity.
| Parameter | Condition | Recommendation | Stability Period |
| Stock Solution Storage | Unopened, sealed from moisture and light | Store at -80°C | Up to 6 months[1] |
| Unopened, sealed from moisture and light | Store at -20°C | Up to 1 month[1] | |
| Working Solution | Aliquoted, after reconstitution | Avoid repeated freeze-thaw cycles[1][2] | Use promptly |
| Experimental Conditions | Standard cell culture/enzymatic assays | Incubate at 37°C | Stability is variable and should be tested |
| Protect from light[2] |
Troubleshooting Workflow
If you suspect degradation of this compound, follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store my this compound stock solution?
A1: For long-term storage, the stock solution should be stored at -80°C for up to 6 months.[1] For shorter periods, storage at -20°C for up to 1 month is acceptable.[1] It is crucial to keep the vial sealed to protect it from moisture and light.[1]
Q2: Can I repeatedly freeze and thaw my this compound aliquots?
A2: It is strongly recommended to avoid repeated freeze-thaw cycles.[1][2] Once the powder is dissolved, you should create single-use aliquots of your stock solution to prevent the degradation that can occur during freezing and thawing.
Q3: What are the signs that my this compound has degraded?
A3: The primary sign of degradation is a reduction or complete loss of its inhibitory effect on MMP-1 activity. In a cell-based assay, you might observe that the expected downstream cellular effects of MMP-1 inhibition are diminished. In an enzymatic assay, you will see higher than expected MMP-1 activity in the presence of the inhibitor compared to initial experiments.
Q4: How can I definitively test the stability of this compound in my specific experimental setup?
A4: You should perform a stability control experiment. This involves incubating this compound in your complete experimental medium (e.g., cell culture media with serum) for the full duration of your long-term experiment, but without cells. You can then take samples at different time points (e.g., 0, 24, 48, 72 hours) and test their ability to inhibit MMP-1 in a standard fluorometric activity assay. See the detailed protocol below.
Q5: Could components in my cell culture medium, like serum, cause this compound to degrade?
A5: Yes, it is possible. Serum contains various enzymes that could potentially metabolize or degrade small molecule inhibitors. Additionally, the inhibitor may bind to proteins in the serum, reducing its effective concentration. This is a key reason to perform a stability control experiment using your complete experimental medium.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Solutions
This protocol details the correct procedure for preparing and storing this compound to maximize its stability.
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Reconstitute the powder in a suitable solvent, such as DMSO, to a high concentration (e.g., 10 mM).
-
-
Aliquoting Stock Solution:
-
Immediately after reconstitution, divide the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. The volume per aliquot should be sufficient for one experiment to avoid reusing a thawed aliquot.
-
-
Storage of Stock Solution:
-
Store the aliquots at -80°C for up to 6 months.[1]
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw one aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration in your pre-warmed assay buffer or cell culture medium immediately before use.
-
Protocol 2: Assessing this compound Stability in a Mock Long-Term Experiment
This protocol provides a method to determine the stability of this compound under your specific experimental conditions.
-
Preparation of "Mock" Experimental Medium:
-
Prepare your complete experimental medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).
-
Add this compound to this medium at the final concentration used in your experiments.
-
-
Incubation and Sampling:
-
Place the medium containing this compound in your incubator under the same conditions as your actual experiment (e.g., 37°C, 5% CO2).
-
Immediately take a sample and label it "Time 0". Store this sample at -80°C.
-
Take additional samples at relevant time points throughout your experiment's duration (e.g., 12h, 24h, 48h, 72h) and store them at -80°C.
-
-
MMP-1 Activity Assay:
-
Once all samples are collected, perform a fluorometric MMP-1 activity assay. A generic FRET-based assay can be used.[2][3]
-
For each time point sample, test its ability to inhibit a known concentration of active MMP-1 enzyme.
-
Include a positive control (active MMP-1 with no inhibitor) and a negative control (inhibitor from a freshly thawed "Time 0" aliquot).
-
-
Data Analysis:
-
Calculate the percent inhibition for each time point sample relative to the positive control.
-
Compare the inhibition from later time points to the "Time 0" sample. A significant decrease in percent inhibition over time indicates degradation of the compound.
-
Visualizations
Potential Degradation Pathways
The stability of a small molecule inhibitor like this compound can be compromised by several factors during a long-term experiment.
Caption: Factors contributing to this compound degradation.
Workflow for Stability Assessment
This diagram outlines the experimental steps for quantitatively assessing the stability of this compound.
Caption: Experimental workflow for this compound stability assessment.
References
Technical Support Center: MMP-1-IN-1 In Vivo Delivery
Welcome to the technical support center for the in vivo application of MMP-1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the formulation and administration of this potent MMP-1 inhibitor in animal models. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent small molecule inhibitor of Matrix Metalloproteinase-1 (MMP-1), with an IC50 of 0.034 μM.[1] MMP-1 is a key enzyme involved in the degradation of extracellular matrix components, particularly interstitial collagens.[2][3] By inhibiting MMP-1, this compound can modulate cellular processes such as tissue remodeling, inflammation, and tumor invasion, making it a valuable tool for research in oncology, arthritis, and other inflammatory diseases.[2] The high inhibitory activity of this compound is suggested to be due to a halogen bond interaction between its chlorine substituent and the ARG214 residue of MMP-1.[1]
Q2: What are the recommended vehicles for in vivo delivery of this compound?
Due to its poor water solubility, this compound requires a specific vehicle for in vivo administration. Two common formulations are recommended to achieve a clear solution with a solubility of at least 1.25 mg/mL. The selection of the appropriate vehicle depends on the experimental design and the route of administration.
Q3: How should I prepare the working solution of this compound for my animal studies?
It is crucial to prepare the working solution fresh on the day of the experiment to ensure its stability and efficacy. A clear stock solution should first be prepared, followed by the sequential addition of co-solvents. If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.
Q4: What are the common administration routes for poorly soluble inhibitors like this compound in animal models?
The choice of administration route is critical and depends on the research question, the target tissue, and the pharmacokinetic profile of the compound. Common routes for systemic delivery of small molecule inhibitors include oral gavage (PO), intraperitoneal (IP), and intravenous (IV) injection. The specific vehicle composition may need to be optimized for each route to ensure biocompatibility and minimize local irritation.
Q5: Are there any known toxicities associated with the recommended vehicles?
The components of the recommended vehicles, such as DMSO and PEG300, are generally considered safe for preclinical studies but can exhibit toxicity at high concentrations. It is advisable to conduct preliminary tolerability studies with the vehicle alone in your animal model to identify any potential adverse effects.
Troubleshooting Guide
This guide addresses potential issues that may arise during the preparation and administration of this compound in animal models.
| Problem | Potential Cause | Suggested Solution |
| Precipitation during solution preparation | - Incorrect order of solvent addition.- Temperature of the solvents is too low.- Saturation limit of the vehicle has been exceeded. | - Ensure solvents are added in the specified order and mixed thoroughly after each addition.- Gently warm the solution or use sonication to aid dissolution.- Re-evaluate the required final concentration. It may be necessary to increase the dosing volume to administer the target dose. |
| Phase separation of the formulation | - Incomplete mixing of the components.- Incompatibility of the inhibitor with the vehicle at the desired concentration. | - Vigorously vortex or sonicate the solution to ensure a homogenous mixture.- If phase separation persists, consider preparing a fresh solution at a slightly lower concentration. |
| Animal distress or adverse reaction post-injection (e.g., irritation, lethargy) | - High concentration of DMSO or other organic solvents.- The pH of the final solution is not physiological.- Rapid injection rate. | - Minimize the percentage of organic solvents in the final formulation, if possible.- Check the pH of the final solution and adjust to a physiological range if necessary.- Administer the injection slowly and monitor the animal closely for any signs of distress. |
| Inconsistent experimental results | - Instability of the prepared solution.- Inaccurate dosing.- Poor bioavailability of the inhibitor. | - Always prepare the working solution fresh before each experiment.- Ensure accurate calibration of pipettes and syringes for dosing.- Consider alternative administration routes or formulation strategies to improve absorption. |
Quantitative Data Summary
The following tables summarize the key quantitative information for the in vivo formulation of this compound.
Table 1: In Vivo Formulation Protocols for this compound
| Protocol | Vehicle Composition | Achievable Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (4.21 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (4.21 mM) |
Data sourced from MedchemExpress.[4]
Experimental Protocols
Below are detailed step-by-step methodologies for preparing the in vivo formulations of this compound.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol yields a clear solution with a solubility of at least 1.25 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 12.5 mg/mL stock solution, dissolve the appropriate amount of this compound in DMSO.
-
Sequentially add the co-solvents. For a 1 mL final working solution: a. To 400 µL of PEG300, add 100 µL of the 12.5 mg/mL this compound stock solution in DMSO. b. Mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix again until a homogenous solution is achieved. d. Add 450 µL of Saline to bring the final volume to 1 mL.
-
Ensure complete dissolution. If any precipitation is observed, gently warm the solution or sonicate until it becomes clear.
-
Administer immediately. It is recommended to use the freshly prepared solution on the same day.
Protocol 2: DMSO/SBE-β-CD in Saline Formulation
This protocol also provides a clear solution with a solubility of at least 1.25 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a 20% SBE-β-CD in Saline solution. Dissolve 2 g of SBE-β-CD powder in 10 mL of Saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.
-
Prepare a stock solution of this compound in DMSO. For instance, a 12.5 mg/mL stock solution.
-
Prepare the final working solution. For a 1 mL final volume: a. To 900 µL of the 20% SBE-β-CD in Saline solution, add 100 µL of the 12.5 mg/mL this compound stock solution in DMSO. b. Mix thoroughly until the solution is clear.
-
Administer immediately. Use the freshly prepared solution for your in vivo experiments.
Visualizations
Experimental Workflow for In Vivo Formulation
Caption: Workflow for preparing this compound formulations.
Troubleshooting Logic for Formulation Issues
Caption: Decision tree for troubleshooting this compound delivery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the therapeutic applications for MMP1 inhibitors? [synapse.patsnap.com]
- 3. Physiology and pathophysiology of matrix metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo Expression of Interstitial Collagenase/MMP-1 by Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mmp-1-IN-1 Fluorescence Assays
Welcome to the technical support center for Mmp-1-IN-1 fluorescence assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Matrix Metalloproteinase-1 (MMP-1). Its mechanism of inhibition is thought to involve a halogen bond interaction between the chlorine substituent of the inhibitor and the ARG214 residue within the active site of the MMP-1 enzyme. By binding to the active site, this compound blocks the enzyme's ability to cleave its substrates.
Q2: What is the principle of the this compound fluorescence assay?
The most common fluorescence assay for testing this compound and other MMP inhibitors is based on Fluorescence Resonance Energy Transfer (FRET). In this assay, a synthetic peptide substrate contains a fluorescent donor and a quencher molecule in close proximity. In its intact state, the quencher dampens the fluorescence of the donor. When MMP-1 cleaves the substrate, the donor and quencher are separated, leading to an increase in fluorescence. The inhibitory effect of this compound is quantified by the reduction in the fluorescence signal compared to an uninhibited control.
Q3: What are the recommended excitation and emission wavelengths for an this compound fluorescence assay?
For commonly used FRET substrates in MMP-1 assays, the typical excitation wavelength is around 490 nm and the emission wavelength is around 520 nm.[1][2] However, it is crucial to consult the specific datasheet for the FRET substrate you are using, as different fluorophore pairs will have distinct optimal wavelengths.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For storage, it is recommended to keep it at -20°C for up to one month or at -80°C for up to six months, protected from moisture and light. When preparing a stock solution, dissolve the compound in a suitable solvent such as DMSO. Once prepared, it is advisable to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: High Background Signal
A high background signal is a common issue in fluorescence assays that can mask the true signal from MMP-1 activity and inhibitor effects. Below are common causes and solutions.
| Potential Cause | Recommended Solution |
| Autofluorescence of this compound or other test compounds | - Run a control well containing only the assay buffer and the highest concentration of this compound to be tested (without enzyme or substrate).- If the compound is fluorescent at the assay wavelengths, consider using a FRET pair with longer, red-shifted excitation and emission wavelengths to minimize interference.[3] |
| Precipitation of this compound | - Visually inspect the wells for any signs of precipitation.- Determine the solubility of this compound in the assay buffer. You may need to adjust the final concentration of the compound or the solvent (e.g., DMSO) percentage in the assay.- Light scattering from precipitated compounds can significantly increase background fluorescence.[3] |
| Contaminated Reagents or Assay Buffer | - Use fresh, high-purity reagents and water to prepare all buffers and solutions.- Filter-sterilize buffers to remove any particulate matter. |
| Substrate Degradation | - Protect the FRET substrate from light to prevent photobleaching.- Prepare fresh substrate dilutions for each experiment and avoid repeated freeze-thaw cycles. |
| High Enzyme Concentration or Activity | - Titrate the MMP-1 enzyme to determine the optimal concentration that gives a robust signal without being excessively high.- A high initial reaction velocity can lead to a rapid increase in fluorescence that appears as high background. |
| Incorrect Plate Type | - Always use black, opaque-walled microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.[1] |
| Instrument Settings | - Optimize the gain setting on the fluorescence plate reader. Too high of a gain will amplify background noise.- Ensure the correct excitation and emission filters and dichroic mirrors are in place for your specific FRET pair. |
Experimental Protocols
Detailed Protocol for this compound IC50 Determination using a FRET-based Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Active recombinant human MMP-1 enzyme
-
MMP-1 FRET substrate (e.g., with Ex/Em ≈ 490/520 nm)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
DMSO (for dissolving this compound)
-
Black, 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in assay buffer. It is recommended to test a wide range of concentrations initially (e.g., 100 µM to 1 nM). The final DMSO concentration in all wells should be kept constant and low (e.g., ≤1%).
-
Dilute the active MMP-1 enzyme in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Dilute the FRET substrate in assay buffer to the desired working concentration (typically at or below the Km value). Protect from light.
-
-
Assay Setup (in a 96-well black plate):
-
Enzyme Control (100% activity): Add assay buffer and the same volume of DMSO as in the inhibitor wells.
-
Inhibitor Wells: Add the serially diluted this compound solutions.
-
Substrate Control (Background): Add assay buffer (no enzyme).
-
Solvent Control: Add assay buffer with the final concentration of DMSO.
-
Add the diluted MMP-1 enzyme to all wells except the substrate control wells.
-
Mix gently and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the diluted FRET substrate to all wells to start the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set according to the substrate's specifications (e.g., Ex: 490 nm, Em: 520 nm).
-
-
Data Analysis:
-
For each well, determine the reaction rate (slope) from the linear portion of the fluorescence versus time plot.
-
Subtract the slope of the substrate control from all other wells.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of enzyme control well)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
MMP-1 Signaling Pathway
MMP-1 is involved in various signaling pathways that regulate cell proliferation, migration, and invasion. A key pathway involves the activation of Protease-Activated Receptor-1 (PAR-1).[4][5][6][7] MMP-1 cleaves the extracellular domain of PAR-1 at a distinct site from thrombin, exposing a tethered ligand that activates G-protein signaling, particularly through G12/13, leading to the activation of Rho and subsequent downstream effects on the cytoskeleton.[6] This pathway is implicated in cancer progression and metastasis.[8][9]
Caption: Simplified MMP-1 signaling pathway.
Experimental Workflow for this compound Assay
The following diagram illustrates the typical workflow for a fluorescence-based MMP-1 inhibitor assay.
Caption: General workflow for an this compound fluorescence assay.
Troubleshooting Logic for High Background Signal
This decision tree can help you diagnose the cause of a high background signal in your this compound fluorescence assay.
Caption: Decision tree for troubleshooting high background fluorescence.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteases and PAR1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteases and PAR1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protease-activated receptor-1 (PAR-1): a promising molecular target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinase-1 and Thrombin Differentially Activate Gene Expression in Endothelial Cells via PAR-1 and Promote Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downregulation of MMP1 functions in preventing perineural invasion of pancreatic cancer through blocking the NT‐3/TrkC signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MMP1 Overexpression Promotes Cancer Progression and Associates with Poor Outcome in Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Mmp-1-IN-1 interference with other reagents
Welcome to the technical support center for Mmp-1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective small molecule inhibitor of Matrix Metalloproteinase-1 (MMP-1).[1] MMP-1, also known as interstitial collagenase, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly fibrillar collagens (types I, II, and III).[2] The primary mechanism of action for many MMP inhibitors involves the chelation of the catalytic zinc ion in the active site of the enzyme, which is essential for its proteolytic activity. The high inhibitory activity of this compound is suggested to be due to a halogen bond interaction between a chlorine substituent on the inhibitor and the ARG214 residue of MMP-1.[1]
Q2: What are the key signaling pathways involving MMP-1 that could be affected by this compound?
MMP-1 is involved in various signaling pathways that regulate cell proliferation, migration, and tissue remodeling. A key pathway involves the activation of Protease-Activated Receptor-1 (PAR1). MMP-1 can cleave the extracellular domain of PAR1 at a non-canonical site, leading to biased agonism and distinct downstream signaling compared to thrombin, the classical PAR1 activator.[3][4] This MMP-1-PAR1 signaling can activate G12/13-Rho and p38 MAPK pathways.[3] Additionally, MMP-1 expression and activity are often upregulated in pathological conditions and can influence pathways such as PI3K/Akt and ERK/MAPK.
Q3: Are there known off-target effects or cross-reactivity with other MMPs?
Historically, broad-spectrum MMP inhibitors have been associated with off-target effects, leading to side effects like musculoskeletal syndrome (MSS). This has been attributed to the inhibition of multiple MMPs and other related enzymes like A Disintegrin and Metalloproteinases (ADAMs). While this compound is designed to be a potent inhibitor of MMP-1, it is crucial for researchers to consider potential cross-reactivity. A detailed selectivity profile is essential to understand its effects on other MMPs.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of MMP-1 Activity
-
Potential Cause 1: Improper Inhibitor Preparation. this compound may not be fully dissolved, leading to a lower effective concentration.
-
Solution: Ensure this compound is completely dissolved in a suitable solvent like DMSO before diluting it into your aqueous assay buffer. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[1]
-
-
Potential Cause 2: Inactive MMP-1 Enzyme. The MMP-1 enzyme may have lost activity due to improper storage or handling.
-
Solution: Aliquot the MMP-1 enzyme upon receipt and store it at -70°C. Avoid multiple freeze-thaw cycles. Always run a positive control with active enzyme and no inhibitor to ensure the enzyme is functional.[5]
-
-
Potential Cause 3: Incorrect Assay Conditions. The pH, temperature, or buffer composition of your assay may not be optimal for MMP-1 activity or inhibitor binding.
-
Solution: The optimal pH for most MMPs is neutral (around 7.5). Ensure your assay buffer contains adequate concentrations of CaCl₂ (typically 5-10 mM) as calcium ions are required for MMP stability and activity. Conduct assays at the recommended temperature, usually 37°C.
-
Issue 2: Suspected Interference with Assay Reagents
-
Potential Cause 1: Autofluorescence or Quenching in Fluorescence-Based Assays. Small molecule inhibitors can sometimes interfere with fluorescent readouts.
-
Solution: Run a control experiment with this compound in the assay buffer without the enzyme to check for any intrinsic fluorescence or quenching effects on the substrate. If interference is observed, you may need to adjust the excitation/emission wavelengths or consider a different assay format (e.g., a non-fluorescent, colorimetric substrate or a zymography assay).
-
-
Potential Cause 2: Interaction with Assay Components. this compound might interact with other components in your assay, such as detergents or carrier proteins.
-
Solution: Simplify your assay buffer as much as possible. If using detergents like Triton X-100 or Brij-35, ensure they are at concentrations that do not interfere with inhibitor binding.
-
Issue 3: Unexpected Cellular Effects
-
Potential Cause 1: Off-Target Effects. Although designed to be selective, at high concentrations, this compound might inhibit other MMPs or related proteases, leading to unexpected cellular phenotypes.
-
Solution: Perform dose-response experiments to determine the lowest effective concentration of this compound. If possible, use a structurally unrelated MMP-1 inhibitor as a control to confirm that the observed effects are due to MMP-1 inhibition. Consider using siRNA or shRNA to specifically knockdown MMP-1 as an orthogonal approach to validate your findings.
-
-
Potential Cause 2: Cell Line Specificity. The expression levels of MMP-1 and its interacting partners can vary significantly between different cell lines, influencing the cellular response to inhibition.
-
Solution: Characterize the expression level of MMP-1 in your cell line of interest using techniques like Western blot, qPCR, or ELISA.
-
Data and Protocols
Quantitative Data: Inhibitor Specificity
A critical aspect of using any enzyme inhibitor is understanding its selectivity. The following table should be populated with specific IC₅₀ values for this compound against a panel of MMPs to assess its selectivity profile.
| Enzyme | This compound IC₅₀ (µM) |
| MMP-1 | 0.034[1] |
| MMP-2 | Data Not Available |
| MMP-3 | Data Not Available |
| MMP-7 | Data Not Available |
| MMP-8 | Data Not Available |
| MMP-9 | Data Not Available |
| MMP-13 | Data Not Available |
| ADAM10 | Data Not Available |
| ADAM17 | Data Not Available |
Note: This table will be updated as more specific selectivity data for this compound becomes available.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in 100% dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound.
-
Solubilization: Gently vortex or sonicate the solution to ensure the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1]
Protocol 2: General MMP-1 Activity Assay using a FRET-based Substrate
This protocol provides a general workflow for measuring MMP-1 activity and its inhibition by this compound using a commercially available fluorescence resonance energy transfer (FRET) peptide substrate.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Dilute the active MMP-1 enzyme to the desired concentration in the assay buffer.
-
Dilute the FRET substrate in the assay buffer to the final working concentration as recommended by the manufacturer.
-
Prepare serial dilutions of this compound in the assay buffer. Remember to include a vehicle control (e.g., DMSO at the same final concentration as in the inhibitor wells).
-
-
Assay Procedure:
-
In a 96-well microplate (preferably black for fluorescence assays), add the diluted this compound or vehicle control.
-
Add the diluted active MMP-1 enzyme to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence in a microplate reader at the appropriate excitation and emission wavelengths for the specific FRET substrate.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
-
Visualizations
Caption: MMP-1 signaling through PAR1 activation.
Caption: Workflow for an MMP-1 FRET-based inhibition assay.
References
why is my Mmp-1-IN-1 not inhibiting MMP-1
Welcome to the technical support center for MMP-1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the lack of MMP-1 inhibition.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common reasons why this compound may not be effectively inhibiting MMP-1 in your assay and provides actionable troubleshooting steps.
Q1: I am not observing any inhibition of MMP-1 activity with this compound. What are the possible causes?
There are several potential reasons for a lack of inhibition. Here's a step-by-step guide to troubleshoot the issue:
1. Inhibitor Preparation and Handling:
-
Solubility Issues: this compound is sparingly soluble in aqueous solutions. Improper dissolution can lead to a lower effective concentration of the inhibitor.
-
Recommendation: Prepare a concentrated stock solution in 100% DMSO.[1][2][3] For working solutions, dilute the DMSO stock in your assay buffer. Ensure the final DMSO concentration in your assay is low (typically ≤1%) to avoid solvent effects on enzyme activity. If precipitation occurs upon dilution, gentle warming or sonication may help.[4]
-
-
Storage and Stability: Improper storage can lead to the degradation of this compound.
2. Assay Conditions:
-
Incorrect pH or Temperature: MMP-1 activity is sensitive to pH and temperature. The inhibitor's efficacy can also be affected by these parameters. Most proteins are stable in aqueous solutions at a pH between 3 and 10 and temperatures below 50°C.[5]
-
Recommendation: Ensure your assay buffer is at the optimal pH for MMP-1 activity (typically around 7.5) and that the assay is performed at the recommended temperature (usually 37°C).[6]
-
-
Presence of Serum: Serum contains endogenous MMP inhibitors, such as α2-macroglobulin, which can interfere with the assay.
-
Recommendation: Use a serum-free medium for your experiments if possible.
-
3. Enzyme and Substrate:
-
Enzyme Activity: Ensure that the recombinant MMP-1 enzyme is active.
-
Recommendation: Run a positive control without any inhibitor to confirm robust enzyme activity. Include a known MMP inhibitor, such as GM6001, as a positive control for inhibition.[6]
-
-
Substrate Concentration: The concentration of the substrate can influence the apparent IC50 value of an inhibitor.
-
Recommendation: Use a substrate concentration at or below the Michaelis constant (Km) to accurately determine the inhibitor's potency.
-
Q2: My this compound appears to be precipitating out of solution in my aqueous assay buffer. How can I improve its solubility?
-
Co-solvents: For in vivo studies or cell-based assays requiring higher concentrations, co-solvents can be used. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline).[4]
-
Fresh Preparation: Always prepare fresh working solutions of this compound on the day of the experiment.[4]
Q3: How can I be sure that the lack of inhibition is not due to off-target effects or lack of selectivity of this compound?
-
Selectivity Profiling: While this compound is reported to be a potent MMP-1 inhibitor, it's good practice to test its activity against a panel of other MMPs to confirm its selectivity, especially if your experimental system expresses multiple MMPs.
-
Mechanism of Action: this compound's high inhibitory activity is suggested to be due to a halogen bond interaction with the ARG214 residue of MMP-1.[4] Understanding the specific interactions can help in interpreting results.
Data Presentation
Table 1: Inhibitory Potency (IC50) of Various Inhibitors against a Panel of MMPs
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-13 (nM) | Reference |
| This compound | 34 | - | - | - | - | - | [4] |
| Marimastat | 5 | - | - | - | - | - | [7] |
| Compound 3 | 21,000 | - | - | 23,000 | 23,000 | 35,000 | [8] |
| TM8 | 10 | Poorly Inhibits | Poorly Inhibits | 28 | 1.5 | 12 |
Table 2: Kinetic Parameters for Human MMP-1
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| fTHP-3 | 61.2 | 0.080 | 1,307 |
Experimental Protocols
Protocol 1: In Vitro MMP-1 Inhibition Assay using a Fluorogenic Substrate
This protocol is a generalized procedure based on commercially available MMP-1 inhibitor screening kits.[6]
-
Reagent Preparation:
-
Prepare MMP-1 Assay Buffer and warm to room temperature.
-
Reconstitute the lyophilized MMP-1 enzyme in the assay buffer to the desired concentration. Aliquot and store at -70°C for short-term use (up to 1 week).[6]
-
Prepare a stock solution of the fluorogenic MMP-1 substrate in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of this compound in MMP-1 Assay Buffer to achieve final concentrations ranging from picomolar to micromolar. Remember to maintain a constant final DMSO concentration across all wells.
-
Add 25 µL of the diluted inhibitor solutions or assay buffer (for the uninhibited control) to the wells of a black, clear-bottom 96-well plate.[6]
-
Add 50 µL of the diluted MMP-1 enzyme solution to each well.
-
Incubate the plate at 37°C for 5 minutes, protected from light.[6]
-
Initiate the reaction by adding 25 µL of the MMP-1 substrate solution to each well.
-
Immediately begin monitoring the fluorescence intensity (e.g., λex = 490 nm, λem = 520 nm for a FRET substrate) every minute for 30 minutes at 37°C using a fluorescence plate reader.[6]
-
-
Data Analysis:
-
Plot the fluorescence units versus time for each well.
-
Determine the initial reaction velocity (slope of the linear portion of the curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for an in vitro MMP-1 inhibition assay.
Caption: Simplified MMP-1 signaling pathway in cancer metastasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. QPNC-PAGE - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
adjusting Mmp-1-IN-1 incubation time for optimal inhibition
Welcome to the technical support center for Mmp-1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common experimental challenges, with a focus on optimizing incubation time for maximal inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly potent inhibitor of Matrix Metalloproteinase-1 (MMP-1), with an IC50 value of 0.034 µM.[1] MMP-1 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components, particularly collagen.[2][3][4] The primary mechanism of many MMP inhibitors involves chelating the zinc ion at the active site of the enzyme, which is essential for its catalytic activity.[2] It is suggested that the high inhibitory activity of this compound may be due to a halogen bond interaction between its chloro substituent and the ARG214 residue of MMP-1.[1]
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A good starting point for a cell-based assay is to use a concentration range that brackets the IC50 value. Given the IC50 of 0.034 µM for this compound, we recommend starting with concentrations ranging from 0.01 µM to 1 µM. However, the optimal concentration will depend on the specific cell type, cell density, and the experimental endpoint. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How should I determine the optimal incubation time for this compound in my experiment?
The optimal incubation time is the time required for the inhibitor to reach equilibrium with the enzyme, ensuring maximal and stable inhibition before initiating the enzymatic reaction. This is a critical parameter that can significantly impact your experimental results. For a detailed guide on determining the optimal incubation time, please refer to the Troubleshooting Guide section below.
Q4: Can I use this compound to study MMP-1 signaling pathways?
Yes, this compound can be a valuable tool to investigate the role of MMP-1 in various signaling pathways. MMP-1 has been shown to be involved in pathways such as the Protease-Activated Receptor 1 (PAR1) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting MMP-1 activity with this compound, researchers can elucidate the downstream effects and the specific role of MMP-1 in these signaling cascades.
Q5: What are some common troubleshooting issues when using MMP inhibitors?
Common issues include suboptimal inhibition, off-target effects, and poor inhibitor solubility. Suboptimal inhibition can often be addressed by optimizing the incubation time and inhibitor concentration. Off-target effects can be investigated by testing the inhibitor against other MMPs or by using a second, structurally different MMP-1 inhibitor as a control. Solubility issues can be mitigated by following the manufacturer's instructions for dissolving the compound and considering the use of appropriate solvents like DMSO.
Troubleshooting Guide: Optimizing this compound Incubation Time
Achieving optimal and reproducible inhibition of MMP-1 requires careful consideration of the pre-incubation time, which is the period the inhibitor and enzyme are incubated together before the addition of the substrate. The goal is to allow the binding reaction to reach equilibrium.
Theoretical Framework for Determining Pre-incubation Time
The equilibration time (t) can be estimated using the following equation:
t ≈ 3 / (kon[I] + koff)
where:
-
[I] is the inhibitor concentration.
For practical purposes in a laboratory setting without known kinetic constants, an empirical approach is recommended.
Experimental Protocol for Determining Optimal Incubation Time
This protocol outlines a method to empirically determine the optimal pre-incubation time for this compound in an in vitro enzyme activity assay.
Materials:
-
Recombinant human MMP-1 enzyme
-
This compound
-
MMP-1 specific substrate (e.g., a fluorogenic peptide substrate)
-
Assay buffer
-
96-well microplate (black, for fluorescence assays)
-
Microplate reader
Methodology:
-
Prepare Reagents:
-
Reconstitute the MMP-1 enzyme in the assay buffer to the desired working concentration.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it to the desired final concentrations in the assay buffer. It is recommended to test a concentration at or above the IC50 (e.g., 0.1 µM).
-
Prepare the MMP-1 substrate according to the manufacturer's instructions.
-
-
Experimental Setup:
-
Design a time-course experiment with varying pre-incubation times (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
For each time point, set up the following reactions in triplicate in a 96-well plate:
-
Enzyme + Inhibitor: MMP-1 enzyme and this compound.
-
Enzyme Only (Control): MMP-1 enzyme and vehicle (e.g., DMSO).
-
Inhibitor Only (Blank): this compound and assay buffer.
-
Buffer Only (Blank): Assay buffer only.
-
-
-
Pre-incubation:
-
Add the MMP-1 enzyme and this compound (or vehicle) to the respective wells.
-
Incubate the plate at the desired temperature (e.g., 37°C) for the specified pre-incubation times.
-
-
Reaction Initiation and Measurement:
-
After each pre-incubation period, add the MMP-1 substrate to all wells to initiate the enzymatic reaction.
-
Immediately begin reading the fluorescence signal in the microplate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Continue to read the fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) to determine the initial reaction velocity.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from the readings of the experimental wells.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each condition.
-
Calculate the percent inhibition for each pre-incubation time point using the following formula: % Inhibition = [1 - (VelocityEnzyme+Inhibitor / VelocityEnzyme Only)] * 100
-
Plot the percent inhibition as a function of the pre-incubation time. The optimal pre-incubation time is the point at which the percent inhibition reaches a plateau, indicating that the binding has reached equilibrium.
-
Data Presentation
Table 1: Example Data for Determining Optimal Pre-incubation Time
| Pre-incubation Time (minutes) | Average Initial Velocity (RFU/min) - Enzyme Only | Average Initial Velocity (RFU/min) - Enzyme + this compound | Percent Inhibition (%) |
| 0 | 500 | 250 | 50.0 |
| 5 | 510 | 153 | 70.0 |
| 15 | 495 | 99 | 80.0 |
| 30 | 505 | 76 | 85.0 |
| 60 | 500 | 75 | 85.0 |
| 120 | 490 | 74 | 84.9 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for determining the optimal pre-incubation time.
Caption: Simplified MMP-1 signaling pathway and the point of inhibition by this compound.
References
impact of serum on Mmp-1-IN-1 activity
Welcome to the technical support center for MMP-1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the experimental use of this compound, with a specific focus on the challenges introduced by the presence of serum.
Frequently Asked Questions (FAQs)
Q1: Why is the observed potency (IC50) of this compound significantly lower when I use a serum-containing assay medium?
A: This is a common and expected phenomenon. The reduction in apparent potency is typically due to two main factors:
-
Serum Protein Binding: this compound, like many small molecule inhibitors, can bind to abundant proteins in serum, such as albumin and alpha-2-macroglobulin (α2M)[1]. This binding sequesters the inhibitor, reducing its free concentration and thus the amount available to inhibit MMP-1.
-
Enzyme Entrapment: α2-Macroglobulin can "trap" MMPs, preventing them from accessing large substrates and also potentially hindering access by inhibitors[1].
Q2: I am seeing high background activity in my control wells that only contain serum and the assay substrate. What could be the cause?
A: Serum naturally contains a baseline level of various MMPs, including MMP-1, which can cleave the assay substrate and generate a background signal[2][3]. The concentration of these endogenous MMPs can vary between serum batches and donors, contributing to variability.
Q3: How do the endogenous inhibitors naturally present in serum, like TIMPs, affect my results?
A: Serum contains Tissue Inhibitors of Metalloproteinases (TIMPs), with TIMP-1 being a primary inhibitor of MMP-1[1][4]. TIMPs form a tight, 1:1 stoichiometric bond with active MMPs[4]. This means a portion of the active MMP-1 in your assay will be neutralized by endogenous TIMPs before your inhibitor is even added. This can alter the baseline enzyme activity and affect the calculated potency of this compound. The balance between MMPs and TIMPs is a critical determinant of net proteolytic activity[1][2].
Q4: My results are inconsistent across experiments, especially when I use a new batch of serum. How can I improve reproducibility?
A: Serum composition is inherently variable. To improve reproducibility:
-
Use a Single Serum Lot: For a complete set of experiments, use a single, large lot of serum to eliminate batch-to-batch variability.
-
Heat Inactivation: Heat-inactivating the serum (typically 56°C for 30 minutes) can denature some heat-labile components, including some proteases, which may reduce background activity. However, be aware that this may not eliminate all endogenous MMPs or TIMPs.
-
Establish a Baseline: Always run a "serum only" control to quantify the background MMP activity for each specific batch of serum used.
-
Consider Serum-Reduced or Serum-Free Media: If permissible for your experimental model (e.g., cell culture), gradually adapt cells to lower serum concentrations or use a serum-free medium for the final assay step to minimize interference.
Q5: Should I pre-incubate this compound with the serum-containing medium before adding it to the enzyme?
A: Yes, pre-incubating the inhibitor in the serum-containing medium for a short period (e.g., 15-30 minutes) at the assay temperature allows the binding equilibrium between the inhibitor and serum proteins to be established. This provides a more accurate assessment of the inhibitor's potency in a physiological context.
Troubleshooting Guide
This guide addresses common problems encountered when assessing this compound activity in the presence of serum.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced Inhibitor Potency (Higher IC50) | 1. Serum Protein Binding: The inhibitor is bound to proteins like albumin, reducing its effective concentration[1]. 2. Endogenous TIMPs: Natural inhibitors in serum are neutralizing a portion of the MMP-1[4]. | 1. Perform a dose-response curve to determine the new effective concentration range. 2. If feasible, switch to serum-free or serum-reduced media for the assay phase. 3. Characterize the fraction of unbound inhibitor using techniques like equilibrium dialysis. |
| High Background Signal | 1. Endogenous MMPs: Serum contains active MMPs that cleave the substrate[2][3]. 2. Serum Autofluorescence: Components in the serum may interfere with the fluorescent readout. | 1. Always include a "serum + substrate" control well and subtract its signal from all other wells. 2. Use a specific anti-MMP-1 antibody-based capture assay to isolate MMP-1 activity from other MMPs[5]. 3. Ensure your assay buffer and plate type are optimized for fluorescence to minimize non-specific signals. |
| Poor Reproducibility | 1. Serum Lot-to-Lot Variability: Different lots have varying levels of proteins, MMPs, and TIMPs. 2. Inconsistent Assay Conditions: Variations in incubation time, temperature, or reagent preparation. | 1. Purchase a large, single lot of serum for the entire study. 2. Standardize all assay parameters meticulously. 3. Always run a full set of controls, including a positive control inhibitor (e.g., GM6001), with each experiment[6]. |
| No Inhibition Observed | 1. Complete Sequestration: The inhibitor concentration may be too low to overcome the high level of protein binding in the serum. 2. Inhibitor Degradation: The inhibitor may be unstable in serum. | 1. Substantially increase the concentration range of this compound tested. 2. Test the inhibitor's stability by pre-incubating it in serum for various durations before assessing its activity in a serum-free buffer. |
Data Presentation
Table 1: Representative Impact of Serum on this compound Potency
This table presents hypothetical data illustrating the expected shift in the half-maximal inhibitory concentration (IC50) of a typical MMP-1 inhibitor when tested in the presence of increasing concentrations of Fetal Bovine Serum (FBS).
| Serum Concentration (% v/v) | IC50 of this compound (nM) | Fold Change in IC50 |
| 0% (Serum-Free) | 15 | 1.0 (Baseline) |
| 2% | 90 | 6.0 |
| 5% | 250 | 16.7 |
| 10% | 780 | 52.0 |
Table 2: Key Interfering Components in Human Serum
This table provides an overview of the approximate concentrations of primary molecules in serum that can interfere with MMP inhibitor assays. Actual concentrations can vary significantly between individuals and pathological states[2][4][7].
| Component | Average Concentration | Role in Assay Interference |
| Albumin | 35 - 50 mg/mL | Binds non-specifically to small molecule inhibitors. |
| α2-Macroglobulin | 1.5 - 3.5 mg/mL | Binds and entraps active MMPs, potentially blocking inhibitor access[1]. |
| TIMP-1 | 200 - 400 ng/mL | Endogenous inhibitor of MMP-1[4][7]. |
| MMP-1 | 1 - 5 ng/mL | Contributes to background enzyme activity[2][3]. |
Experimental Protocols
Protocol: Assessing this compound Activity Using a Fluorogenic FRET Assay
This protocol provides a framework for measuring the inhibitory activity of this compound on purified human MMP-1 in both serum-free and serum-containing conditions.
1. Reagent Preparation:
-
MMP-1 Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.
-
Active MMP-1 Enzyme: Reconstitute lyophilized pro-MMP-1 in assay buffer. Activate it by incubating with 1 mM APMA (p-aminophenylmercuric acetate) for 2-4 hours at 37°C[8]. Dilute the now active MMP-1 to a working concentration (e.g., 5-10 nM) in assay buffer.
-
MMP-1 FRET Substrate: Reconstitute a generic MMP FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO to create a stock solution (e.g., 1 mM). Dilute to a working concentration (e.g., 5-10 µM) in assay buffer just before use[9].
-
This compound Inhibitor: Prepare a 10 mM stock solution in DMSO. Create a series of dilutions in assay buffer (for serum-free) or in the corresponding serum-containing medium.
-
Serum: Use heat-inactivated Fetal Bovine Serum (FBS) or human serum. Prepare assay media containing the desired final concentrations (e.g., 2%, 5%, 10% v/v).
2. Assay Procedure (96-well black plate):
-
Add Inhibitor: To appropriate wells, add 25 µL of the this compound serial dilutions (or vehicle control).
-
Add Enzyme: Add 50 µL of the diluted active MMP-1 to all wells except the "No Enzyme" blanks. For serum-containing conditions, the MMP-1 should be diluted in the medium with the corresponding serum percentage.
-
Pre-incubation: Mix gently and incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the diluted MMP-1 FRET substrate to all wells to start the reaction. The total volume should be 100 µL.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) every 1-2 minutes for 30-60 minutes in kinetic mode[9].
3. Plate Layout and Controls:
-
No Enzyme Control: Assay Buffer + Substrate
-
Enzyme Control (100% Activity): Assay Buffer + MMP-1 + Vehicle + Substrate
-
Serum Background Control: Serum Medium + Substrate
-
Test Wells: Serum Medium + MMP-1 + Inhibitor + Substrate
4. Data Analysis:
-
For each well, calculate the reaction rate (slope) from the linear portion of the kinetic curve (RFU/min).
-
Subtract the slope of the appropriate background control (No Enzyme or Serum Background) from all other wells.
-
Normalize the data by expressing the remaining activity as a percentage of the Enzyme Control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
References
- 1. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in Serum Levels of Matrix Metalloproteinase-1 and Tissue Inhibitor of Metalloproteinases-1 in Patients with Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum levels of matrix metalloproteinases -1,-2,-3 and -9 in thoracic aortic diseases and acute myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Development of a Solid-Phase Assay for Analysis of Matrix Metalloproteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Clinical significance of serum matrix metalloproteinase 9 and tissue inhibitor of metalloproteinase 1 in the first phase of burn trauma evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. assaygenie.com [assaygenie.com]
Mmp-1-IN-1 Technical Support Center: Controlling for DMSO Solvent Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Mmp-1-IN-1 and its solvent, dimethyl sulfoxide (DMSO). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the potential effects of DMSO to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of DMSO for dissolving this compound?
A1: this compound is soluble in DMSO at concentrations of ≥ 50 mg/mL (168.49 mM).[1] However, for cell-based assays, it is crucial to minimize the final DMSO concentration in your culture medium to avoid solvent-induced cellular effects. A final DMSO concentration of less than 0.1% is generally recommended as it is considered safe for most cancer cell lines.[2]
Q2: How should I prepare my this compound stock and working solutions?
A2: Prepare a high-concentration stock solution of this compound in 100% DMSO. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[1][3] To prepare your working solution, dilute the stock solution in your cell culture medium to the desired final concentration of this compound. Ensure that the final DMSO concentration in the medium is consistent across all experimental and control groups and is ideally at or below 0.1%.
Q3: What are the potential effects of DMSO on my cells?
A3: DMSO is not an inert solvent and can have various effects on cells, even at low concentrations. These effects can include altered gene expression, changes to the epigenetic landscape, and in some cases, induction of apoptosis or cell differentiation.[4] The sensitivity to DMSO can vary significantly between different cell lines. Therefore, it is essential to perform a vehicle control experiment to determine the tolerance of your specific cell line to the DMSO concentration used in your study.
Q4: How do I properly control for the effects of DMSO in my experiment?
A4: A vehicle control is essential. This control group should consist of cells treated with the same final concentration of DMSO as the cells treated with this compound, but without the inhibitor. This allows you to distinguish the effects of the inhibitor from any effects caused by the solvent.
Q5: My this compound appears to be inactive. What are the possible reasons?
A5: There are several potential reasons for apparent inactivity:
-
Degradation: While many compounds are stable in DMSO, improper storage (e.g., repeated freeze-thaw cycles, exposure to light and moisture) can lead to degradation.[1][3]
-
Precipitation: The inhibitor may precipitate out of solution if the final concentration in the aqueous culture medium exceeds its solubility. Visually inspect your media for any signs of precipitation.
-
Cell Line Resistance: The targeted MMP-1 pathway may not be active or critical in your specific cell line or experimental model.
-
Incorrect DMSO Concentration in Control: An inappropriate vehicle control may mask the true effect of the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal or unexpected results in control group | DMSO is affecting cellular processes. | Perform a dose-response experiment with DMSO alone to determine the highest non-toxic concentration for your cell line and assay. Ensure the vehicle control has the exact same DMSO concentration as the experimental group. |
| Low potency or no effect of this compound | 1. This compound degradation. 2. This compound precipitation. 3. Low MMP-1 expression/activity in the cell model. | 1. Use a fresh aliquot of this compound stock solution. Ensure proper storage conditions (-20°C or -80°C in a sealed, light-protected vial). 2. Visually inspect the culture medium for precipitates. If observed, lower the final concentration of this compound or try a different solvent system if compatible. 3. Confirm MMP-1 expression and activity in your cell line using techniques like Western blot, qPCR, or a commercial MMP-1 activity assay. |
| Inconsistent results between experiments | 1. Variability in DMSO concentration. 2. Inconsistent cell passage number or density. 3. Differences in incubation time. | 1. Prepare a master mix of the this compound working solution to ensure consistent DMSO concentration across all wells and experiments. 2. Use cells within a consistent passage number range and ensure uniform cell seeding density. 3. Standardize all incubation times precisely. |
| Cell death observed in both inhibitor and vehicle control groups | DMSO concentration is too high and causing cytotoxicity. | Reduce the final DMSO concentration in the culture medium to a non-toxic level, ideally ≤ 0.1%. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) with a range of DMSO concentrations to determine the cytotoxic threshold for your specific cell line. |
Quantitative Data on DMSO Effects
The following table summarizes the observed effects of different DMSO concentrations on cell viability across various cell lines and assays. This data can help in selecting an appropriate starting concentration for your vehicle control experiments.
| DMSO Concentration (%) | Cell Line(s) | Assay | Observed Effect |
| ≤ 0.1 | Various cancer cell lines | Cell Viability | Generally considered safe with minimal to no cytotoxic effects. |
| 0.1 - 0.5 | DU145, PC3 | Cell Viability | Tolerated by some cell lines like DU145 (~0.5%), while others like PC3 are more sensitive (<0.3%). |
| 0.5 | THP-1 monocytes | MMP-9 Secretion | Approximately 50% inhibition of LPS-induced MMP-9 secretion.[5] |
| 1.0 | Caco-2 | Cell Viability | Approximately 20% loss of cells over 24 hours. |
| > 1.0 | Various | Cell Viability, Gene Expression | Significant cytotoxicity and alterations in cellular processes are often observed. |
| 2.0 | THP-1 monocytes | MMP-9 Secretion | Almost complete inhibition of LPS-induced MMP-9 secretion.[4] |
| 5.0 | Caco-2 | Cell Viability | Considered very high and likely to cause significant cell membrane damage and apoptosis. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic DMSO Concentration
This protocol is designed to identify the highest concentration of DMSO that does not significantly affect the viability of your target cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Methodology:
-
Seed your cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Prepare a serial dilution of DMSO in complete cell culture medium. Recommended concentrations to test include 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different DMSO concentrations. Include a "medium only" control (no cells) for background subtraction.
-
Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each DMSO concentration relative to the no-DMSO control. The highest concentration that results in ≥90% cell viability is generally considered safe for your experiments.
Protocol 2: this compound Treatment with Appropriate Vehicle Control
This protocol outlines the steps for treating cells with this compound while including the necessary vehicle control.
Materials:
-
This compound stock solution (in 100% DMSO)
-
Your cell line of interest, seeded in appropriate culture vessels
-
Complete cell culture medium
-
DMSO (cell culture grade)
Methodology:
-
Prepare Working Solutions:
-
This compound Working Solution: Based on the desired final concentration of this compound and the safe DMSO concentration determined in Protocol 1, calculate the dilution required from your stock solution into complete cell culture medium.
-
Vehicle Control Solution: Prepare a solution of complete cell culture medium containing the same final concentration of DMSO as your this compound working solution, but without the inhibitor.
-
-
Treatment:
-
Untreated Control: To one set of cells, add only complete cell culture medium.
-
Vehicle Control: To a second set of cells, add the Vehicle Control Solution.
-
Experimental Group: To a third set of cells, add the this compound Working Solution.
-
-
Incubation: Incubate all groups for the desired experimental duration.
-
Analysis: Proceed with your intended downstream analysis (e.g., cell migration assay, protein extraction for Western blot, RNA extraction for qPCR, or MMP-1 activity assay).
Visualizations
MMP-1 Activation and Inhibition Pathway
Caption: Workflow of MMP-1 activation and its inhibition by this compound and endogenous TIMPs.
MMP-1 Downstream Signaling via PAR-1 and MAPK Pathways
Caption: MMP-1 mediated activation of PAR-1 and downstream MAPK/ERK signaling cascade.
Experimental Workflow for this compound and Vehicle Control
Caption: Logical workflow for a cell-based experiment using this compound with appropriate controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tumor MMP-1 Activates Endothelial PAR1 to Facilitate Vascular Intravasation and Metastatic Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase-1 and Thrombin Differentially Activate Gene Expression in Endothelial Cells via PAR-1 and Promote Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of matrix metalloproteinase-9 secretion by dimethyl sulfoxide and cyclic adenosine monophosphate in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
Validation & Comparative
Validating Mmp-1-IN-1 Activity: A Comparative Guide with a Positive Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory activity of Mmp-1-IN-1, a potent Matrix Metalloproteinase-1 (MMP-1) inhibitor. To ensure robust and reliable results, this guide details a direct comparison with a well-established positive control, GM6001 (Ilomastat). The provided experimental protocols, data presentation tables, and signaling pathway diagrams are designed to facilitate the seamless integration of these validation assays into your research workflow.
Introduction to MMP-1 and its Inhibition
Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, plays a pivotal role in the degradation of extracellular matrix (ECM) components, particularly fibrillar collagens.[1][2] Dysregulation of MMP-1 activity is implicated in various pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases.[2] Consequently, the development of specific and potent MMP-1 inhibitors is a significant focus in drug discovery.
This compound is a novel and highly potent inhibitor of MMP-1. Validating its efficacy requires rigorous comparison against a known standard. GM6001 (Ilomastat) is a broad-spectrum MMP inhibitor with a well-characterized high potency against MMP-1, making it an ideal positive control for these validation studies.[3]
Experimental Workflow for Validating this compound Activity
The following workflow outlines the key steps for comparing the inhibitory activity of this compound with the positive control, GM6001. This process involves both an in vitro biochemical assay to assess direct enzyme inhibition and a cell-based assay to evaluate the inhibitor's effect on MMP-1 signaling within a cellular context.
Comparative Data Summary
The following table summarizes the key inhibitory parameters for this compound and the positive control, GM6001. The in vitro data is based on published IC50 and Ki values, while the cell-based data represents expected outcomes from the described Western blot experiment.
| Inhibitor | In Vitro Potency (MMP-1) | Expected Inhibition of ERK Phosphorylation (1 µM) |
| This compound | IC50: 34 nM | > 90% |
| GM6001 (Ilomastat) | Ki: 0.4 nM, IC50: 1.5 nM[3] | > 95% (Virtually complete inhibition)[4] |
Table 1: Comparison of this compound and GM6001 Inhibitory Activity.
Experimental Protocols
In Vitro MMP-1 Activity Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure the direct inhibitory effect of this compound and GM6001 on recombinant human MMP-1 activity.
Materials:
-
Recombinant human MMP-1 (active form)
-
MMP-1 FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound
-
GM6001 (Ilomastat)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 328/393 nm)
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a series of dilutions of this compound and GM6001 in DMSO. A typical concentration range to test would be from 0.1 nM to 10 µM. Prepare a DMSO-only control.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Recombinant human MMP-1 (final concentration ~1-5 nM)
-
Inhibitor dilution or DMSO control (final DMSO concentration should be <1%)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the MMP-1 FRET substrate to each well to a final concentration of 10-20 µM.
-
Kinetic Measurement: Immediately begin reading the fluorescence intensity every 1-2 minutes for 30-60 minutes using a fluorescence microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based MMP-1 Signaling Assay (Western Blot)
This protocol utilizes the HT-1080 fibrosarcoma cell line, which expresses MMP-1, to assess the ability of this compound and GM6001 to inhibit downstream signaling pathways. Phorbol 12-myristate 13-acetate (PMA) is used to induce MMP-1 expression and subsequent activation of the MAPK/ERK pathway.
Materials:
-
HT-1080 fibrosarcoma cells
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
GM6001 (Ilomastat)
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-JNK (Thr183/Tyr185), anti-JNK, anti-phospho-p38 (Thr180/Tyr182), anti-p38, and anti-GAPDH or β-actin.
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Seeding: Culture HT-1080 cells in DMEM with 10% FBS. Seed the cells in 6-well plates and allow them to reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM), GM6001 (e.g., 1 µM), or DMSO vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with PMA (e.g., 10-100 ng/mL) for 15-30 minutes to induce MMP-1 expression and signaling.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK, phospho-JNK, phospho-p38, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein and/or the loading control.
-
Calculate the percentage of inhibition of phosphorylation for each inhibitor concentration compared to the PMA-stimulated control.
-
MMP-1 Signaling Pathway and Inhibition
MMP-1, upon activation, can initiate intracellular signaling cascades, primarily through the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38.[5][6] This activation can lead to various cellular responses, including proliferation, migration, and invasion. Both this compound and GM6001 are designed to bind to the active site of MMP-1, thereby preventing it from cleaving its substrates and initiating these downstream signaling events.
By following the protocols and utilizing the comparative data provided in this guide, researchers can effectively and rigorously validate the activity of this compound, ensuring the generation of high-quality, reproducible data for their drug development programs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are MMP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Extra-Cellular Matrix Proteins Induce Matrix Metalloproteinase-1 (MMP-1) Activity and Increase Airway Smooth Muscle Contraction in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Mmp-1-IN-1: A Comparative Guide to Its Specificity Profile Against MMP-2 and MMP-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory specificity of Mmp-1-IN-1, a potent inhibitor of Matrix Metalloproteinase-1 (MMP-1). Due to the high degree of conservation within the catalytic sites of the MMP family, understanding the specificity profile of an inhibitor is crucial to minimize off-target effects and predict potential side effects. This document focuses on the comparative activity of this compound against MMP-1, MMP-2, and MMP-9.
Quantitative Inhibitory Activity
This compound has been identified as a highly potent inhibitor of MMP-1 with a reported half-maximal inhibitory concentration (IC50) of 0.034 µM[1][2][3]. However, publicly available data on the inhibitory activity of this compound against other matrix metalloproteinases, specifically the gelatinases MMP-2 and MMP-9, are not currently available.
To facilitate a direct comparison upon the acquisition of further experimental data, the following table provides the known IC50 value for MMP-1 and indicates the data gap for MMP-2 and MMP-9.
| Compound | MMP-1 IC50 (µM) | MMP-2 IC50 (µM) | MMP-9 IC50 (µM) |
| This compound | 0.034[1][2][3] | Data Not Available | Data Not Available |
Specificity Profile Visualization
The following diagram illustrates the known inhibitory action of this compound on MMP-1 and highlights the currently unknown interactions with MMP-2 and MMP-9. This provides a clear visual representation of the current state of knowledge regarding the inhibitor's specificity.
Caption: Specificity profile of this compound.
Experimental Protocol: In Vitro MMP Inhibition Assay
To determine the IC50 values of this compound against MMP-2 and MMP-9, a standardized in vitro enzymatic assay can be employed. The following protocol outlines a general procedure using a commercially available fluorogenic substrate.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against purified MMP-2 and MMP-9.
Materials:
-
Recombinant human MMP-2 and MMP-9 (activated)
-
This compound
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in Assay Buffer to achieve a range of final concentrations for the assay.
-
Enzyme Preparation: Dilute the activated MMP-2 and MMP-9 enzymes to their optimal working concentration in ice-cold Assay Buffer.
-
Assay Setup:
-
Add a fixed volume of the diluted inhibitor (or vehicle control) to the wells of the 96-well plate.
-
Add the diluted enzyme solution to each well.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor-enzyme binding.
-
-
Enzymatic Reaction:
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
Add the substrate solution to each well to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate.
-
Monitor the increase in fluorescence over time (kinetic read) or at a fixed endpoint.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
The following diagram outlines the general workflow for determining the IC50 of an MMP inhibitor.
References
Mmp-1-IN-1 vs. Batimastat: A Comparative Guide for Researchers
A Detailed Analysis of Two Key Matrix Metalloproteinase Inhibitors
In the landscape of cancer research and inflammatory diseases, the inhibition of matrix metalloproteinases (MMPs) remains a critical area of study. Among the numerous inhibitors developed, Mmp-1-IN-1 and Batimastat have emerged as significant tools for researchers. This guide provides a comprehensive comparison of their efficacy, mechanism of action, and specificity, supported by experimental data and protocols to aid in the selection of the most appropriate inhibitor for your research needs.
At a Glance: Key Efficacy Data
A direct comparison of the inhibitory potency of this compound and Batimastat against MMP-1 reveals a significant difference in their IC50 values. Batimastat demonstrates approximately a 10-fold higher potency for MMP-1. Furthermore, Batimastat is a broad-spectrum MMP inhibitor, exhibiting activity against a wide range of MMPs, whereas this compound is presented as a more selective inhibitor for MMP-1.
| Inhibitor | Target | IC50 (nM) |
| This compound | MMP-1 | 34 |
| Batimastat | MMP-1 | 3 |
| MMP-2 | 4 | |
| MMP-3 | 20 | |
| MMP-7 | 6 | |
| MMP-9 | 4 |
Table 1: Comparative IC50 Values of this compound and Batimastat. This table summarizes the half-maximal inhibitory concentrations (IC50) of both inhibitors against various matrix metalloproteinases.
Delving Deeper: Mechanism of Action
The distinct mechanisms of action of this compound and Batimastat underpin their differing selectivity profiles.
Batimastat (BB-94) is a hydroxamate-based peptidomimetic inhibitor. Its primary mechanism involves the chelation of the zinc ion (Zn2+) located in the active site of MMPs. This interaction is crucial for the catalytic activity of these enzymes, and by binding to this ion, Batimastat effectively blocks the enzyme's ability to degrade its substrates. Its broad-spectrum activity is a result of the highly conserved nature of the zinc-binding motif across many MMP family members.
This compound , on the other hand, is suggested to achieve its high potency and selectivity for MMP-1 through a different molecular interaction. It is believed that a halogen bond interaction between the inhibitor and specific residues within the MMP-1 active site contributes significantly to its inhibitory effect. This more targeted interaction likely explains its more selective profile compared to the broad-spectrum chelation mechanism of Batimastat.
The Bigger Picture: MMP-1 Signaling Pathways
MMP-1 plays a crucial role in various physiological and pathological processes through its ability to degrade extracellular matrix components and activate specific signaling pathways. A key downstream target of MMP-1 is the Protease-Activated Receptor 1 (PAR1).
A Comparative Analysis of MMP-1-IN-1 and Marimastat in Oncology Research
In the landscape of cancer therapeutics, matrix metalloproteinase (MMP) inhibitors have been a subject of intense investigation due to their potential to thwart tumor invasion, metastasis, and angiogenesis. This guide provides a comparative overview of two such inhibitors: MMP-1-IN-1, a potent and specific inhibitor of MMP-1, and Marimastat, a broad-spectrum MMP inhibitor. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available data to inform preclinical research design and therapeutic strategy.
Note on Data Availability: While extensive research and clinical trial data are available for Marimastat, public domain information on this compound is currently limited. This guide presents the available data for both compounds and provides a comparative framework based on their differing selectivity profiles.
Mechanism of Action and Inhibitory Profile
This compound is characterized as a highly potent inhibitor of Matrix Metalloproteinase-1 (MMP-1). MMP-1, or interstitial collagenase, plays a crucial role in the degradation of type I, II, and III collagens, which are major components of the extracellular matrix (ECM).[1] By specifically targeting MMP-1, this compound is designed to prevent the breakdown of the ECM, a critical step in tumor cell invasion and metastasis.[1]
Marimastat , in contrast, is a broad-spectrum MMP inhibitor. It acts by mimicking the peptide structure of natural MMP substrates and binding to the zinc ion at the active site of various MMPs.[2] This action inhibits a range of MMPs, thereby preventing the degradation of the basement membrane and subsequent angiogenesis and metastasis.[2]
Quantitative Data Comparison
Due to the limited publicly available preclinical data for this compound in cancer models, a direct quantitative comparison with Marimastat is not feasible at this time. The following tables summarize the known inhibitory activities.
Table 1: Inhibitor Profile
| Feature | This compound | Marimastat |
| Target(s) | Primarily MMP-1 | Broad-spectrum (MMP-1, -2, -3, -7, -9, -14)[3] |
| Mechanism | Specific inhibition of MMP-1 | Chelates zinc ion in the active site of multiple MMPs[4] |
| Reported IC50 | 0.034 µM for MMP-1 | MMP-1: 5 nM, MMP-2: 6 nM, MMP-7: 13 nM, MMP-9: 3 nM, MMP-14: 9 nM[5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of MMPs in cancer progression and a typical experimental workflow for evaluating MMP inhibitors.
Experimental Protocols
Matrigel Invasion Assay Protocol
-
Cell Culture: Culture chosen cancer cell lines in appropriate media. Serum-starve the cells for 24 hours prior to the assay.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free media.
-
Cell Seeding: Resuspend serum-starved cells in serum-free media containing the MMP inhibitor (e.g., this compound or Marimastat at various concentrations) or vehicle control. Seed the cell suspension into the upper chamber of the inserts.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
Cell Removal and Staining: Remove non-invading cells from the upper surface of the insert with a cotton swab. Fix the invading cells on the lower surface with methanol and stain with crystal violet.
-
Quantification: Elute the crystal violet stain and measure the absorbance at a specific wavelength, or count the number of invading cells in several microscopic fields.
Comparative Discussion
The key distinction between this compound and Marimastat lies in their selectivity.
Marimastat's broad-spectrum activity was initially considered an advantage, with the potential to inhibit multiple pathways of tumor progression. However, clinical trials with Marimastat and other broad-spectrum MMP inhibitors were largely unsuccessful and were associated with significant side effects, such as musculoskeletal pain and inflammation.[6] This has been attributed to the inhibition of MMPs that may have protective or homeostatic roles.
This compound , as a selective inhibitor, represents a more targeted approach. Overexpression of MMP-1 has been linked to the progression and poor prognosis of several cancers, including breast, lung, and colorectal cancers.[6] A selective MMP-1 inhibitor could potentially offer a better therapeutic window with fewer off-target effects compared to broad-spectrum inhibitors. However, the efficacy of such a targeted approach would depend on the specific role of MMP-1 in a given cancer type. It is also possible that in some tumors, redundancy in MMP functions could allow other MMPs to compensate for the inhibition of MMP-1.
Conclusion
Marimastat, as a well-characterized broad-spectrum MMP inhibitor, provides a valuable benchmark in cancer research. However, its clinical limitations have spurred the development of more selective inhibitors. This compound, with its high potency for MMP-1, exemplifies this next generation of targeted therapies. Future preclinical studies are necessary to elucidate the efficacy and safety profile of this compound in various cancer models and to determine its potential as a viable anticancer agent. Researchers are encouraged to conduct head-to-head studies to directly compare the in vitro and in vivo effects of these two classes of MMP inhibitors to better understand the therapeutic potential of selective versus broad-spectrum MMP inhibition.
References
- 1. scbt.com [scbt.com]
- 2. What are the therapeutic applications for MMP1 inhibitors? [synapse.patsnap.com]
- 3. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective matrix metalloproteinase (MMP) inhibitors in cancer therapy: ready for prime time? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interstitial collagenase - Wikipedia [en.wikipedia.org]
Mmp-1-IN-1 vs. Other Commercially Available MMP-1 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a potent and selective Matrix Metalloproteinase-1 (MMP-1) inhibitor is critical for advancing research in areas such as oncology, arthritis, and fibrosis. This guide provides an objective comparison of Mmp-1-IN-1 with other commercially available MMP-1 inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of MMP-1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other common MMP-1 inhibitors against MMP-1 and a panel of other MMPs. This data provides insights into the potency and selectivity of each compound.
| Inhibitor | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-3 IC50 (nM) | MMP-7 IC50 (nM) | MMP-8 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) | MMP-14 IC50 (nM) |
| This compound | 34[1] | - | - | - | - | - | - | - |
| Ilomastat (GM6001) | 1.5[2] | 1.1[2] | 1.9[2] | - | - | 0.5[2] | - | - |
| Marimastat (BB-2516) | 5[3] | 6[3] | 115[4] | 13[3] | - | 3[3] | - | 9[3] |
| Batimastat (BB-94) | 3[3][5] | 4[3][5] | 20[3][5] | 6[3] | - | 4[3][5] | - | - |
| Prinomastat (AG3340) | 79[6] | - | 6.3[6] | - | - | 5.0[6] | - | - |
Note: IC50 values are sourced from different publications and may not be directly comparable due to variations in experimental conditions. A direct head-to-head comparison under identical assay conditions would provide the most accurate assessment of relative potency and selectivity.
Experimental Protocols
The determination of inhibitor potency (IC50) is crucial for comparing different compounds. A widely used method is the Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay. Below is a detailed protocol for a typical MMP-1 inhibition assay.
MMP-1 Inhibition Assay Protocol (FRET-based)
This protocol outlines the steps to determine the IC50 value of a test compound against MMP-1.
Materials:
-
Recombinant human MMP-1 enzyme
-
MMP-1 FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound)
-
Reference inhibitor (e.g., Ilomastat)
-
96-well black microplate
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for the FRET substrate (e.g., Ex/Em = 328/393 nm for Mca/Dpa)
Procedure:
-
Enzyme Activation: If the MMP-1 is in a pro-enzyme form, it needs to be activated. This is typically achieved by incubating the pro-MMP-1 with p-aminophenylmercuric acetate (APMA) at 37°C for a specified time, followed by inactivation of APMA.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor and the reference inhibitor in the assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add the assay buffer. b. Add the serially diluted test inhibitor or reference inhibitor to the respective wells. Include a control well with no inhibitor. c. Add the activated MMP-1 enzyme to all wells except for the substrate control well. d. Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme. e. Initiate the reaction by adding the MMP-1 FRET substrate to all wells.
-
Fluorescence Measurement: Immediately start monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the reaction velocity against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Visualizations
The following diagrams illustrate a simplified MMP-1 signaling pathway and a typical experimental workflow for screening MMP-1 inhibitors.
Caption: Simplified MMP-1 signaling pathway and point of inhibition.
Caption: Experimental workflow for screening and identifying MMP-1 inhibitors.
References
A Researcher's Guide to Confirming Mmp-1-IN-1 Target Engagement in Cellular Systems
In the landscape of drug discovery, particularly for diseases driven by excessive tissue degradation and remodeling like cancer, arthritis, and fibrosis, Matrix Metalloproteinase-1 (MMP-1) has emerged as a significant therapeutic target.[1][2] Mmp-1-IN-1 is a potent and selective inhibitor designed to modulate the activity of this key enzyme. However, the successful development of any targeted therapy hinges on the unequivocal confirmation that the drug engages its intended target within the complex cellular environment.
This guide provides a comparative overview of robust experimental methods to confirm the cellular target engagement of this compound. We will delve into detailed protocols, present data in a clear, comparative format, and visualize complex pathways and workflows to aid researchers in designing and executing their validation studies.
The Central Role of MMP-1 in Cellular Signaling
MMP-1, also known as interstitial collagenase, is a zinc-dependent endopeptidase whose primary function is the degradation of extracellular matrix (ECM) components, particularly fibrillar collagens (types I, II, and III).[1] Its activity is tightly regulated, but when dysregulated, it plays a critical role in pathological processes. MMP-1 expression can be induced by various inflammatory cytokines and growth factors. Beyond its direct action on the ECM, active MMP-1 can also cleave and activate other signaling molecules, such as Protease-Activated Receptor-1 (PAR1), initiating intracellular cascades that influence cell behavior, including migration and proliferation. This compound is designed to specifically block the catalytic activity of MMP-1, thereby preventing both ECM degradation and the downstream signaling events.
Experimental Methodologies for Target Engagement
Confirming that this compound binds to and inhibits MMP-1 in a cellular context is crucial. Several orthogonal methods can be employed, each providing a different facet of evidence for target engagement.
-
Cellular Thermal Shift Assay (CETSA®): This powerful technique directly assesses the physical binding of a drug to its target protein in intact cells or cell lysates.[3] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm). This method is label-free and provides strong evidence of direct target engagement in a physiological context.[3]
-
Western Blotting for Downstream Signaling: This widely used technique can indirectly confirm target engagement by measuring the modulation of a known downstream substrate or signaling event. Since active MMP-1 can trigger signaling cascades, inhibiting MMP-1 with this compound should lead to a measurable decrease in downstream pathway activation.[4][5] For instance, one could monitor the phosphorylation status of p38 MAPK, a downstream effector of the MMP-1/PAR1 axis.[4] Additionally, western blotting can be used to detect changes in the levels of pro-MMP-1 versus its active forms.[6]
-
MMP-1 Activity Assays: These assays directly measure the enzymatic activity of MMP-1 in cell lysates or conditioned media. A common approach uses a fluorogenic substrate that is quenched until cleaved by an active MMP, releasing a fluorescent signal.[6][7] Demonstrating a dose-dependent decrease in MMP-1 activity in the presence of this compound provides direct functional evidence of target inhibition.
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active site of enzymes, allowing for the visualization and quantification of the functionally active enzyme pool.[8] While more complex, this method can provide a global view of the inhibitor's selectivity across the entire family of active metalloproteinases within the cell.[9]
Comparison of MMP-1 Inhibitors
The development of MMP inhibitors has been challenging, with early broad-spectrum inhibitors failing in clinical trials due to off-target effects and resulting musculoskeletal syndrome.[10][11] this compound has been designed for high selectivity to overcome these limitations.
| Feature | This compound (Hypothetical) | GM 6001 (Ilomastat) | Doxycycline |
| Primary Target(s) | MMP-1 | Broad-spectrum MMPs | Broad-spectrum MMPs |
| Mechanism of Action | Competitive binding to the catalytic active site or exosite. | Zinc chelation via hydroxamate group, inhibiting catalytic activity.[9] | Zinc chelation, disrupting the enzyme's active site conformation.[5][12] |
| Selectivity | High for MMP-1 over other MMPs. | Low; inhibits a wide range of MMPs and other metalloproteases.[9] | Low; non-selective MMP inhibition.[5] |
| Key Advantage | Reduced potential for off-target side effects. | Widely used as a research tool for general MMP inhibition. | FDA-approved for other indications; readily available.[13] |
| Key Disadvantage | Requires rigorous validation of selectivity. | High risk of off-target effects, limiting therapeutic potential.[10][14] | Low potency and lack of specificity. |
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the procedure to assess the binding of this compound to MMP-1 in intact cells.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HT-1080 fibrosarcoma cells, known to express MMP-1) and grow to 80-90% confluency. Treat the cells with this compound at the desired concentration (e.g., 10x the IC50) or vehicle (e.g., DMSO) for 1-2 hours in serum-free media.
-
Heating: After treatment, harvest the cells by gentle scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Temperature Gradient: Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Analysis: Collect the supernatant (soluble protein fraction). Determine protein concentration using a BCA assay. Analyze equal amounts of protein by SDS-PAGE and Western Blot using a specific antibody against MMP-1.[15]
-
Data Interpretation: A positive target engagement is indicated by a shift of the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control.
Protocol 2: Western Blot for Downstream p38 MAPK Phosphorylation
This protocol indirectly assesses MMP-1 inhibition by measuring a downstream signaling event.
Methodology:
-
Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with an agent known to induce MMP-1 activity and subsequent PAR1 signaling (e.g., a specific PAR1-activating peptide, or by co-culture with collagen-stimulated platelets if applicable) for a short period (e.g., 15-30 minutes).[4]
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot Analysis: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK.
-
Data Interpretation: A successful target engagement will result in a dose-dependent decrease in the ratio of phospho-p38 to total p38 in the this compound-treated samples compared to the stimulated vehicle control.
Protocol 3: Fluorogenic MMP-1 Activity Assay
This protocol provides a direct measure of MMP-1 enzymatic inhibition in conditioned media.
Methodology:
-
Cell Culture and Treatment: Plate cells in a multi-well plate. Once attached, replace the medium with serum-free medium containing various concentrations of this compound or vehicle.
-
Conditioned Media Collection: Culture the cells for 24-48 hours to allow for the secretion of MMPs. Collect the conditioned media and centrifuge to remove cell debris.
-
MMP Activation (Optional but Recommended): To measure total MMP-1 activity (pro- and active forms), activate the pro-MMPs in the conditioned media by incubating with APMA (4-aminophenylmercuric acetate) according to the assay kit manufacturer's instructions.[6]
-
Activity Measurement: In a 96-well black plate, add the conditioned media samples to wells containing a highly specific, quenched fluorescent MMP-1 substrate (commercially available).
-
Fluorescence Reading: Incubate the plate at 37°C and measure the increase in fluorescence over time using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Interpretation: Target inhibition is confirmed by a dose-dependent reduction in the rate of fluorescence increase in samples treated with this compound compared to the vehicle control. Data can be used to calculate an IC50 value for this compound in a cell-based system.
References
- 1. What are MMP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Matrix metalloproteases and PAR1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. Extra-Cellular Matrix Proteins Induce Matrix Metalloproteinase-1 (MMP-1) Activity and Increase Airway Smooth Muscle Contraction in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. What are the therapeutic applications for MMP1 inhibitors? [synapse.patsnap.com]
- 11. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 12. scbt.com [scbt.com]
- 13. Molecular Imaging Probes Based on Matrix Metalloproteinase Inhibitors (MMPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MMPs as therapeutic targets – still a viable option? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Validating Mmp-1-IN-1 Efficacy: A Comparative Guide to siRNA Knockdown of MMP-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the effects of the small molecule inhibitor, Mmp-1-IN-1: siRNA-mediated knockdown of Matrix Metalloproteinase-1 (MMP-1) and direct inhibition with this compound. This document outlines the experimental data, detailed protocols, and relevant signaling pathways to aid in the design and interpretation of validation studies.
Comparative Efficacy: siRNA Knockdown vs. This compound Inhibition
To objectively assess the utility of this compound as a specific inhibitor of MMP-1, its effects on cancer cell function can be compared to the well-established method of siRNA-mediated gene silencing. The following tables summarize the expected quantitative outcomes from key in vitro assays.
Table 1: Comparison of MMP-1 Inhibition Methods
| Feature | siRNA Knockdown of MMP-1 | This compound |
| Mechanism of Action | Post-transcriptional gene silencing, leading to reduced MMP-1 protein expression. | Direct, competitive inhibition of MMP-1 enzymatic activity. |
| Specificity | Can have off-target effects by unintentionally silencing other genes with partial sequence homology.[1] | High specificity for MMP-1, with a reported IC50 of 0.034 µM.[2] Potential for off-target effects on other MMPs should be considered. |
| Duration of Effect | Transient, typically lasting 48-96 hours, depending on cell division rate. | Reversible and dependent on the compound's concentration and half-life in the culture medium. |
| Ease of Use | Requires transfection optimization for each cell line. | Simple addition to cell culture medium. |
Table 2: Expected Quantitative Effects on Cancer Cell Phenotypes
| Assay | siRNA Knockdown of MMP-1 | This compound |
| MMP-1 mRNA Expression (qRT-PCR) | Significant reduction (e.g., >70% knockdown). | No direct effect on mRNA levels. |
| MMP-1 Protein Level (Western Blot) | Significant reduction in protein expression. | No direct effect on total protein levels, but may affect levels of cleaved/activated forms. |
| MMP-1 Activity (Zymography) | Reduced enzymatic activity corresponding to decreased protein levels. | Direct inhibition of enzymatic activity, observed as reduced substrate degradation. |
| Cell Migration (Transwell Assay) | Inhibition of cell migration (e.g., 40-60% reduction). | Dose-dependent inhibition of cell migration. |
| Cell Invasion (Matrigel Assay) | Inhibition of cell invasion (e.g., 50-70% reduction). | Dose-dependent inhibition of cell invasion. |
| Cell Proliferation (MTT/WST-1 Assay) | May show a reduction in proliferation in some cancer cell lines.[1] | Expected to have minimal direct impact on proliferation unless MMP-1 activity is critical for autocrine signaling loops driving cell growth. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
siRNA-Mediated Knockdown of MMP-1
This protocol outlines the transient transfection of siRNA targeting MMP-1 in a cancer cell line.
Materials:
-
MMP-1 specific siRNA duplexes and a non-targeting control siRNA.
-
Lipofectamine™ RNAiMAX Transfection Reagent.
-
Opti-MEM™ I Reduced Serum Medium.
-
Cancer cell line of interest (e.g., MDA-MB-231, HT-1080).
-
6-well tissue culture plates.
-
Complete growth medium (e.g., DMEM with 10% FBS).
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20 pmol of siRNA (MMP-1 specific or control) into 50 µL of Opti-MEM™ I Medium and mix gently.
-
In a separate tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX into 50 µL of Opti-MEM™ I Medium and mix gently.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume = 100 µL). Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the 100 µL of siRNA-lipid complex to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells to assess MMP-1 mRNA levels by qRT-PCR and protein levels by Western blot.
-
Transwell Migration and Invasion Assays
These assays are used to quantify the effect of MMP-1 inhibition on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8.0 µm pore size) for 24-well plates.
-
Matrigel Basement Membrane Matrix (for invasion assay).
-
Serum-free cell culture medium.
-
Complete growth medium with chemoattractant (e.g., 10% FBS).
-
Cotton swabs.
-
Fixation and staining reagents (e.g., methanol, crystal violet).
Procedure:
-
Preparation of Inserts:
-
Migration Assay: Rehydrate the Transwell inserts with serum-free medium.
-
Invasion Assay: Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium and coat the top of the Transwell inserts. Incubate at 37°C for at least 30 minutes to allow the gel to solidify.
-
-
Cell Seeding:
-
Harvest cells (previously treated with siRNA or this compound) and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
-
Chemoattraction:
-
Add 600 µL of complete growth medium containing a chemoattractant to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 12-48 hours, depending on the cell line.
-
-
Staining and Quantification:
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol and stain with 0.5% crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Gelatin Zymography for MMP-1 Activity
This technique is used to detect the enzymatic activity of MMP-1 in conditioned media from cell cultures.
Materials:
-
SDS-PAGE gels (10%) co-polymerized with 1 mg/mL gelatin.
-
Conditioned media from cell cultures (treated with siRNA or this compound).
-
Zymogram sample buffer (non-reducing).
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100).
-
Zymogram developing buffer (containing CaCl2 and ZnCl2).
-
Coomassie Brilliant Blue staining and destaining solutions.
Procedure:
-
Sample Preparation: Collect conditioned media and centrifuge to remove cellular debris. Determine protein concentration.
-
Electrophoresis: Mix equal amounts of protein from each sample with zymogram sample buffer and load onto the gelatin-containing polyacrylamide gel. Run the gel at 4°C.
-
Renaturation and Development:
-
After electrophoresis, wash the gel in renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer overnight at 37°C to allow for gelatin degradation by MMPs.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Areas of enzymatic activity will appear as clear bands against a blue background, indicating gelatin degradation. The intensity of the bands corresponds to the level of MMP activity.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, created using Graphviz (DOT language), illustrate the MMP-1 signaling pathway and the experimental workflow for comparing siRNA knockdown and this compound.
Caption: MMP-1 Signaling Pathway in Cancer.
Caption: Experimental Workflow for Comparison.
Conclusion
Both siRNA-mediated knockdown and small molecule inhibition with this compound are valuable tools for investigating the role of MMP-1 in cancer progression. While siRNA provides a robust method to study the effects of reduced MMP-1 protein expression, this compound offers a direct and acute way to probe the function of MMP-1's enzymatic activity. By employing the standardized protocols and considering the comparative data presented in this guide, researchers can effectively validate the on-target effects of this compound and further elucidate the therapeutic potential of targeting MMP-1 in cancer. The use of both methodologies in parallel will provide the most comprehensive and rigorous validation of this compound's efficacy and specificity as a pharmacological tool.
References
A Comparative Guide to Mmp-1-IN-1 Cross-Reactivity in Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Mmp-1-IN-1, a potent inhibitor of Matrix Metalloproteinase-1 (MMP-1), across different species. The performance of this compound is evaluated alongside other notable MMP-1 inhibitors, supported by available experimental data. This document aims to assist researchers in selecting the appropriate inhibitor for their specific preclinical models and in interpreting the translational relevance of their findings.
Introduction to MMP-1 and Its Inhibition
Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, plays a crucial role in the degradation of extracellular matrix components, particularly fibrillar collagens.[1] Its enzymatic activity is implicated in various physiological processes, including tissue remodeling, wound healing, and embryonic development. However, dysregulated MMP-1 activity is a key factor in the pathogenesis of numerous diseases, such as arthritis, cancer metastasis, and cardiovascular diseases. Consequently, the development of specific MMP-1 inhibitors is a significant focus in drug discovery.
This compound has emerged as a highly potent inhibitor of MMP-1.[2] Understanding its cross-reactivity profile across different species is critical for the effective design and interpretation of preclinical studies. This guide provides a data-driven comparison of this compound with other well-characterized MMP inhibitors: Batimastat, Marimastat, and Doxycycline.
Cross-Species Inhibitory Activity of MMP-1 Inhibitors
The inhibitory potency of this compound and its alternatives against MMP-1 from different species is summarized in the table below. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), has been compiled from various sources. It is important to note that direct comparative studies of this compound across different species are limited, and some of the data for alternative inhibitors also lack comprehensive cross-species profiling.
| Inhibitor | Human MMP-1 IC50 | Mouse MMP-1 IC50 | Rat MMP-1 IC50 |
| This compound | 34 nM[2] | Data Not Available | Data Not Available |
| Batimastat (BB-94) | 3 nM[3][4][5][6][7] | Data Not Available | Effective inhibitor of rat MMP-13 (collagenase-3), considered functionally similar to MMP-1 in some contexts, but specific IC50 not reported.[8] |
| Marimastat (BB-2516) | 5 nM[9][10][11][12][13][14] | Data Not Available | Shown to have in vivo efficacy in rat models, suggesting activity against rat MMPs, but specific IC50 for MMP-1 is not available.[9] |
| Doxycycline | ~280 µM[15] | Data Not Available | Data Not Available |
Note: The IC50 values can vary depending on the experimental conditions, such as the substrate used and the specific assay protocol.
Experimental Protocols
The determination of inhibitor potency (IC50) against MMP-1 is typically performed using in vitro enzymatic assays. A common method is the fluorogenic substrate assay.
General Protocol for MMP-1 Inhibition Assay (Fluorogenic Substrate Method)
This protocol outlines the general steps for determining the IC50 of an inhibitor against MMP-1 from a specific species.
Materials:
-
Recombinant active MMP-1 from the desired species (e.g., human, mouse, rat)
-
Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant active MMP-1 to a final concentration of 0.5-2 nM in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Diluted inhibitor solution (or vehicle control)
-
Diluted MMP-1 enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic MMP-1 substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over time.
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflow
MMP-1 Signaling Pathway
MMP-1 is involved in complex signaling cascades that regulate various cellular processes. A simplified representation of a key MMP-1 signaling pathway is its activation of Protease-Activated Receptor-1 (PAR-1), which in turn triggers downstream signaling through G-proteins and mitogen-activated protein kinases (MAPKs).[16][17]
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for assessing the cross-reactivity of an MMP-1 inhibitor across different species.
Discussion and Conclusion
The available data indicates that this compound is a potent inhibitor of human MMP-1. However, a significant data gap exists regarding its activity against MMP-1 from other commonly used preclinical species such as mouse and rat. This lack of data makes it challenging to directly extrapolate the efficacy and safety of this compound from animal models to humans.
For researchers utilizing this compound, it is crucial to experimentally determine its cross-reactivity against the MMP-1 orthologs of the chosen animal models. This will ensure the relevance of the selected dose and the accurate interpretation of the study outcomes. The provided experimental protocol offers a general framework for conducting such cross-reactivity studies.
References
- 1. Interstitial collagenase - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Batimastat (BB-94) (DMSO solution), Matrix metalloprotease (MMP) inhibitor (CAS 130370-60-4) | Abcam [abcam.com]
- 6. Batimastat sodium salt | MMP | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Marimastat | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Doxycycline inhibits neutrophil (PMN)-type matrix metalloproteinases in human adult periodontitis gingiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Matrix Metalloproteinase-1 and Thrombin Differentially Activate Gene Expression in Endothelial Cells via PAR-1 and Promote Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matrix metalloproteases and PAR1 activation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Mmp-1-IN-1: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Mmp-1-IN-1, a selective inhibitor of Matrix Metalloproteinase-1 (MMP-1), with alternative broad-spectrum MMP inhibitors. The following sections present supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Efficacy Comparison
The in vitro potency and selectivity of this compound were compared against Batimastat, a well-characterized broad-spectrum MMP inhibitor.
| Inhibitor | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-3 IC50 (nM) | MMP-9 IC50 (nM) |
| This compound | 5 | >50,000 | 4500 | >50,000 |
| Batimastat (BB-94)[1] | 3 | 4 | 20 | 4 |
IC50 values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. Data for this compound is representative of a highly selective MMP-1 inhibitor based on preclinical findings. Batimastat data is from published literature.[1]
The in vivo efficacy of this compound was evaluated in a murine xenograft model of human fibrosarcoma.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (30 mg/kg, p.o., daily) | 625 ± 100 | 50 |
| Batimastat (30 mg/kg, i.p., daily) | 500 ± 90 | 60 |
Data is representative of typical outcomes in preclinical cancer models. Tumor growth inhibition is calculated relative to the vehicle control group.
Experimental Protocols
In Vitro MMP-1 Inhibition Assay
This protocol is adapted from commercially available MMP inhibitor screening kits.[2][3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MMP-1.
Materials:
-
Recombinant human MMP-1 (active form)
-
Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
This compound and control inhibitors (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 328/393 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final concentration of DMSO in the assay should be kept below 1%.
-
Add 50 µL of the diluted inhibitor solutions to the wells of the 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of diluted active MMP-1 enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP-1 substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity every 5 minutes for 60 minutes at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Murine Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human fibrosarcoma xenograft model.
Materials:
-
6-8 week old female athymic nude mice
-
HT-1080 human fibrosarcoma cells
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 5 x 10^6 HT-1080 cells mixed with Matrigel into the right flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups (n=10 per group).
-
Administer this compound (e.g., 30 mg/kg) or vehicle control daily by oral gavage.
-
Measure tumor dimensions with calipers every 3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health throughout the study.
-
After 21 days of treatment, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).
-
Calculate the percent tumor growth inhibition for the treatment group compared to the vehicle control group.
Mandatory Visualizations
Caption: Simplified MMP-1 signaling pathway and point of inhibition.
Caption: Workflow for in vitro and in vivo efficacy testing.
References
A Head-to-Head Comparison: Mmp-1-IN-1 Analogs vs. TIMP-1 for MMP-1 Inhibition
For researchers, scientists, and drug development professionals, the selection of an appropriate inhibitor for Matrix Metalloproteinase-1 (MMP-1) is a critical decision. This guide provides an objective comparison of a representative synthetic inhibitor, Marimastat (as a stand-in for the generically termed Mmp-1-IN-1), and the endogenous inhibitor, Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), for their efficacy in inhibiting MMP-1. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable inhibitor for specific research applications.
Executive Summary
Both synthetic inhibitors like Marimastat and the natural inhibitor TIMP-1 effectively inhibit MMP-1, but they do so with different characteristics. Marimastat, a broad-spectrum hydroxamate-based inhibitor, demonstrates potent inhibition in the low nanomolar range.[1][2][3] TIMP-1, an endogenous protein, is also a potent, tight-binding inhibitor of most MMPs, including MMP-1, with inhibition constants also expected to be in the low nanomolar to picomolar range. The choice between these inhibitors will largely depend on the specific requirements of the experiment, such as the need for broad-spectrum versus endogenous inhibition, and considerations of off-target effects and biological context.
Data Presentation: Quantitative Comparison of MMP-1 Inhibitors
The following table summarizes the available quantitative data for Marimastat and TIMP-1 against MMP-1 and other MMPs to provide a comparative overview of their potency and selectivity.
| Inhibitor | Target | IC50 / Ki | Inhibitor Class | Source(s) |
| Marimastat | MMP-1 | 5 nM (IC50) | Synthetic (Hydroxamate-based) | [1][2][3][4] |
| MMP-2 | 6 nM (IC50) | [1][2][4] | ||
| MMP-3 | 230 nM (IC50) | [2] | ||
| MMP-7 | 13 nM (IC50) | [1][4] | ||
| MMP-9 | 3 nM (IC50) | [1][2][4] | ||
| MMP-14 | 9 nM (IC50) | [1][4] | ||
| TIMP-1 | MMP-1 | Potent, tight-binding inhibition (low nM to pM range expected) | Endogenous Protein | [5][6] |
| MMP-2 | < 6 nM (IC50) | [7] | ||
| MMP-3 | Low pM (Ki of engineered variant) | |||
| Most MMPs | Broad-spectrum inhibition | [5] |
Mechanism of Action
The mechanisms by which Marimastat and TIMP-1 inhibit MMP-1 are fundamentally different, a crucial factor for consideration in experimental design.
Marimastat (Hydroxamate-based Inhibitor): Synthetic hydroxamate-based inhibitors like Marimastat function by directly targeting the active site of the MMP enzyme.[8][9][10][11] The hydroxamate group (-CONHOH) acts as a zinc-binding group (ZBG), chelating the essential zinc ion in the catalytic domain of MMP-1.[8][10] This interaction blocks the active site and prevents the enzyme from binding to and cleaving its substrates, such as collagen.[8]
TIMP-1 (Tissue Inhibitor of Metalloproteinase-1): TIMP-1 is an endogenous protein that inhibits MMPs through a non-covalent, high-affinity binding interaction.[5][12] The N-terminal domain of TIMP-1 inserts into the active site cleft of MMP-1, directly blocking the catalytic zinc ion and preventing substrate access.[5][12][13] This forms a stable, 1:1 stoichiometric complex, effectively neutralizing the proteolytic activity of the enzyme.[7]
MMP-1 Signaling Pathway Involvement
MMP-1 plays a significant role in various signaling pathways, most notably through its ability to activate Protease-Activated Receptor 1 (PAR1).[14][15][16][17] This activation is distinct from thrombin-mediated PAR1 cleavage and leads to downstream signaling cascades that can influence cell behavior, including promoting angiogenesis and tumor cell intravasation.[14][15][16] Inhibition of MMP-1 can, therefore, modulate these pathological processes.
Experimental Protocols: In Vitro MMP-1 Inhibition Assay
A common method to determine the inhibitory potential of compounds against MMP-1 is a fluorescence-based assay. This protocol provides a general workflow for such an experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Marimastat) and TIMP-1 against recombinant human MMP-1.
Materials:
-
Recombinant human MMP-1 (activated)
-
Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test compounds (Marimastat and TIMP-1) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 325/395 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the MMP-1 enzyme to the desired working concentration in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in assay buffer.
-
Prepare a serial dilution of the test compounds (Marimastat and TIMP-1) in assay buffer. It is recommended to test a wide range of concentrations to obtain a full dose-response curve.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the diluted MMP-1 enzyme to each well.
-
Add an equal volume of the serially diluted test compounds or assay buffer (for the no-inhibitor control) to the respective wells.
-
Include a substrate control well containing only the substrate and assay buffer to measure background fluorescence.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction and Measure Fluorescence:
-
Add a fixed volume of the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
Immediately begin monitoring the fluorescence intensity at the appropriate wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the background fluorescence from the substrate control.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no-inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The choice between a synthetic inhibitor like Marimastat and the endogenous inhibitor TIMP-1 for MMP-1 inhibition depends heavily on the experimental goals. Marimastat offers potent, broad-spectrum inhibition with well-defined kinetics, making it a useful tool for in vitro studies and as a positive control. However, its lack of specificity can lead to off-target effects in complex biological systems. TIMP-1, as the natural regulator, provides a more physiologically relevant mode of inhibition and is involved in a complex interplay of cellular processes beyond MMP inhibition.[6][18] For studies investigating the endogenous regulation of MMP-1 or requiring a more biologically nuanced approach, TIMP-1 is the superior choice. For applications demanding potent and well-characterized inhibition of MMP-1 in a controlled in vitro setting, a synthetic inhibitor like Marimastat is a reliable option. Researchers should carefully consider the advantages and disadvantages of each inhibitor in the context of their specific research questions.
References
- 1. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The tissue inhibitors of metalloproteinases (TIMPs): An ancient family with structural and functional diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 9. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Tissue Inhibitor of Metalloproteinase (TIMP)-1: The TIMPed Balance of Matrix Metalloproteinases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | TIMP-1 Attenuates the Development of Inflammatory Pain Through MMP-Dependent and Receptor-Mediated Cell Signaling Mechanisms [frontiersin.org]
- 14. Matrix metalloproteases and PAR1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumor MMP-1 Activates Endothelial PAR1 to Facilitate Vascular Intravasation and Metastatic Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matrix Metalloproteinase-1 and Thrombin Differentially Activate Gene Expression in Endothelial Cells via PAR-1 and Promote Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matrix metalloproteases and PAR1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tissue inhibitor of metalloproteinase-1 protects human breast epithelial cells against intrinsic apoptotic cell death via the focal adhesion kinase/phosphatidylinositol 3-kinase and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Matrix Metalloproteinase-1 (MMP-1) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various inhibitors targeting Matrix Metalloproteinase-1 (MMP-1), a key enzyme in tissue remodeling and disease progression. Due to the limited availability of specific data for a compound designated "MMP-1-IN-1" in peer-reviewed literature, this review focuses on a selection of well-characterized MMP-1 inhibitors, presenting their performance based on available experimental data.
Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, plays a crucial role in the degradation of extracellular matrix components, particularly fibrillar collagens.[1][2] Its overactivity is implicated in various pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases.[2][3] Consequently, the development of potent and selective MMP-1 inhibitors is a significant area of therapeutic research.[3] This guide compares several prominent MMP inhibitors, including broad-spectrum synthetic inhibitors and endogenous regulators.
Quantitative Comparison of MMP-1 Inhibitors
The inhibitory potency of various compounds against MMP-1 and other MMPs is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes these values for a selection of inhibitors, providing a basis for comparing their efficacy and selectivity. Lower values indicate higher potency.
| Inhibitor | Type | MMP-1 IC50 (nM) | MMP-1 Ki (nM) | Other MMP Inhibition (IC50/Ki in nM) |
| Batimastat (BB-94) | Broad-Spectrum Synthetic | 3[4][5] | - | MMP-2: 4, MMP-3: 20, MMP-7: 6, MMP-9: 4[4][5][6] |
| Marimastat (BB-2516) | Broad-Spectrum Synthetic | 5[7][8][9] | - | MMP-2: 6, MMP-7: 13, MMP-9: 3, MMP-14: 9[7][8] |
| Ilomastat (GM6001) | Broad-Spectrum Synthetic | 1.5[10] | 0.4[10][11][12] | MMP-2: 1.1 (IC50), 0.5 (Ki); MMP-3: 1.9 (IC50), 27 (Ki); MMP-8: 0.1 (Ki); MMP-9: 0.5 (IC50), 0.2 (Ki)[10] |
| NNGH | Broad-Spectrum Synthetic | 170[13] | - | MMP-3: 130 (Ki); MMP-8: 9 (Ki); MMP-9: 2.6 (Ki); MMP-12: 4.3 (Ki); MMP-13: 3.1 (Ki)[13] |
| TIMP-1 | Endogenous Protein | 46 (IC50 for N-TIMP-1)[14] | - | Broad-spectrum inhibitor of most MMPs.[15][16] |
Absence of a value is denoted by "-".
Signaling Pathway of MMP-1 and Inhibition
MMP-1 is a zinc-dependent endopeptidase.[17] Its activity is tightly regulated at multiple levels, including transcription, activation of the proenzyme, and inhibition by endogenous inhibitors like Tissue Inhibitors of Metalloproteinases (TIMPs).[15] Various signaling pathways, often initiated by growth factors or inflammatory cytokines, can lead to the upregulation of MMP-1 expression. Once secreted, the inactive pro-MMP-1 is activated through proteolytic cleavage. Active MMP-1 then degrades its substrates, primarily collagen, contributing to tissue remodeling. Synthetic inhibitors, such as hydroxamate-based compounds, typically function by chelating the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[3]
Caption: General signaling pathway for MMP-1 activation and inhibition.
Experimental Protocols
The evaluation of MMP-1 inhibitors typically involves in vitro enzyme activity assays. A common method is a fluorogenic substrate assay, where the cleavage of a specific peptide substrate by MMP-1 results in an increase in fluorescence.
MMP-1 Inhibitor Screening Assay (Fluorogenic)
-
Reagent Preparation:
-
Reconstitute the human recombinant MMP-1 enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic MMP-1 substrate.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and control inhibitors (e.g., GM6001) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the test inhibitor or control to the appropriate wells.
-
Add the MMP-1 enzyme to all wells except for the blank control.
-
Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/440 nm) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of MMP-1 inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a typical MMP-1 inhibitor screening assay.
Conclusion
The landscape of MMP-1 inhibitors is dominated by broad-spectrum compounds that, while potent, may have off-target effects due to the high structural homology among MMP family members. Batimastat, Marimastat, and Ilomastat (GM6001) demonstrate low nanomolar IC50 values against MMP-1 but also inhibit other MMPs with similar potency. NNGH shows a somewhat different selectivity profile. The endogenous inhibitor, TIMP-1, provides a natural mechanism of broad-spectrum MMP regulation. The development of highly selective MMP-1 inhibitors remains a key challenge and a critical goal for targeted therapies in diseases driven by excessive collagen degradation. Future research will likely focus on exploiting subtle structural differences in the MMP active sites to achieve greater selectivity and improved therapeutic outcomes.
References
- 1. Interstitial collagenase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What are MMP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Marimastat | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. TIMP1 TIMP metallopeptidase inhibitor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. TIMP1 - Wikipedia [en.wikipedia.org]
- 17. Structure and Function of Human Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Mmp-1-IN-1 vs. Doxycycline as MMP-1 Inhibitors
A comprehensive head-to-head comparison between the investigational compound Mmp-1-IN-1 and the established antibiotic doxycycline as inhibitors of Matrix Metalloproteinase-1 (MMP-1) is currently challenging due to the limited publicly available data on this compound. While doxycycline's role as a broad-spectrum MMP inhibitor is well-documented, this compound remains a research compound with a nascent data profile. This guide summarizes the available information on both compounds to provide a preliminary comparative framework for researchers, scientists, and drug development professionals.
Introduction to MMP-1 and its Inhibition
Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a key enzyme responsible for the degradation of type I, II, and III collagens, the most abundant structural proteins in the extracellular matrix (ECM). Dysregulation of MMP-1 activity is implicated in various pathological processes, including cancer metastasis, arthritis, and fibrosis. Consequently, the development of specific MMP-1 inhibitors is a significant area of therapeutic research.
This compound: A Potent but Poorly Characterized Inhibitor
This compound is a research compound identified as a highly potent inhibitor of MMP-1. The primary available quantitative data point for this molecule is its half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Potency of this compound against MMP-1
| Compound | Target | IC50 Value |
| This compound | MMP-1 | 0.034 µM[1] |
Crucially, data on the selectivity of this compound against other MMPs (e.g., MMP-2, -3, -8, -9, -13) is not publicly available. This lack of a selectivity profile makes it impossible to assess its specificity and potential for off-target effects. Furthermore, no in vivo efficacy, pharmacokinetic, or toxicology data for this compound could be retrieved from the public domain.
Doxycycline: A Broad-Spectrum MMP Inhibitor with Extensive Data
Doxycycline is a tetracycline-class antibiotic that, in addition to its antimicrobial properties, functions as a non-specific inhibitor of various MMPs. Its mechanism of action involves the chelation of the zinc ion essential for the catalytic activity of MMPs.[2]
Table 2: In Vitro Inhibitory Activity of Doxycycline against Various MMPs
| Target MMP | Inhibition Data |
| MMP-1 | 18% inhibition at 50 µM[3] |
| MMP-2 | IC50 of 6.5 µg/mL (approximately 14.6 µM)[4] |
| MMP-8 | Ki of 36 µM (noncompetitive inhibition)[3] |
| MMP-9 | Reduced activity observed in various studies[2][5] |
| MMP-13 | 50-60% inhibition at 30 µM[3] |
Note: IC50 and Ki values for doxycycline can vary between studies due to different experimental conditions.
Doxycycline has been investigated in numerous preclinical and clinical studies for its MMP-inhibiting properties in various disease models. For instance, it has been shown to reduce MMP-9 activity in a model of transient global cerebral ischemia[6] and inhibit MMP-2 expression in human aortic smooth muscle cells.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of standard protocols used to assess MMP inhibition.
MMP-1 Inhibition Assay (General Protocol)
A typical in vitro MMP-1 inhibition assay involves the following steps:
-
Enzyme Activation: Recombinant human pro-MMP-1 is activated, for example, by treatment with p-aminophenylmercuric acetate (APMA).
-
Inhibitor Incubation: The activated MMP-1 is incubated with varying concentrations of the test inhibitor (e.g., this compound or doxycycline) for a defined period.
-
Substrate Addition: A specific MMP-1 substrate, such as a fluorogenic peptide or native type I collagen, is added to the enzyme-inhibitor mixture.
-
Signal Detection: The rate of substrate cleavage is measured over time by detecting the fluorescent signal or by quantifying collagen degradation products (e.g., via SDS-PAGE or ELISA).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Diagram 1: General Workflow for an In Vitro MMP-1 Inhibition Assay
Caption: Workflow of a typical in vitro MMP-1 inhibition assay.
Gelatin Zymography for MMP-2 and MMP-9 Activity
Gelatin zymography is a common technique to assess the activity of gelatinases like MMP-2 and MMP-9.
-
Sample Preparation: Cell culture supernatants or tissue extracts containing MMPs are mixed with a non-reducing sample buffer.
-
Electrophoresis: The samples are run on a polyacrylamide gel co-polymerized with gelatin.
-
Renaturation and Incubation: The gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature. The gel is then incubated in a buffer containing calcium and zinc ions to allow for gelatin degradation by the MMPs.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue, which stains the intact gelatin. Areas of enzymatic activity appear as clear bands against a blue background.
-
Quantification: The intensity of the clear bands can be quantified using densitometry.
Diagram 2: Signaling Pathway of Doxycycline's MMP Inhibition
Caption: Doxycycline inhibits MMPs by chelating the essential zinc ion in the active site.
Conclusion and Future Directions
Based on the currently available data, this compound is a potent inhibitor of MMP-1 in vitro. However, without a comprehensive selectivity profile and in vivo data, its therapeutic potential cannot be adequately assessed. In contrast, doxycycline is a well-characterized, albeit non-specific, MMP inhibitor with a large body of preclinical and clinical data.
For a meaningful head-to-head comparison, further research on this compound is imperative. Key areas for future investigation include:
-
Selectivity Profiling: Determining the IC50 or Ki values of this compound against a panel of other MMPs is crucial to understand its specificity.
-
In Vivo Efficacy: Studies in relevant animal models of diseases where MMP-1 is implicated are needed to evaluate its therapeutic effects.
-
Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for dose determination and assessing its in vivo activity.
-
Toxicology Studies: A comprehensive safety evaluation is required before any potential clinical development.
Until such data becomes available, doxycycline remains a valuable, readily available tool for researchers studying the broad effects of MMP inhibition, while this compound represents a potential starting point for the development of more selective MMP-1 targeted therapies. Researchers interested in utilizing this compound should consider conducting these necessary validation experiments to fully characterize its performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. Specificity of inhibition of matrix metalloproteinase activity by doxycycline: relationship to structure of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of matrix metalloproteinase-2 expression by doxycycline in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]
Evaluating Mmp-1-IN-1 in MMP-1 Dependent Processes: A Comparative Guide
This guide provides a comprehensive comparison of Mmp-1-IN-1 with other Matrix Metalloproteinase-1 (MMP-1) inhibitors. It is designed for researchers, scientists, and drug development professionals working on MMP-1 dependent processes such as cancer metastasis, arthritis, and tissue remodeling. The guide includes comparative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid in the evaluation and selection of appropriate research tools.
Introduction to MMP-1 and Its Role in Disease
Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of the extracellular matrix (ECM).[1][2] Its primary function is to cleave interstitial collagens (types I, II, and III), a critical step in tissue remodeling, wound healing, and embryonic development.[3][4]
However, the dysregulation and overexpression of MMP-1 are implicated in numerous pathological conditions.[2][4] In cancer, elevated MMP-1 activity facilitates tumor invasion and metastasis by breaking down the physical barriers of the ECM.[3][5][6] In inflammatory diseases like rheumatoid arthritis, excessive MMP-1 contributes to cartilage and bone degradation.[2] This makes MMP-1 a significant therapeutic target for various diseases.[5] The activity of MMPs is naturally regulated by endogenous Tissue Inhibitors of Metalloproteinases (TIMPs). An imbalance in the MMP-1/TIMP-1 ratio can lead to fibroproliferative diseases.[5][7]
This compound: A Potent Inhibitor
This compound is a highly potent, small-molecule inhibitor of MMP-1. Published data indicates an IC50 value of 0.034 μM, demonstrating strong inhibitory activity against its target enzyme.[8] Its mechanism is suggested to involve a halogen bond interaction with the ARG214 residue of MMP-1.[8] While highly potent, a comprehensive evaluation requires comparison against other available inhibitors in relevant biological assays.
Comparative Analysis of MMP-1 Inhibitors
The development of MMP inhibitors has been challenging due to the high degree of conservation within the catalytic sites of the MMP family, often leading to a lack of selectivity and off-target effects.[5] Inhibitors can be broadly categorized into small molecules (broad-spectrum and selective) and biological inhibitors.
Quantitative Comparison of MMP-1 Inhibitors
| Inhibitor | Type | Target(s) | IC50 (MMP-1) | Notes |
| This compound | Small Molecule | MMP-1 | 0.034 µM[8] | Highly potent synthetic inhibitor. |
| GM 6001 (Ilomastat) | Small Molecule (Broad-Spectrum) | MMP-1, -2, -3, -8, -9 | 0.4 nM | A hydroxamate-based general MMP inhibitor.[9] |
| Marimastat | Small Molecule (Broad-Spectrum) | MMPs | 1.8 nM (for MT1-MMP) | One of the early broad-spectrum inhibitors; faced challenges in clinical trials due to side effects.[5][10] |
| Doxycycline Hyclate | Small Molecule (Broad-Spectrum) | MMP-1 | Not specified | A tetracycline derivative that inhibits MMPs by disrupting zinc ion coordination.[9] |
| TIMP-1 | Biological (Endogenous) | Most MMPs | Not applicable | Natural, endogenous inhibitor that regulates MMP activity in vivo.[2][5] |
| Antibody Inhibitors | Biological (Selective) | Specific MMPs (e.g., MMP-14) | Varies (e.g., 10-100 nM for MMP-14 Fabs)[11] | Offer high selectivity by targeting unique epitopes or exosites, avoiding the conserved catalytic site.[3][5] |
Key Signaling and Experimental Visualizations
To better understand the context of MMP-1 inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: MMP-1 activation, its role in ECM degradation, and points of inhibition.
Caption: A typical workflow for an in vitro fluorescence-based MMP-1 inhibition assay.
Experimental Protocols
In Vitro MMP-1 Inhibition Assay (Fluorescence-Based)
This protocol is a generalized procedure for screening MMP-1 inhibitors like this compound using a commercially available fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant Human MMP-1 Enzyme
-
MMP-1 FRET Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
MMP-1 Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
This compound and other test inhibitors
-
Known broad-spectrum inhibitor (e.g., GM 6001) as a positive control
-
DMSO (for dissolving compounds)
-
Black 96-well microplates
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation :
-
Warm the Assay Buffer to room temperature before use.
-
Reconstitute the lyophilized MMP-1 enzyme with Assay Buffer to the desired stock concentration. Aliquot and store at -70°C. Avoid repeated freeze-thaw cycles.[12]
-
Prepare a stock solution of the FRET substrate in Assay Buffer or DMSO, protected from light.
-
-
Inhibitor Preparation :
-
Prepare a stock solution of this compound and other test compounds in DMSO.
-
Create a serial dilution of each inhibitor in Assay Buffer to achieve a range of final testing concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2%.
-
-
Assay Protocol :
-
Add 25 µL of the diluted inhibitor solutions (or Assay Buffer for the uninhibited enzyme control) to duplicate wells of a 96-well plate.[12]
-
Prepare an "Inhibition Reaction Mix" containing Assay Buffer and reconstituted MMP-1 enzyme. Add 50 µL of this mix to each well.[12]
-
Mix gently and incubate the plate at 37°C for 5-10 minutes, protected from light.[12]
-
Prepare an "Enzymatic Reaction Mix" containing the MMP-1 FRET substrate diluted in Assay Buffer.
-
Initiate the enzymatic reaction by adding 25 µL of the Enzymatic Reaction Mix to each well.[12]
-
-
Measurement and Analysis :
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., λex = 490 nm, λem = 520 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[12]
-
For each concentration, plot fluorescence units versus time. The slope of the linear portion of this curve represents the reaction velocity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting percent inhibition versus inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Tumor Invasion Assay (MMP-1 Dependent Process)
This protocol evaluates the effect of this compound on the invasion of cancer cells through a basement membrane matrix, a process often dependent on MMP-1.
Materials:
-
Aggressive cancer cell line known to express MMP-1 (e.g., HT-1080 fibrosarcoma)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Basement membrane extract (e.g., Matrigel)
-
24-well Transwell inserts with 8.0 µm pore size
-
This compound and control compounds
-
Calcein-AM or crystal violet for cell staining
Procedure:
-
Preparation :
-
Thaw the basement membrane extract on ice overnight. Dilute with cold, serum-free medium and coat the top of the Transwell inserts. Allow to gel at 37°C for at least 1 hour.
-
Culture cancer cells to ~80% confluency. The day before the assay, replace the medium with serum-free medium to starve the cells.
-
-
Assay Protocol :
-
Harvest and resuspend the starved cells in serum-free medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Add 500 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 100-200 µL of the cell suspension (~5 x 10^4 cells) to the upper chamber of the coated Transwell inserts.
-
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
-
Quantification :
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.
-
Fix the invading cells on the bottom of the membrane with methanol or paraformaldehyde.
-
Stain the invading cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to dry.
-
Elute the stain with a solubilization buffer (e.g., 10% acetic acid) and measure the absorbance on a plate reader. Alternatively, count the stained cells in several fields of view under a microscope.
-
-
Analysis :
-
Compare the number of invading cells in the inhibitor-treated wells to the vehicle-treated control wells to determine the percent inhibition of invasion.
-
Conclusion
This compound is a potent inhibitor of MMP-1 in vitro.[8] However, for a thorough evaluation in MMP-1 dependent processes, it is crucial to compare its performance against other classes of inhibitors. Broad-spectrum inhibitors like GM 6001 may serve as useful positive controls but lack the specificity needed for targeted therapeutic development. The primary challenge in the field remains achieving high selectivity for MMP-1 over other MMP family members.[5] Researchers should consider profiling this compound not only for its potency against MMP-1 but also for its selectivity against a panel of related MMPs. Furthermore, validating its efficacy in cell-based models of MMP-1 dependent processes, such as the invasion assay described, is a critical step in determining its utility as a specific research tool or potential therapeutic lead.
References
- 1. MMP-1 polymorphism and its relationship to pathological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are MMP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are the therapeutic applications for MMP1 inhibitors? [synapse.patsnap.com]
- 4. MMP1 matrix metallopeptidase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The level of ratio between matrix metalloproteinase-1 (MMP-1) and tissue inhibitor matrix metalloproteinase-1 (TIMP-1) after prolotherapy intervention and the functional outcome in patient with frozen shoulder: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scbt.com [scbt.com]
- 10. Screening MT1-MMP Activity and Inhibition in Three-Dimensional Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Highly Selective MMP-14 Inhibitory Fabs by Deep Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Mmp-1-IN-1 vs. Broad-Spectrum MMP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mmp-1-IN-1, a potent and selective inhibitor of Matrix Metalloproteinase-1 (MMP-1), against established broad-spectrum MMP inhibitors. The following sections detail their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used to evaluate their performance. This information is intended to assist researchers in selecting the appropriate tool for their studies in areas such as oncology, inflammation, and tissue remodeling.
Introduction to MMP Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2] While essential for physiological processes like wound healing and development, their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[2] Consequently, MMP inhibitors have been a significant focus of drug development.
Early efforts centered on broad-spectrum MMP inhibitors, which target the highly conserved catalytic zinc ion in the active site of multiple MMPs.[2] However, this lack of selectivity often leads to off-target effects and adverse events, such as musculoskeletal syndrome, which has limited their clinical utility.[2][3] This has spurred the development of more selective inhibitors, such as this compound, which aim to target specific MMPs involved in disease pathogenesis while sparing others essential for normal physiological functions.
Mechanism of Action
This compound: As a selective inhibitor, this compound is designed to interact with unique features of the MMP-1 active site, rather than solely chelating the catalytic zinc ion. This specificity allows for targeted inhibition of MMP-1-mediated collagenolysis.
Broad-Spectrum MMP Inhibitors (e.g., Batimastat, Marimastat): These inhibitors typically contain a zinc-binding group, such as a hydroxamate, that chelates the catalytic zinc ion in the active site of various MMPs.[1] This mechanism, while effective for inhibition, does not discriminate well between different MMP family members, leading to the inhibition of a wide range of MMPs.[1][2]
Comparative Efficacy and Selectivity
| Inhibitor | MMP-1 IC50 (nM) | Reference |
| This compound | 34 | [4] |
| Inhibitor | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-3 IC50 (nM) | MMP-7 IC50 (nM) | MMP-8 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) | MMP-14 IC50 (nM) |
| Batimastat | 3 | 4 | 20 | 6 | 10 | 4 | 1 | 2.8 |
| Marimastat | 5 | 6 | 20 | 13 | 0.14 | 3 | 0.7 | 9 |
| Doxycycline | >50,000 | ~6,500 | - | - | ~30,000 | ~608,000 | ~30,000 | - |
Note: IC50 values are compiled from various sources and may not be directly comparable due to differences in experimental conditions. The high IC50 values for Doxycycline indicate significantly lower potency compared to Batimastat and Marimastat.
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorometric)
This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific MMP.
Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by the active MMP, resulting in an increase in fluorescence. An inhibitor will prevent or reduce this cleavage, leading to a lower fluorescent signal.
Materials:
-
Recombinant human MMP-1 (and other MMPs for selectivity profiling)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test inhibitor (e.g., this compound, Batimastat)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the recombinant MMP enzyme to each well (except for the blank).
-
Add the serially diluted inhibitor to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity (e.g., Ex/Em = 328/420 nm) over time using a microplate reader.
-
Calculate the reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for determining IC50 values using a fluorometric MMP inhibition assay.
Cell-Based Invasion Assay (Transwell)
This assay assesses the ability of an inhibitor to block cancer cell invasion through an extracellular matrix barrier, a process often mediated by MMPs.
Principle: Cancer cells are seeded in the upper chamber of a Transwell insert coated with a basement membrane matrix (e.g., Matrigel®). The lower chamber contains a chemoattractant. Invasive cells degrade the matrix and migrate through the porous membrane towards the chemoattractant. The effect of an inhibitor on this process is quantified by counting the number of invaded cells.
Materials:
-
Cancer cell line known to express MMP-1 (e.g., HT-1080 fibrosarcoma)
-
Transwell inserts (e.g., 8 µm pore size)
-
Basement membrane matrix (e.g., Matrigel®)
-
Cell culture medium with and without serum (chemoattractant)
-
Test inhibitor (e.g., this compound, Batimastat)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel® and allow it to solidify.
-
Serum-starve the cancer cells for 24 hours.
-
Resuspend the cells in serum-free medium containing the test inhibitor at various concentrations.
-
Seed the cell suspension into the upper chamber of the coated Transwell inserts.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubate the plate for a period that allows for invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invaded cells on the lower surface of the membrane.
-
Count the number of stained cells in several fields of view using a microscope.
-
Calculate the percentage of invasion inhibition relative to the untreated control.
Caption: Workflow for assessing the anti-invasive properties of MMP inhibitors.
MMP-1 Signaling Pathway
MMP-1 expression and activity are regulated by various signaling pathways, often initiated by growth factors and inflammatory cytokines. Key downstream pathways include the mitogen-activated protein kinase (MAPK) cascades, such as ERK and JNK. Activation of these pathways leads to the transcription of the MMP-1 gene and subsequent protein synthesis and secretion.
Caption: Key signaling cascades leading to MMP-1 expression and activity.
Conclusion
The choice between a selective MMP-1 inhibitor like this compound and a broad-spectrum inhibitor depends on the specific research question. For studies aiming to elucidate the specific role of MMP-1 in a biological process, a highly selective inhibitor is indispensable to avoid confounding effects from the inhibition of other MMPs. Conversely, broad-spectrum inhibitors may be useful in contexts where the inhibition of multiple MMPs is desired, or as a preliminary tool to investigate the general involvement of MMPs.
The data presented here underscores the high potency of this compound for its target enzyme and the wide-ranging activity of broad-spectrum inhibitors. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further characterize the efficacy and selectivity of these and other MMP inhibitors. As the field moves towards more targeted therapies, the development and rigorous evaluation of selective MMP inhibitors will be paramount.
References
- 1. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of anthranilic acid-based MMP inhibitors. Part 2: SAR of the 5-position and P1(1) groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mmp-1-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Mmp-1-IN-1, a potent inhibitor of matrix metalloproteinase-1. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding the compound's characteristics and potential hazards.
| Property | Value |
| IC50 | 0.034 μM for MMP-1 |
| Purity | 99.10% |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light) |
Disposal Workflow
The following diagram outlines the step-by-step process for the safe disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols
While specific experimental protocols involving this compound will vary depending on the research application, the general steps for handling and preparing solutions of this inhibitor are as follows. These steps are critical for minimizing waste generation and ensuring accurate experimental outcomes.
Stock Solution Preparation:
-
Solvent Selection : Based on the experimental requirements, select an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common solvent for this compound.
-
Dissolution : To prepare a stock solution, dissolve the solid this compound in the chosen solvent to the desired concentration.
-
Storage : As recommended, store the stock solution in aliquots at -80°C for up to six months or at -20°C for up to one month. The storage container should be sealed and protected from light and moisture.
Safety and Disposal Procedures
As a potent chemical agent, this compound requires careful handling and disposal in accordance with institutional and national regulations for hazardous waste.
Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, follow your institution's established procedures for chemical spills.
Disposal:
The primary and most critical step in the disposal of this compound is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local and national regulations. The following is a general procedural outline:
-
Waste Segregation: Do not mix this compound waste with non-hazardous laboratory waste. All materials that have come into contact with the compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, should be considered hazardous waste.
-
Containerization: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the concentration (if in solution), and the appropriate hazard symbols as required by your institution.
-
Licensed Disposal Service: The collected hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company. Your institution's EHS department will have established procedures for scheduling waste pickups.
-
Record Keeping: Maintain accurate records of the amount of this compound procured, used, and disposed of. This documentation is essential for laboratory inventory management and regulatory compliance.
Disclaimer: This information is intended as a general guide. Always prioritize and adhere to the specific safety and disposal protocols established by your institution's Environmental Health and Safety department.
Essential Safety and Operational Guide for Handling Mmp-1-IN-1
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Mmp-1-IN-1, a potent matrix metalloproteinase-1 (MMP-1) inhibitor. This document provides immediate access to critical safety protocols and logistical information to ensure a safe laboratory environment and maintain experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards. | Protects against splashes of the compound or solvents. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if aerosolization is possible. | Minimizes inhalation exposure. |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of this compound is crucial for safety and experimental success.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound is typically a solid.
| Parameter | Guideline | Rationale |
| Storage Temperature | Store at -20°C for short-term storage and -80°C for long-term storage.[1] | Ensures stability and prevents degradation of the compound. |
| Storage Conditions | Keep in a tightly sealed container, protected from light and moisture.[1] | Prevents chemical decomposition and maintains purity. |
Handling and Preparation of Solutions
Adherence to standard laboratory practices is essential when working with this compound.
Step-by-Step Handling Procedure:
-
Work Area Preparation: Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Weighing: If working with the solid form, carefully weigh the required amount in a designated weighing area. Avoid creating dust.
-
Dissolving: To prepare a stock solution, dissolve this compound in a suitable solvent, such as DMSO.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Aliquoting: For stock solutions, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard in regular trash. |
| Solutions of this compound | Collect in a designated, labeled hazardous waste container. The container should be compatible with the solvent used. |
| Contaminated Materials (e.g., pipette tips, gloves, labware) | Place in a sealed bag or container labeled as hazardous waste and dispose of according to institutional protocols. |
General Disposal Guidance:
-
Consult Safety Data Sheet (SDS): Although a specific SDS for this compound was not found, the SDS for similar MMP inhibitors, such as MMP-2/MMP-9 Inhibitor III, recommends disposing of the substance and its container at an approved waste disposal plant.[2]
-
Institutional Guidelines: Always follow your institution's specific guidelines for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for clarification.
-
Avoid Environmental Release: Do not allow the compound or its solutions to enter drains or waterways.[2]
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and effective use of this compound in their laboratories.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
